molecular formula C5H12N2O B1278467 3,3-Oxetanedimethanamine CAS No. 23500-57-4

3,3-Oxetanedimethanamine

Cat. No.: B1278467
CAS No.: 23500-57-4
M. Wt: 116.16 g/mol
InChI Key: UOLJQFVDVUKOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Oxetanedimethanamine, provided as its dihydrochloride salt with CAS number 111511-89-8, is a high-value chemical building block featuring a strained oxetane ring core . The molecular formula for this salt is C5H14Cl2N2O, and it has a molecular weight of 189.08 . This compound is part of a class of 3,3-disubstituted oxetanes that have garnered significant attention in chemical sciences for their unique ability to modulate the physicochemical properties of larger molecules . In drug discovery and medicinal chemistry, the oxetane ring is a privileged scaffold used to improve key drug-like characteristics. Its high ring strain (approximately 106 kJ·mol⁻¹) and polar nature make it an effective bioisostere for gem-dimethyl groups and carbonyl functionalities . Incorporating an oxetane can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability of lead compounds . The primary amine groups of this compound provide handles for further synthetic elaboration, allowing researchers to seamlessly integrate the valuable oxetane core into larger molecular architectures, such as kinase inhibitors or other bioactive molecules . This diamino-oxetane is therefore a critical reagent for exploring novel chemical space and generating compounds with superior pharmacological profiles. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJQFVDVUKOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3,3-bis(aminomethyl)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes to 3,3-bis(aminomethyl)oxetane, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are included to facilitate practical application in a research and development setting.

Introduction

3,3-bis(aminomethyl)oxetane is a unique diamine featuring a strained four-membered oxetane ring. This structural motif can impart favorable physicochemical properties to larger molecules, such as improved aqueous solubility, metabolic stability, and conformational rigidity. Consequently, this compound is of significant interest to researchers in drug discovery and polymer chemistry. The synthetic pathway detailed herein focuses on a reliable and scalable route to this versatile building block.

Core Synthetic Pathway

The most common and well-documented synthesis of 3,3-bis(aminomethyl)oxetane is a three-step process starting from pentaerythritol. The overall transformation can be summarized as follows:

  • Chlorination and Cyclization: Pentaerythritol is first converted to pentaerythritol trichlorohydrin, which then undergoes intramolecular cyclization to form 3,3-bis(chloromethyl)oxetane (BCMO).

  • Azidation: The dichloro intermediate (BCMO) is converted to the diazido intermediate, 3,3-bis(azidomethyl)oxetane (BAMO), through a nucleophilic substitution reaction with sodium azide.

  • Reduction: The diazido compound (BAMO) is reduced to the final product, 3,3-bis(aminomethyl)oxetane, most effectively via a Staudinger reduction.

The following diagram illustrates the logical flow of this synthetic sequence.

SynthesisWorkflow A Pentaerythritol B Pentaerythritol Trichlorohydrin A->B Chlorination C 3,3-Bis(chloromethyl)oxetane (BCMO) B->C Intramolecular Cyclization D 3,3-Bis(azidomethyl)oxetane (BAMO) C->D Azidation E 3,3-Bis(aminomethyl)oxetane D->E Reduction

Fig. 1: Overall synthetic workflow.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 3,3-bis(chloromethyl)oxetane (BCMO)

The initial step involves the chlorination of pentaerythritol to form pentaerythritol trichlorohydrin, which is then cyclized in the presence of a base to yield BCMO.[1]

Experimental Protocol:

  • Chlorination of Pentaerythritol: A dry, 5-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[2] Thionyl chloride (1.134 kg, 9.53 mol) is added dropwise with vigorous stirring, maintaining the temperature between 65-95°C.[2] After the addition is complete, the mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases.[2] The reaction mixture is then cooled, and 2 L of cold water is added with stirring to precipitate the crude product, which is a mixture of pentaerythritol tetrachloride and the desired pentaerythritol trichlorohydrin.[2] The precipitate is filtered and washed with water. The crude material can be used directly in the next step.[2]

  • Cyclization to BCMO: The crude pentaerythritol trichlorohydrin is treated with a non-organic base such as sodium hydroxide in an aqueous solution to induce intramolecular cyclization to form 3,3-bis(chloromethyl)oxetane.[1]

ParameterValueReference
Starting Material Pentaerythritol[2]
Reagents Thionyl chloride, Pyridine, Sodium hydroxide[1][2]
Solvent Pyridine (for chlorination), Water (for cyclization)[1][2]
Reaction Temperature 65-130°C (chlorination)[2]
Yield 57% (for trichlorohydrin)[2]
Step 2: Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO)

The dichloro intermediate, BCMO, is converted to the corresponding diazide, BAMO, via a nucleophilic substitution reaction.

Experimental Protocol:

3,3-bis(chloromethyl)oxetane (BCMO) is reacted with sodium azide in an alkaline aqueous solution.[1] Tetrabutylammonium bromide is used as a phase-transfer catalyst to facilitate the reaction.[1]

Azidation BCMO 3,3-Bis(chloromethyl)oxetane BAMO 3,3-Bis(azidomethyl)oxetane BCMO->BAMO Nucleophilic Substitution NaN3 Sodium Azide (NaN3) NaN3->BAMO PTC Tetrabutylammonium Bromide (Phase-Transfer Catalyst) PTC->BAMO

Fig. 2: Azidation of BCMO to BAMO.
ParameterValueReference
Starting Material 3,3-bis(chloromethyl)oxetane (BCMO)[1]
Reagents Sodium azide, Tetrabutylammonium bromide[1]
Solvent Alkaline aqueous solution[1]
Reaction Conditions Not specified
Yield Not specified

Step 3: Synthesis of 3,3-bis(aminomethyl)oxetane

The final step is the reduction of the diazido intermediate, BAMO, to the target diamine. The Staudinger reduction is a mild and effective method for this transformation.

Experimental Protocol:

The Staudinger reduction is carried out in two stages. First, the organic azide (BAMO) is treated with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas.[3] In the second step, the iminophosphorane is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct.[3]

StaudingerReduction BAMO 3,3-Bis(azidomethyl)oxetane Intermediate Iminophosphorane Intermediate BAMO->Intermediate Reaction with PPh3 (- N2) PPh3 Triphenylphosphine (PPh3) PPh3->Intermediate Diamine 3,3-Bis(aminomethyl)oxetane Intermediate->Diamine Hydrolysis Ph3PO Triphenylphosphine Oxide Intermediate->Ph3PO Hydrolysis H2O Water (H2O) H2O->Diamine

Fig. 3: Staudinger reduction of BAMO.
ParameterValueReference
Starting Material 3,3-bis(azidomethyl)oxetane (BAMO)[3]
Reagents Triphenylphosphine, Water[3]
Solvent Typically an organic solvent like THF or ether, followed by aqueous workup[4]
Reaction Conditions Generally proceeds at room temperature[4]
Yield Often quantitative[4]

Characterization Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aminomethyl protons and the oxetane ring protons.

    • ¹³C NMR would confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amine groups and C-O stretching for the oxetane ether linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of 3,3-bis(aminomethyl)oxetane can be reliably achieved through a three-step sequence starting from pentaerythritol. The key steps involve the formation of a dichlorooxetane intermediate, followed by azidation and a final Staudinger reduction. This guide provides a framework of the synthetic pathway and the necessary reagents and conditions. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings. The availability of this synthetic route opens avenues for the incorporation of the unique 3,3-bis(aminomethyl)oxetane scaffold into novel pharmaceuticals and advanced materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Oxetanedimethanamine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 23500-57-4). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile building block in medicinal chemistry and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
CAS Number 23500-57-4
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Boiling Point 199.7 ± 5.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 84.5 ± 11.3 °C
Melting Point -35 °C[1]
InChI InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2
SMILES C1C(CO1)(CN)CN

Chemical Structure

The molecular structure of this compound features a central four-membered oxetane ring substituted at the 3-position with two aminomethyl groups. This unique structural motif imparts conformational rigidity and introduces two primary amine functionalities, making it a valuable synthon for creating diverse molecular architectures.

Chemical structure of this compound.

Experimental Protocols for Property Determination

The following are standard methodologies for determining the key physicochemical properties of chemical compounds like this compound.

3.1. Boiling Point Determination

  • Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

  • Protocol:

    • A sample of the compound is placed in the distillation flask with boiling chips.

    • The flask is heated gently using the heating mantle.

    • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.

    • The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

3.2. Density Measurement

  • Apparatus: A pycnometer (a specific gravity bottle), an analytical balance, and a constant temperature bath.

  • Protocol:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again at a specific temperature (e.g., 25 °C).

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed at the same temperature.

    • The density of the sample is calculated using the weights and the known density of the reference substance.

3.3. Melting Point Determination

  • Apparatus: A melting point apparatus (e.g., a Thiele tube or a digital melting point device) and a capillary tube.

  • Protocol:

    • A small amount of the solidified sample is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated slowly and uniformly.

    • The temperature range from which the first drop of liquid appears to the point where the entire sample becomes liquid is recorded as the melting point range.[1]

Reactivity and Safety Considerations

4.1. Chemical Stability and Reactivity

  • The product is chemically stable under standard ambient conditions (room temperature).[1]

  • It may form explosive mixtures with air upon intense heating.[1]

  • It is incompatible with strong oxidizing agents and strong acids.[2]

  • Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

4.2. Safety and Handling

  • Hazards: this compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and may cause respiratory irritation.[1]

  • Handling: Work should be conducted under a fume hood. Inhalation of the substance or its mixture should be avoided. Personal protective equipment (gloves, protective clothing, eye protection, face protection) is mandatory.[1]

  • Storage: The compound should be stored in a tightly closed container in a well-ventilated place, preferably under an inert gas.[1]

Potential Applications in Research and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry. The oxetane ring can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, potentially improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. The two primary amine groups provide handles for further chemical modifications and the introduction of diverse functional groups, enabling the synthesis of novel compound libraries for drug discovery.

R_and_D_Workflow A This compound (Starting Material) B Chemical Derivatization (e.g., Amidation, Alkylation) A->B C Novel Compound Library B->C D Screening & Biological Assays C->D E Lead Compound Identification D->E

A simplified workflow illustrating the use of this compound in drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Conformation of 3,3-Oxetanedimethanamine

Abstract

This technical guide provides a detailed overview of this compound, a disubstituted oxetane with potential applications in medicinal chemistry and materials science. The document covers the molecule's fundamental chemical structure, physicochemical properties, and a comprehensive discussion on its conformational analysis. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a framework for its analysis, including detailed, standardized protocols for characterization via X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This guide is intended to serve as a foundational resource for researchers interested in the unique structural features of substituted oxetanes.

Chemical Identity and Physicochemical Properties

This compound is a unique small molecule featuring a strained four-membered oxetane ring, which is geminally substituted at the C3 position with two aminomethyl groups. The oxetane motif is of significant interest in drug discovery, where it is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions to improve properties such as aqueous solubility and metabolic stability.[1][2]

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name (Oxetan-3,3-diyl)dimethanamine[3]
CAS Number 23500-57-4[4][5]
Molecular Formula C₅H₁₂N₂O[4][5]
Molecular Weight 116.16 g/mol [5]
InChI InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2
InChIKey UOLJQFVDVUKOSG-UHFFFAOYSA-N
SMILES NCC1(CN)COC1[3]
Physicochemical Data

The known and predicted physicochemical properties of this compound are listed in Table 2. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Appearance Colourless liquid[3][5]
Boiling Point 90 °C (at 1.5 Torr)[5]
Density 1.056 ± 0.06 g/cm³Predicted[5]
pKa 9.95 ± 0.29Predicted[5]
Storage Conditions 0-8 °C[3][5]

Chemical Structure and Conformational Analysis

The core of this compound is the oxetane ring, a four-membered heterocycle containing one oxygen atom. Such rings are inherently strained and adopt a non-planar, puckered conformation to alleviate this strain.[6] The substitution pattern at the C3 position with two aminomethyl groups dictates the molecule's overall three-dimensional shape, which is critical for its reactivity and potential biological interactions.

The conformational landscape of this compound is defined by two key features:

  • Ring Puckering: The oxetane ring will exist in a dynamic equilibrium between puckered conformations. The energy barrier for this ring inversion is typically low.

  • Side-Chain Rotation: The two aminomethyl groups are free to rotate around the C3-CH₂ bonds. The relative orientation of these two primary amine groups will be governed by steric hindrance and potential intramolecular hydrogen bonding.

The most stable conformation will seek to minimize steric clashes between the two bulky aminomethyl substituents. However, without specific experimental data from X-ray crystallography or advanced NMR studies, the precise dihedral angles and the preferred conformation remain theoretical.[7][8] A definitive analysis would require the experimental and computational studies outlined in the following sections.

Methodologies for Conformational Determination

To elucidate the precise three-dimensional structure and conformational dynamics of this compound, a combination of experimental and computational techniques is necessary.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the molecule's conformation in the solid state.[9] The protocol below describes a standard methodology.

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of this compound.

Protocol:

  • Crystal Growth:

    • Dissolve high-purity this compound (≥98%) in a suitable solvent system (e.g., a mixture of a good solvent like isopropanol and a poor solvent like hexane).

    • Employ slow evaporation, vapor diffusion, or controlled cooling techniques to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

  • Data Collection:

    • Mount a selected crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[10]

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (ω and φ scans).

  • Structure Solution and Refinement:

    • Process the collected diffraction images to integrate the reflection intensities and apply corrections for polarization and absorption effects.

    • Determine the crystal system and space group from the diffraction pattern.

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.[11]

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods to achieve the best possible fit (low R-factor).[12]

xray_crystallography_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification High Purity Sample (≥98%) Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting Collection X-ray Data Collection (100 K) Mounting->Collection Processing Data Processing & Indexing Collection->Processing Solution Phase Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Final Final 3D Structure Refinement->Final

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution. A series of 1D and 2D NMR experiments would be required.

Objective: To determine the solution-state conformation and study the dynamic behavior of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not included in the solvent.[13]

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals. The two CH₂ groups of the oxetane ring and the two aminomethyl CH₂ groups are expected to be chemically equivalent due to symmetry, potentially leading to simple spectra.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. Three signals are expected: one for the quaternary C3, one for the two equivalent oxetane CH₂ carbons, and one for the two equivalent aminomethyl CH₂ carbons.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (< 5 Å), providing distance constraints that can be used to build a 3D model of the preferred solution conformation.

nmr_analysis_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Sample Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC NOESY NOESY (Through-Space ¹H-¹H Proximity) COSY->NOESY HSQC->NOESY Analysis Spectral Analysis & Structure Elucidation NOESY->Analysis

Caption: NMR-Based Conformational Analysis Workflow.

Protocol: Computational Chemistry Modeling

Computational modeling complements experimental data by providing insight into the relative energies of different possible conformations.

Objective: To map the potential energy surface and identify the lowest-energy (most stable) conformations of this compound.

Protocol:

  • Initial Structure Generation:

    • Build an initial 3D model of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the rotational possibilities of the aminomethyl side chains and the puckering of the oxetane ring.

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a full geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Analysis:

    • Compare the relative Gibbs free energies of all stable conformers to identify the global minimum and determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

computational_workflow cluster_opt Quantum Mechanical Calculations Start Initial 3D Model Construction Search Conformational Search (Explore Rotational Space) Start->Search Opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Search->Opt Freq Frequency Calculation Opt->Freq Analysis Energy Analysis & Boltzmann Population Freq->Analysis Result Predicted Stable Conformations Analysis->Result

Caption: Computational Conformational Analysis Workflow.

Potential Applications in Drug Development

The structural motifs present in this compound—a strained heterocyclic ring and primary amine functionalities—are valuable in medicinal chemistry. The oxetane ring can enhance metabolic stability and solubility, while the diamine functionality provides handles for further chemical modification and can participate in key hydrogen bonding interactions with biological targets.[14] A thorough understanding of its conformational preferences is paramount for designing molecules that can adopt the optimal geometry for binding to a target protein or enzyme.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in drug discovery and materials science. While its basic chemical identity is well-established, a detailed understanding of its conformational behavior is lacking in the current literature. This guide provides a comprehensive framework, outlining the necessary experimental and computational protocols—X-ray crystallography, advanced NMR spectroscopy, and quantum chemical calculations—that are required to fully characterize its three-dimensional structure. The successful application of these methods will provide critical insights for the rational design of novel therapeutics and functional materials based on this versatile oxetane scaffold.

References

An In-depth Technical Guide to 3,3-bis(aminomethyl)oxetane and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its unique stereoelectronic properties and its ability to enhance the physicochemical characteristics of drug candidates. Among the various substituted oxetanes, 3,3-disubstituted derivatives are of particular interest as they do not introduce a new stereocenter and offer increased steric shielding, which can improve metabolic stability. This guide focuses on 3,3-bis(aminomethyl)oxetane , a key representative of 3,3-disubstituted oxetanes bearing amino functionalities, and its analogs. While specific data on 3,3-bis(aminomethyl)oxetane is limited in publicly accessible literature, this document provides a comprehensive overview of its IUPAC nomenclature, plausible synthetic routes, expected physicochemical properties based on related structures, and its applications in drug discovery as a bioisosteric replacement for other common chemical groups.

IUPAC Nomenclature

The correct IUPAC name for the target molecule is (Oxetan-3,3-diyl)dimethanamine . However, it is also commonly and acceptably referred to as 3,3-bis(aminomethyl)oxetane . This nomenclature is consistent with IUPAC rules for substituted heterocyclic systems, where the oxetane ring is numbered starting from the oxygen atom as position 1.

Physicochemical Properties and Their Implications in Drug Design

The incorporation of the 3,3-bis(aminomethyl)oxetane moiety into a molecule is anticipated to confer several desirable properties for drug development. The oxetane ring is a small, polar, three-dimensional scaffold that can improve aqueous solubility and reduce lipophilicity compared to its carbocyclic or acyclic counterparts.[1][2] The presence of two primary amine groups provides sites for hydrogen bonding and salt formation, which can further enhance solubility and modulate formulation characteristics.

One of the key features of amino-oxetanes is the inductive electron-withdrawing effect of the oxetane oxygen, which lowers the basicity (pKa) of the adjacent amino groups.[1] This modulation of pKa can be crucial for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for reducing off-target effects associated with high basicity.

The 3,3-disubstitution pattern also renders the oxetane ring more stable to ring-opening reactions, particularly under acidic conditions, compared to other substitution patterns.[2] This increased stability is a significant advantage in the development of orally bioavailable drugs that must withstand the acidic environment of the stomach.

Table 1: Comparison of Physicochemical Properties of Selected Oxetane Derivatives and Related Moieties

Compound/MoietyMolecular Weight ( g/mol )Calculated logPpKa (of amine)Key Features
3,3-bis(aminomethyl)oxetane (Predicted) 116.16Low~8-9High polarity, two H-bond donors, modulated basicity
3-(Aminomethyl)oxetane87.12-0.89.1Polar, single amino group
3-Amino-3-methyloxetane87.12-0.48.5Reduced basicity due to oxetane
Neopentylamine87.180.910.2Higher lipophilicity and basicity
1,3-Diamino-2,2-dimethylpropane116.21-0.210.1, 8.4Higher basicity for one amine

Data for 3,3-bis(aminomethyl)oxetane is predicted based on trends observed in related molecules. Other data is sourced from chemical supplier databases and medicinal chemistry literature.

Synthesis of 3,3-bis(aminomethyl)oxetane

A logical synthetic workflow starting from the commercially available 3,3-bis(chloromethyl)oxetane is depicted below.

G A 3,3-Bis(chloromethyl)oxetane B 3,3-Bis(azidomethyl)oxetane A->B NaN3, Phase-transfer catalyst C 3,3-Bis(aminomethyl)oxetane B->C Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: Plausible synthetic workflow for 3,3-bis(aminomethyl)oxetane.

Experimental Protocol: Generalized Synthesis of 3,3-bis(aminomethyl)oxetane

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3,3-Bis(azidomethyl)oxetane

  • Materials: 3,3-bis(chloromethyl)oxetane, sodium azide (NaN3), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent (e.g., a mixture of water and an organic solvent like toluene).

  • Procedure:

    • To a solution of sodium azide in water, add 3,3-bis(chloromethyl)oxetane and the phase-transfer catalyst.

    • Heat the reaction mixture with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3,3-bis(azidomethyl)oxetane, which can be purified by column chromatography if necessary.

Step 2: Reduction of 3,3-Bis(azidomethyl)oxetane to 3,3-Bis(aminomethyl)oxetane

  • Materials: 3,3-bis(azidomethyl)oxetane, a reducing agent (e.g., lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol).

  • Procedure (using H2, Pd/C):

    • Dissolve 3,3-bis(azidomethyl)oxetane in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (cessation of hydrogen uptake).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,3-bis(aminomethyl)oxetane.

    • The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., dihydrochloride) followed by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-bis(aminomethyl)oxetane scaffold and its analogs are of significant interest in drug discovery due to their potential to serve as bioisosteres for other chemical groups, such as gem-dimethyl and carbonyl groups.[1] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties without drastically changing its chemical structure.

By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, medicinal chemists can block a site of metabolic oxidation while simultaneously improving solubility and reducing lipophilicity.[1] The aminomethyl groups can also act as key pharmacophoric features, interacting with target proteins through hydrogen bonding or ionic interactions.

The use of amino-oxetanes as replacements for amide bonds in peptides has also been explored.[1] This modification can lead to peptidomimetics with enhanced stability against enzymatic degradation, a common challenge in the development of peptide-based drugs.

Conclusion

3,3-bis(aminomethyl)oxetane is a promising but underexplored building block for drug discovery. Its unique combination of a stable, polar, three-dimensional oxetane core and two reactive aminomethyl side chains makes it an attractive scaffold for the synthesis of novel drug candidates with potentially improved physicochemical and pharmacokinetic properties. While further research is needed to fully characterize this compound and its biological activities, the general synthetic strategies and the known benefits of the amino-oxetane motif provide a strong foundation for its future application in medicinal chemistry. The experimental protocols and data presented in this guide, though generalized, offer a starting point for researchers interested in exploring the potential of this and related compounds in their drug development programs.

References

In-depth Technical Guide to 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23500-57-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Oxetanedimethanamine, a versatile building block with growing importance in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a bioisosteric replacement to enhance the physicochemical properties of drug candidates.

Core Chemical Properties

This compound, also known as oxetane-3,3-diyldimethanamine, is a unique bifunctional molecule featuring a central oxetane ring substituted with two primary aminomethyl groups at the 3-position. This structure imparts a combination of desirable properties for drug design, including a three-dimensional scaffold, inherent polarity, and two reactive handles for further chemical modification.

A summary of its key chemical data is presented in the table below.

PropertyValue
CAS Number 23500-57-4
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
IUPAC Name (Oxetan-3,3-diyl)dimethanamine
Synonyms 3,3-Bis(aminomethyl)oxetane

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and commonly utilized synthetic strategy involves a multi-step process starting from 3,3-bis(hydroxymethyl)oxetane. This approach leverages well-established transformations in organic chemistry.

A potential synthetic pathway is outlined below:

Synthesis_of_3_3_Oxetanedimethanamine A 3,3-Bis(hydroxymethyl)oxetane B 3,3-Bis(chloromethyl)oxetane (BCMO) A->B Halogenation (e.g., SOCl₂) C 3,3-Bis(azidomethyl)oxetane (BAMO) B->C Azidation (e.g., NaN₃) [4] D This compound C->D Reduction (e.g., H₂/Pd, LiAlH₄)

A potential synthetic route to this compound.
Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols for the key steps in the synthesis of this compound. These are based on standard organic chemistry transformations and may require optimization for specific laboratory conditions.

Step 1: Halogenation of 3,3-Bis(hydroxymethyl)oxetane to 3,3-Bis(chloromethyl)oxetane (BCMO)

This step involves the conversion of the diol to a dichloride, a common precursor for nucleophilic substitution. A related compound, 3,3-bis(chloromethyl)oxetane (BCMO), is formed via the cyclization of pentaerythritol trichlorohydrin using a base like sodium hydroxide[1].

Step 2: Azidation of 3,3-Bis(chloromethyl)oxetane to 3,3-Bis(azidomethyl)oxetane (BAMO)

The dichloride is converted to a diazide through nucleophilic substitution with an azide salt. The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) from BCMO is achieved by reacting it with sodium azide in an alkaline solution, often with a phase-transfer catalyst like tetrabutyl ammonium bromide[2].

Step 3: Reduction of 3,3-Bis(azidomethyl)oxetane to this compound

The final step is the reduction of the diazide to the corresponding diamine. This can be achieved through various standard reduction methods.

  • Catalytic Hydrogenation:

    • Dissolve 3,3-bis(azidomethyl)oxetane in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chemical Reduction:

    • In an inert atmosphere, dissolve 3,3-bis(azidomethyl)oxetane in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

    • Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

    • Filter the resulting precipitate and extract the filtrate with a suitable organic solvent.

    • Dry the organic extracts, concentrate under reduced pressure, and purify the residue by distillation or chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in modern drug design. Its incorporation into small molecules can significantly improve their physicochemical and pharmacokinetic properties.

Bioisosteric Replacement

3,3-Disubstituted oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups[3][4]. This strategic replacement can lead to improvements in:

  • Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, which is often a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane ring is generally less susceptible to metabolic degradation compared to other functionalities, potentially leading to a longer half-life in vivo.

  • Lipophilicity: The introduction of an oxetane can modulate a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC[5][6][7].

This compound, with its two primary amine functionalities, is a candidate for use as a rigid and polar linker in PROTAC design. The oxetane core can provide a defined spatial orientation for the two ligands, while the amino groups serve as convenient attachment points.

PROTAC_Structure A Target Protein Ligand B This compound Linker A->B C E3 Ligase Ligand B->C

Conceptual use of this compound as a linker in a PROTAC.
Incorporation into Kinase Inhibitors

The development of kinase inhibitors is a major focus in oncology and inflammation research. The scaffold of these inhibitors often requires precise positioning of functional groups to achieve high potency and selectivity. The rigid, three-dimensional structure of the oxetane ring can serve as a valuable scaffold in the design of novel kinase inhibitors[8]. The diamine functionality of this compound provides two points for diversification, allowing for the exploration of structure-activity relationships.

Reactivity and Further Transformations

The primary amine groups of this compound are expected to undergo typical reactions of primary amines, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

The oxetane ring itself is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions[9][10]. This reactivity profile allows for selective functionalization of the amino groups while preserving the core oxetane structure.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its unique structural features offer the potential to improve the drug-like properties of molecules through bioisosteric replacement and to serve as a versatile linker or scaffold in the design of novel therapeutics. While specific data on this compound remains limited in the public domain, the well-established benefits of the oxetane motif suggest that this compound will find increasing application in the development of next-generation pharmaceuticals. Further research into its synthesis and a more detailed exploration of its impact on the properties of bioactive molecules are warranted.

References

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a pivotal structural motif in modern medicinal chemistry. Its unique conformational properties and ability to modulate key physicochemical parameters have led to its incorporation into a growing number of drug candidates. This technical guide provides an in-depth exploration of the discovery and history of oxetane-containing compounds, detailed experimental protocols for their synthesis, and a quantitative look at their impact on molecular properties.

A Historical Journey: From Obscurity to a Cornerstone of Medicinal Chemistry

The story of the oxetane ring begins in the late 19th century. For decades, it remained a subject of academic interest, with its true potential in drug design being largely unrecognized until the turn of the 21st century.

  • 1870s: The first synthesis of the parent, unsubstituted oxetane was reported by Reboul, marking the beginning of oxetane chemistry.

  • 1909: The foundation for a key synthetic method was laid with the discovery of the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl and an alkene to form an oxetane.[1]

  • 1984: A significant leap in understanding the physical nature of the oxetane ring was made by Luger and Buschmann, who conducted the first X-ray analysis of unsubstituted oxetane. This study debunked the long-held assumption of its planarity, revealing a slightly puckered conformation.

  • 1971: The discovery of Paclitaxel (Taxol®), a potent anti-cancer agent isolated from the Pacific yew tree, was a turning point. Paclitaxel features a fused oxetane D-ring, demonstrating that this strained four-membered ether could be a crucial component of a complex, biologically active natural product.[2]

  • Early 2000s: A series of influential publications, pioneered by Carreira and colleagues, ignited the "oxetane rush" in medicinal chemistry. Their work established the oxetane unit as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity.

The Impact of Oxetane Substitution on Physicochemical Properties: A Quantitative Overview

The strategic incorporation of an oxetane moiety can dramatically alter the properties of a molecule. The following tables summarize the quantitative effects observed in various studies, highlighting the value of oxetanes in overcoming common drug development hurdles.

Table 1: Effect of Oxetane as a gem-Dimethyl Isostere on Aqueous Solubility and Lipophilicity

Parent Compound ScaffoldRAqueous Solubility (μg/mL) of ParentAqueous Solubility (μg/mL) of Oxetane AnalogFold Increase in SolubilitycLogP of ParentcLogP of Oxetane Analog
N-benzyl-2,2-dimethylpropan-1-amine-CH₃1,1004,8004.43.11.9
1-benzyl-4,4-dimethylpiperidine-CH₃1606,30039.44.02.8
4-(benzyloxy)-2,2-dimethylbutanenitrile-CN13>40,000>30773.01.8

Data synthesized from multiple sources demonstrating the general trend of increased solubility and decreased lipophilicity when replacing a gem-dimethyl group with an oxetane.

Table 2: Influence of Oxetane Substitution on Metabolic Stability

Compound SeriesRHuman Liver Microsomes (HLM) Intrinsic Clearance (CLint, μL/min/mg)
Arylsulfonamide2-methyl-tetrahydrofuranyl>293
3-methyl-tetrahydrofuranyl127
2-oxetanyl102
3-oxetanyl 25.9

This table illustrates that the position of the oxetane and comparison to other cyclic ethers significantly impacts metabolic stability, with the 3-oxetanyl substitution showing the most favorable profile in this series.

Table 3: Modulation of Amine Basicity by an Adjacent Oxetane Ring

CompoundpKa
1-(piperidin-4-yl)methanamine9.9
1-(oxetan-3-yl)methanamine7.2

The electron-withdrawing nature of the oxetane ring significantly reduces the basicity of a neighboring amine, a property that can be exploited to mitigate off-target effects, such as hERG inhibition.[3]

Key Synthetic Methodologies: Detailed Experimental Protocols

The synthesis of oxetane-containing compounds relies on a handful of key reactions. Below are detailed protocols for three fundamental methods.

Williamson Ether Synthesis for Oxetane Formation

This classical method involves the intramolecular cyclization of a γ-halo alcohol.

Protocol: Synthesis of 2-methyl-2-phenyloxetane

  • Alkoxide Formation: To a solution of 3-chloro-1-phenyl-1-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.

  • Cyclization: Heat the reaction mixture to reflux (approximately 66 °C in THF) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-methyl-2-phenyloxetane.

The Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition is a powerful tool for the direct synthesis of the oxetane ring.

Protocol: Synthesis of a 2-Aryloxetane from Benzaldehyde and 2,3-Dimethyl-2-butene

  • Reaction Setup: In a quartz reaction vessel, dissolve benzaldehyde (1.0 eq) and 2,3-dimethyl-2-butene (5.0 eq) in anhydrous benzene (0.1 M). Benzene is a common solvent for this reaction, although others like acetonitrile can also be used.

  • Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp (typically >300 nm to excite the n→π* transition of the carbonyl) equipped with a Pyrex filter to block short-wavelength UV light. Maintain the reaction temperature at approximately 20-25 °C using a cooling bath.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS, observing the consumption of benzaldehyde.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired oxetane.

Synthesis of 3-Oxetanone: A Key Building Block

The synthesis of 3-oxetanone, a versatile precursor for a wide range of 3-substituted oxetanes, can be achieved from dihydroxyacetone.[4]

Protocol: Four-Step Synthesis of 3-Oxetanone from Dihydroxyacetone Dimer

  • Ketal Protection: Dissolve dihydroxyacetone dimer (1.0 eq) and p-toluenesulfonic acid monohydrate (0.05 eq) in methanol. Heat the mixture to reflux for 4 hours. Cool to room temperature and neutralize with a solution of sodium methoxide in methanol. Filter and concentrate the filtrate to obtain the dimethyl ketal of dihydroxyacetone.

  • Monotosylation: To a solution of the dimethyl ketal (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise. Stir the reaction at 0 °C for 4 hours.

  • Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the crude monotosylate from the previous step as a solution in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Dissolve the crude protected oxetane in a mixture of acetone and 1 M aqueous HCl. Stir at room temperature for 2 hours. Neutralize with solid sodium bicarbonate and extract with dichloromethane. Dry the combined organic extracts and concentrate under reduced pressure. Purify the resulting 3-oxetanone by distillation to yield a colorless liquid.

Visualizing Oxetane Chemistry: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to oxetane-containing compounds.

Logical Relationships in Drug Design

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Impact on Physicochemical Properties gem_dimethyl gem-Dimethyl Group (e.g., -C(CH3)2-) oxetane Oxetane Moiety gem_dimethyl->oxetane Replacement carbonyl Carbonyl Group (e.g., C=O) carbonyl->oxetane Replacement solubility Increased Aqueous Solubility oxetane->solubility metabolism Improved Metabolic Stability oxetane->metabolism lipophilicity Reduced Lipophilicity oxetane->lipophilicity basicity Modulated Amine Basicity oxetane->basicity

Bioisosteric replacement of common functional groups with an oxetane moiety.
Experimental Workflow: Synthesis of 3-Oxetanone

G start Dihydroxyacetone Dimer step1 Ketal Protection (MeOH, p-TsOH) start->step1 intermediate1 Dimethyl Ketal step1->intermediate1 step2 Monotosylation (Tos-Cl, Pyridine) intermediate1->step2 intermediate2 Monotosylate step2->intermediate2 step3 Intramolecular Cyclization (NaH) intermediate2->step3 intermediate3 Protected 3-Oxetanone step3->intermediate3 step4 Deprotection (Aqueous HCl) intermediate3->step4 end 3-Oxetanone step4->end

A four-step synthetic workflow for the preparation of 3-oxetanone.
Signaling Pathway: mTOR Inhibition

Several oxetane-containing compounds are being investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.

G growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 Complex akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 translation Protein Synthesis (Cell Growth) s6k1->translation four_ebp1->translation oxetane_drug Oxetane-Containing mTOR Inhibitor oxetane_drug->mtorc1

Simplified mTOR signaling pathway and the point of intervention for oxetane-containing inhibitors.

Conclusion

The journey of oxetane-containing compounds from their initial discovery to their current prominence in drug development is a testament to the continuous evolution of medicinal chemistry. The unique ability of the oxetane motif to fine-tune the physicochemical properties of molecules has solidified its place as a valuable tool in the design of novel therapeutics. The synthetic methodologies outlined in this guide provide a foundation for the creation of new oxetane-containing chemical entities, and the quantitative data presented underscores the potential of this remarkable four-membered ring to address key challenges in drug discovery. As our understanding of its properties and synthesis continues to grow, the oxetane ring is poised to play an even more significant role in the development of the next generation of medicines.

References

The Oxetane Ring: A Core Chemistry Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Chemistry, Synthesis, and Application of the Oxetane Ring in Modern Drug Discovery

Introduction

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Initially considered a synthetic curiosity, the unique combination of ring strain, polarity, and three-dimensional geometry has made the oxetane motif a valuable tool for modulating the physicochemical and pharmacological properties of drug candidates.[3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of the oxetane ring, including its structural properties, synthesis, and reactivity, with a particular focus on its application as a bioisosteric replacement and its impact on drug metabolism and pharmacokinetics.

Structural and Physicochemical Properties

The key to the oxetane ring's utility lies in its distinct structural and electronic characteristics, which differentiate it from both its acyclic ether counterparts and other cyclic systems.

Geometry and Strain

The oxetane ring is not perfectly planar but adopts a slightly puckered conformation to alleviate some torsional strain.[5] However, the endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. This inherent ring strain energy is a defining feature of oxetanes.

PropertyValueReference
C-O Bond Length1.46 Å[3]
C-C Bond Length1.53 Å[3]
C-O-C Bond Angle90.2°[3]
C-C-O Bond Angle92.0°[3]
C-C-C Bond Angle84.8°[3]
Puckering Angle8.7° (at 140 K)[5]
Ring Strain Energy~106 kJ/mol (25.5 kcal/mol)[6]
Physicochemical Properties

The presence of the oxygen atom and the strained ring system imparts unique physicochemical properties to oxetane-containing molecules. The oxetane moiety is more polar than a corresponding gem-dimethyl group and can act as a strong hydrogen bond acceptor.[4] This can lead to significant improvements in aqueous solubility and a reduction in lipophilicity (LogP/LogD).

PropertyImpact of Oxetane IntroductionReference
Lipophilicity (LogD)Generally decreases (can be context-dependent)[7][8]
Aqueous SolubilityGenerally increases[8]
pKa of nearby aminesDecreases (electron-withdrawing effect)[8]
Metabolic StabilityOften increases[4]

Synthesis of the Oxetane Ring

Several synthetic strategies have been developed to construct the strained four-membered oxetane ring. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[9] This reaction is a powerful tool for the direct synthesis of a wide variety of substituted oxetanes.

Paternyl_Buchi_Mechanism Start Carbonyl + Alkene ExcitedCarbonyl Excited Carbonyl (n -> π*) Start->ExcitedCarbonyl Biradical 1,4-Biradical Intermediate ExcitedCarbonyl->Biradical Addition to Alkene Oxetane Oxetane Biradical->Oxetane Ring Closure

Figure 1: Paternò-Büchi Reaction Mechanism.

This protocol is a representative example of a Paternò-Büchi reaction.

Materials:

  • Benzaldehyde

  • Styrene

  • Benzene (or other suitable non-polar solvent)

  • High-pressure mercury lamp (e.g., TQ 718 Z2 Original Hanau)

  • "Falling-film" photoreactor or similar apparatus

  • Silica gel for chromatography

  • Dichloromethane

Procedure:

  • A solution of benzaldehyde (1 equivalent) and styrene (1-1.2 equivalents) in benzene is prepared.

  • The solution is irradiated in a "falling-film" photoreactor using a high-pressure mercury lamp. The reaction progress is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane) to afford 2-phenyloxetane.[10]

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers, including oxetanes. This reaction involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. The reaction is typically carried out in the presence of a base.[11][12]

This protocol describes the synthesis of the parent oxetane ring.

Materials:

  • 3-Chloro-1-propanol

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • A suitable solvent (e.g., water, DMF, or THF)

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • A solution of 3-chloro-1-propanol is prepared in the chosen solvent.

  • A strong base, such as potassium hydroxide or sodium hydride, is added to the solution to deprotonate the alcohol, forming the alkoxide.

  • The reaction mixture is heated to reflux to promote the intramolecular SN2 reaction.[13][14] The progress of the reaction can be monitored by GC.

  • Upon completion, the reaction mixture is cooled, and any inorganic salts are removed by filtration.

  • The oxetane product is isolated from the filtrate by distillation.

Reactivity of the Oxetane Ring

The significant ring strain of the oxetane ring governs its reactivity, making it susceptible to ring-opening reactions under various conditions.

Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinated, activating the ring towards nucleophilic attack.[15] The regioselectivity of the ring opening depends on the substitution pattern of the oxetane and the nature of the nucleophile. In general, for asymmetrically substituted oxetanes, nucleophilic attack occurs at the more sterically hindered carbon atom under acidic conditions due to the stabilization of the partial positive charge at that position.

Ring_Opening_Mechanism Oxetane Oxetane ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane H+ NucleophilicAttack ProtonatedOxetane->NucleophilicAttack RingOpenedProduct Ring-Opened Product (1,3-Disubstituted) NucleophilicAttack->RingOpenedProduct Nu-

Figure 2: Generalized Acid-Catalyzed Ring-Opening Mechanism.

This protocol provides a general procedure for the acid-catalyzed ring opening of an oxetane.

Materials:

  • 2-Methyloxetane

  • Dilute aqueous sulfuric acid or hydrochloric acid

  • Reaction vessel with stirring

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • 2-Methyloxetane is added to a stirred solution of dilute aqueous acid (e.g., 0.1 M H₂SO₄) at room temperature.[16]

  • The reaction is stirred until the starting material is consumed, as monitored by GC or TLC.

  • The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The product, 1,3-butanediol, is extracted with an organic solvent like diethyl ether.

  • The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the diol product.

Oxetanes in Drug Discovery

The incorporation of the oxetane motif has become a powerful strategy in modern drug design to enhance the "drug-like" properties of molecules.

Bioisosteric Replacement

Oxetanes are frequently used as bioisosteres for gem-dimethyl and carbonyl groups.[4]

  • gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility while maintaining a similar steric profile. This can also block metabolically labile C-H bonds without the associated increase in lipophilicity.[8]

  • Carbonyl Replacement: As a carbonyl bioisostere, the oxetane ring can improve metabolic stability against ketone reduction while preserving the hydrogen bond accepting capability.[4]

Parametergem-Dimethyl AnalogOxetane AnalogReference
Compound Ziresovir Analog (3a) Ziresovir (RO-0529)
EC₅₀ (nM) for RSV160.3
Therapeutic Index1,250>33,000
Compound Crenolanib Analog Crenolanib
Calculated LogPVaries based on analog3.7[17]
pKaVaries based on analog~9.8 (weak acid)[8]
Impact on Metabolic Stability

The oxetane ring is generally more metabolically stable than many commonly used functional groups. Its introduction can block sites of metabolism by cytochrome P450 enzymes.

Compound SeriesNon-Oxetane Analog Clearance (µL/min/10⁶ cells)Oxetane Analog Clearance (µL/min/10⁶ cells)Reference
Thalidomide AnalogHigh (unstable in plasma)Lower (more stable in plasma)[1]

Case Study: Paclitaxel (Taxol®)

Paclitaxel, a highly successful anti-cancer drug, features a prominent oxetane ring in its complex structure. The oxetane is crucial for its biological activity. Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to the disruption of mitosis and ultimately apoptosis in cancer cells.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Paclitaxel->Stabilization Microtubules->Stabilization MitoticSpindle Defective Mitotic Spindle Stabilization->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Spectroscopic and Structural Elucidation of 3,3-Oxetanedimethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-Oxetanedimethanamine. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a central quaternary carbon, an oxetane ring, and two primary aminomethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.45s4H-CH₂- (Oxetane ring)
~ 2.80s4H-CH₂-NH₂
~ 1.55br s4H-NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 78-CH₂- (Oxetane ring)
~ 45-C(CH₂NH₂)₂
~ 42-CH₂-NH₂
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3370 - 3290Medium, BroadN-H stretch (primary amine)
2960 - 2850Medium-StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring)
1470 - 1430MediumCH₂ bend (scissoring)
1150 - 1050StrongC-N stretch
980 - 950StrongC-O-C stretch (oxetane ring)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Assignment
130[M]⁺ (Molecular Ion)
113[M - NH₃]⁺
100[M - CH₂NH₂]⁺
85[M - CH₂NH₂ - CH₃]⁺
71[C₄H₉N]⁺
57[C₃H₅O]⁺
44[CH₂NH₂]⁺
30[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, press it firmly against the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile liquid, a direct injection or a heated inlet system can be used.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Correlate Spectroscopic Data nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for Spectroscopic Characterization.

Data_Correlation cluster_data cluster_conclusion nmr_data NMR Data (Connectivity, Environment) final_structure Proposed Structure of This compound nmr_data->final_structure C-H Framework ir_data IR Data (Functional Groups) ir_data->final_structure Confirms -NH₂, C-O-C ms_data MS Data (Molecular Weight, Fragmentation) ms_data->final_structure Confirms MW=130

Caption: Logical Relationship of Spectroscopic Data.

The Expanding Role of Oxetane Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, metabolic stability, and three-dimensional structure allows for the fine-tuning of key drug-like properties. This technical guide provides an in-depth exploration of the potential applications of novel oxetane derivatives in drug discovery. It summarizes key quantitative data, presents detailed experimental protocols for their evaluation, and visualizes the complex biological pathways they modulate.

Introduction

The oxetane moiety has garnered significant attention in medicinal chemistry as a versatile bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][2] The introduction of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences.[2][3] These modifications are often crucial for overcoming challenges in drug development, including poor bioavailability and off-target toxicity.[4][5] This guide will delve into the practical applications of oxetane derivatives, focusing on their impact on pharmacological activity and their evaluation in key preclinical assays.

Physicochemical and Pharmacokinetic Advantages of Oxetane Incorporation

The utility of the oxetane motif stems from its distinct structural and electronic properties. As a compact, polar, and sp³-rich scaffold, it can significantly enhance the "drug-likeness" of a molecule.[5]

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can lead to a substantial increase in aqueous solubility, a critical factor for oral bioavailability.[2][4] Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[2]

  • Enhanced Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other functional groups.[4][6] For instance, they can serve as metabolically stable surrogates for carbonyl groups, which are susceptible to reduction.[4][7] The substitution pattern on the oxetane ring can further influence its metabolic fate.[1]

  • Modulation of Lipophilicity and Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, which is beneficial for reducing off-target effects and improving cell permeability.[6][8] This allows for a subtle yet impactful tuning of a compound's overall lipophilicity (LogD).[8]

  • Three-Dimensionality and Conformational Rigidity: The defined, puckered conformation of the oxetane ring introduces a degree of rigidity to a molecule.[6] This can lead to improved binding affinity and selectivity for the target protein by locking the molecule into a more favorable conformation.[6]

Therapeutic Applications of Novel Oxetane Derivatives

The beneficial properties of oxetanes have been exploited in the development of therapeutic agents across a wide range of disease areas.

Oncology

Oxetane-containing compounds have shown significant promise as anti-cancer agents, targeting various components of oncogenic signaling pathways.

  • Kinase Inhibitors: Numerous kinase inhibitors incorporating oxetane moieties are in clinical development. For example, oxetanes have been integrated into inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various B-cell malignancies.[9] They have also been utilized in the design of inhibitors for Matrix Metalloproteinase-13 (MMP-13), an enzyme involved in tumor invasion and metastasis.[5]

  • Enzyme Inhibitors: Oxetane derivatives have been developed as potent inhibitors of enzymes that play a crucial role in cancer cell metabolism and immune evasion. These include Aldehyde Dehydrogenase 1A1 (ALDH1A1), a cancer stem cell marker[5], Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic regulator[5], and Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme.[5]

Other Therapeutic Areas

The application of oxetane derivatives extends beyond oncology:

  • Antiviral Agents: Oxetane-containing compounds are being investigated as inhibitors of viral replication, such as for the Respiratory Syncytial Virus (RSV).[8][9]

  • Autoimmune and Inflammatory Diseases: The modulation of kinase signaling by oxetane derivatives is also being explored for the treatment of autoimmune disorders.[5]

  • Neurodegenerative Diseases: The ability of oxetanes to improve brain penetration makes them attractive for the development of drugs targeting the central nervous system.[6]

Quantitative Data on Oxetane Derivatives

The following tables summarize key quantitative data for representative oxetane-containing compounds, highlighting their potency and improved physicochemical properties.

Compound ClassTargetCompound ExampleIC50 / Ki / GI50Reference
PRMT5 InhibitorPRMT5Tetrahydroisoquinoline derivative with oxetaneIC50 = 4.2 nM (enzymatic)[5]
MMP-13 InhibitorMMP-13RF036Ki = 2.7 nM[5]
ALDH1A InhibitorALDH1A1CM39 analog (Oxetane 6)IC50 = 0.08 - 0.25 µM[5]
Indole-based analogTubulin (cytotoxicity)Oxetane-containing indole 5mGI50 = 0.47 ± 0.02 µM (MCF-7 cells)[10][11]
IDO1 InhibitorIDO12-pyridyl oxetane 28Potent anti-IDO1 activity[5]
PropertyNon-Oxetane LeadOxetane-Containing AnalogImprovement FactorReference
Metabolic Stability Bicyclic lactam 4 (EZH2 Inhibitor)PF-06821497 (5)Significantly improved (HLM Cl = 169 to lower)[6]
Aqueous Solubility Bicyclic lactam 4 (EZH2 Inhibitor)PF-06821497 (5)150-fold increase[6]
Metabolic Stability Pyrazolopyrimidinone 5 (ALDH1A1 Inhibitor)Oxetane 6Significantly improved[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which oxetane derivatives function is essential for understanding their mechanism of action and for designing effective experiments.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Oxetane-Containing BTK Inhibitor Inhibitor->BTK

Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition.

IDO1_Immune_Evasion_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment IFNy IFN-γ IDO1 IDO1 Enzyme IFNy->IDO1 Induces Expression Kynurenine_out Kynurenine IDO1->Kynurenine_out Product Tryptophan_in Tryptophan Tryptophan_in->IDO1 Substrate Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Treg->T_Cell Suppresses Activity Tryptophan_depletion->T_Cell Inhibits Proliferation Kynurenine_accumulation->T_Cell Induces Anergy/Apoptosis Kynurenine_accumulation->Treg Promotes Differentiation Inhibitor Oxetane-Containing IDO1 Inhibitor Inhibitor->IDO1

Caption: IDO1-mediated immune evasion pathway and its inhibition.

Experimental_Workflow_ADME start Novel Oxetane Derivative solubility Aqueous Solubility Assay Kinetic (Turbidimetric) Thermodynamic (Shake-Flask) start->solubility permeability Permeability Assay Caco-2 Monolayer A→B & B→A Transport solubility->permeability Sufficiently Soluble metabolism Metabolic Stability Assay Human Liver Microsomes NADPH Cofactor permeability->metabolism Good Permeability toxicity In Vitro Toxicity Assays hERG Inhibition CYP Inhibition metabolism->toxicity Metabolically Stable pk_prediction In Vivo PK Prediction toxicity->pk_prediction Low Toxicity Profile

Caption: General experimental workflow for in vitro ADME profiling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are methodologies for key experiments cited in this guide.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolic degradation of an oxetane derivative by human liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled human liver microsomes (HLM), e.g., from Corning or BioIVT.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds (e.g., dextromethorphan, midazolam).

  • Acetonitrile (ACN) containing an internal standard (IS) for reaction termination and sample processing.

  • 96-well plates.

  • Incubator/shaker (37°C).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare the incubation mixture by diluting the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the HLM suspension to a final concentration of, for example, 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls to ensure the metabolic activity of the microsomes.

  • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an oxetane derivative and identify potential for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH adjusted as needed (e.g., apical pH 6.5, basolateral pH 7.4).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compounds: high permeability (e.g., propranolol) and low permeability (e.g., atenolol).

  • P-gp inhibitor (e.g., verapamil) for efflux studies.

  • TEER meter.

  • LC-MS/MS system for analysis.

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • On the day of the experiment, wash the monolayers with pre-warmed transport buffer and equilibrate at 37°C.

  • Prepare the dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.

  • Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests that the compound is a substrate for an active efflux transporter like P-glycoprotein.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the potential of an oxetane derivative to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (a known hERG blocker, e.g., E-4031 or dofetilide).

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

Procedure:

  • Harvest the hERG-expressing cells and prepare a cell suspension.

  • Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp instrument.

  • The instrument will establish whole-cell patch-clamp recordings.

  • Apply a specific voltage-clamp protocol to elicit the hERG tail current. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.

  • Record the baseline hERG current in the presence of the vehicle (extracellular solution with DMSO).

  • Apply the test compound at increasing concentrations to the same cell, allowing the effect to reach a steady state at each concentration.

  • Record the hERG current at each concentration.

  • A positive control is used to confirm the sensitivity of the assay.

Data Analysis:

  • Calculate the percentage of hERG current inhibition at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration to generate a concentration-response curve.

  • Fit the curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Conclusion

Novel oxetane derivatives represent a powerful tool in the medicinal chemist's arsenal for addressing complex challenges in drug discovery. Their ability to favorably modulate key physicochemical and pharmacokinetic properties has led to their successful incorporation into a growing number of clinical candidates. A thorough understanding of their synthetic accessibility, biological impact, and the pathways they modulate, coupled with rigorous in vitro evaluation using the protocols outlined in this guide, will continue to drive the development of safer and more effective therapeutics. The continued exploration of this versatile scaffold promises to unlock new opportunities for innovation in the pharmaceutical sciences.

References

The Untapped Potential of 3,3-Oxetanedimethanamine: A Technical Primer on a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide explores the prospective biological significance of 3,3-Oxetanedimethanamine. In the absence of direct research on this specific molecule, this document synthesizes data from analogous structures and the well-documented contributions of the oxetane moiety in medicinal chemistry to project its potential applications and guide future investigations.

While specific biological activity data for this compound is not currently available in public literature, the unique structural characteristics of this compound—a diequatorial disposition of aminomethyl groups on a 3,3-disubstituted oxetane ring—suggest a number of promising avenues for therapeutic development. The oxetane ring, a four-membered cyclic ether, has garnered significant interest in drug discovery for its ability to favorably modulate the physicochemical properties of drug candidates.

The Oxetane Advantage: Enhancing Drug-Like Properties

The incorporation of an oxetane ring into a molecule can significantly enhance its aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The strained nature of the oxetane ring, with a ring strain energy of approximately 106 kJ·mol⁻¹, and its nearly planar geometry contribute to its utility as a bioisostere for more metabolically labile groups like ketones and gem-dimethyl groups.[1][4] This has been a key strategy in modern medicinal chemistry to overcome common challenges in drug design.

Particularly, 3,3-disubstituted oxetanes have been validated as effective surrogates for gem-dimethyl and carbonyl functionalities.[4] This substitution pattern can block metabolically vulnerable sites within a drug candidate without the undesirable increase in lipophilicity often associated with gem-dimethyl groups.[3][4]

Projected Biological Relevance of the this compound Scaffold

The presence of two primary amine functionalities in this compound introduces key pharmacophoric features. Primary amines are prevalent in a vast array of biologically active compounds, where they often serve as crucial hydrogen bond donors and acceptors, or as sites for salt formation to improve solubility and bioavailability. The unique spatial arrangement of the two aminomethyl groups on the rigid oxetane core could allow for specific interactions with biological targets.

Given the properties of the oxetane ring and the presence of the amine groups, potential therapeutic applications for derivatives of this compound could include:

  • Enzyme Inhibition: The scaffold could be elaborated to target the active sites of various enzymes, with the amine groups interacting with key residues.

  • Receptor Modulation: Derivatives could be designed to act as agonists or antagonists for a range of receptors, where the diamine structure might mimic the binding of endogenous ligands.

  • Antimicrobial and Anticancer Agents: The combination of the oxetane ring, known to be present in some bioactive natural products, and the amine functionalities, a common feature in antimicrobial and cytotoxic compounds, suggests potential in these therapeutic areas.[5][6]

Future Directions and Experimental Considerations

The lack of specific data on this compound necessitates foundational research to unlock its potential. The following experimental workflow is proposed for the initial characterization of this scaffold.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of this compound Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification cell_free Cell-Free Assays (Enzyme/Receptor Binding) purification->cell_free cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) cell_free->cell_based admet In Vitro ADMET Profiling cell_based->admet sar Structure-Activity Relationship (SAR) Studies admet->sar pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling sar->pk_pd

Proposed workflow for the investigation of this compound derivatives.

A logical progression for investigating this scaffold would involve the synthesis of a library of derivatives with diverse substitutions on the amine groups. These derivatives would then undergo a battery of in vitro assays to identify initial biological activities. Promising hits would subsequently be subjected to more detailed mechanistic studies and lead optimization.

The following conceptual diagram illustrates the potential benefits of incorporating the 3,3-bis(aminomethyl)oxetane scaffold into drug candidates.

G cluster_properties Physicochemical & Pharmacokinetic Advantages cluster_applications Potential Therapeutic Applications scaffold 3,3-bis(aminomethyl)oxetane Scaffold solubility Improved Aqueous Solubility scaffold->solubility metabolism Enhanced Metabolic Stability scaffold->metabolism lipophilicity Tunable Lipophilicity scaffold->lipophilicity pka Modulated pKa of Amines scaffold->pka enzyme Enzyme Inhibitors solubility->enzyme receptor Receptor Modulators metabolism->receptor antimicrobial Antimicrobial Agents lipophilicity->antimicrobial anticancer Anticancer Agents pka->anticancer

Conceptual benefits of the 3,3-bis(aminomethyl)oxetane scaffold in drug design.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,3-Oxetanedimethanamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,3-Oxetanedimethanamine as a novel building block in the synthesis of advanced polymers. While direct literature on the polymerization of this specific diamine is limited, its structural features suggest its utility in creating unique polyamides, polyimides, and polyurethanes. The protocols outlined below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for researchers.

The incorporation of the oxetane ring, a four-membered cyclic ether, into a polymer backbone is a strategy to enhance properties such as solubility, thermal stability, and adhesion. The 3,3-disubstituted pattern of this diamine is expected to offer greater stability compared to other substitution patterns on the oxetane ring.

Synthesis of this compound

The synthesis of this compound is not widely documented in commercial catalogs. However, it can be reasonably synthesized from commercially available precursors such as 3,3-bis(chloromethyl)oxetane (BCMO) or through the reduction of 3,3-bis(azidomethyl)oxetane (BAMO), a monomer used in the synthesis of energetic polymers.

Protocol 1: Synthesis via Reduction of 3,3-bis(azidomethyl)oxetane (BAMO)

This two-step process involves the synthesis of BAMO from BCMO, followed by the reduction of the diazide to the diamine.

Step 1: Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO)

  • Materials: 3,3-bis(chloromethyl)oxetane (BCMO), Sodium azide (NaN₃), Tetrabutylammonium bromide (TBAB), Alkaline solution (e.g., NaOH solution).

  • Procedure:

    • Dissolve BCMO in an appropriate organic solvent.

    • Add an aqueous solution of sodium azide and a phase-transfer catalyst like TBAB.

    • The reaction is typically carried out at an elevated temperature with vigorous stirring.

    • After the reaction is complete, the organic layer is separated, washed, and the solvent is removed to yield BAMO.

Step 2: Reduction of BAMO to this compound

  • Materials: 3,3-bis(azidomethyl)oxetane (BAMO), Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C).

  • Procedure (using LiAlH₄):

    • In a dry reaction vessel under an inert atmosphere, prepare a suspension of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or THF).

    • Slowly add a solution of BAMO in the same dry solvent to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

    • After the addition is complete, the reaction mixture is stirred until the reduction is complete (monitored by TLC or IR spectroscopy).

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry the organic extracts and remove the solvent under reduced pressure to obtain this compound.

Application in Polymer Synthesis

The presence of two primary amine functionalities makes this compound a versatile monomer for step-growth polymerization.

Polyamide Synthesis

Polyamides are formed by the reaction of a diamine with a diacid chloride or a dicarboxylic acid. The incorporation of the oxetane moiety is anticipated to improve solubility and thermal properties.

Protocol 2: Synthesis of Polyamide via Interfacial Polycondensation

  • Materials: this compound, Diacid chloride (e.g., Adipoyl chloride, Terephthaloyl chloride), Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • Prepare an aqueous solution of this compound and sodium hydroxide.

    • Prepare a solution of the diacid chloride in a water-immiscible organic solvent like dichloromethane.

    • Carefully layer the organic solution on top of the aqueous solution in a beaker.

    • A polyamide film will form at the interface of the two layers.

    • Gently pull the film from the interface and wind it onto a stirring rod.

    • Wash the resulting polymer thoroughly with water and then with a suitable solvent (e.g., ethanol or acetone) to remove unreacted monomers and by-products.

    • Dry the polyamide under vacuum.

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification and Isolation prep_diamine Dissolve this compound and NaOH in Water reaction Interfacial Polycondensation prep_diamine->reaction prep_diacid Dissolve Diacid Chloride in Dichloromethane prep_diacid->reaction isolation Isolate Polyamide Film reaction->isolation washing Wash with Water and Solvent isolation->washing drying Dry under Vacuum washing->drying

Caption: Reaction pathway for Polyimide Synthesis.

Polyurethane Synthesis

Polyurethanes are synthesized from the reaction of a diisocyanate with a diol. In this case, this compound can act as a chain extender in the synthesis of polyurethane-ureas.

Protocol 4: Two-Step Synthesis of Polyurethane-Urea

  • Materials: Polyol (e.g., Poly(tetramethylene glycol)), Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI)), this compound, Dibutyltin dilaurate (DBTDL) catalyst (optional), Dry solvent (e.g., Dimethylformamide (DMF) or Dimethylacetamide (DMAc)).

  • Procedure:

    • Prepolymer Formation:

      • In a moisture-free reactor, react the polyol with an excess of the diisocyanate at a controlled temperature (e.g., 80 °C) to form an isocyanate-terminated prepolymer. A catalyst like DBTDL can be used to accelerate the reaction.

    • Chain Extension:

      • Dissolve the prepolymer in a dry solvent.

      • Separately, dissolve this compound in the same dry solvent.

      • Slowly add the diamine solution to the prepolymer solution with vigorous stirring. The reaction is typically fast and exothermic.

      • After the addition is complete, continue stirring for a period to ensure complete reaction.

      • The resulting polyurethane-urea solution can be cast into a film or precipitated in a non-solvent.

Expected Polymer Properties and Data Presentation

The incorporation of the this compound monomer is expected to influence the final properties of the polymers. The following table summarizes the anticipated properties based on the polymer type.

PropertyPolyamidePolyimidePolyurethane-Urea
Thermal Stability (TGA, Td₅%) Moderate to HighVery HighModerate
Glass Transition Temp. (DSC, Tg) Moderate to HighHighLow to Moderate
Mechanical Strength (Tensile) GoodExcellentVariable (Elastomeric)
Solubility Potentially improved in organic solventsPotentially improved in organic solventsGood in polar aprotic solvents
Adhesion GoodExcellentExcellent

Note: The actual quantitative data for these properties would need to be determined experimentally.

Conclusion

This compound presents an intriguing opportunity for the development of novel polymers with potentially enhanced properties. The protocols provided herein offer a starting point for the synthesis and investigation of polyamides, polyimides, and polyurethanes incorporating this unique diamine. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this promising monomer in materials science and drug development applications.

Application Notes and Protocols for Polyamides Derived from 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a versatile class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of unique monomers can further enhance these properties and introduce novel functionalities. 3,3-Oxetanedimethanamine is a promising, yet underexplored, monomer for the synthesis of advanced polyamides. The presence of the oxetane ring in the polymer backbone is anticipated to improve solubility, adhesion, and introduce a potential site for further chemical modification. These characteristics make polyamides derived from this compound attractive for a range of applications, including specialty fibers, engineering plastics, and matrices for drug delivery systems.

The ether linkage within the oxetane ring can enhance chain flexibility, potentially leading to improved processability compared to fully aromatic polyamides.[1][2] Furthermore, the polarity imparted by the oxygen atom may lead to better adhesion to various substrates and improved dyeability.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides based on this compound.

Potential Applications

The unique structural features of polyamides derived from this compound suggest their utility in several advanced applications:

  • Advanced Coatings and Adhesives: The inherent polarity of the oxetane moiety is expected to promote strong adhesion to a variety of surfaces, making these polyamides excellent candidates for high-performance coatings and adhesives.

  • Biomedical Materials and Drug Delivery: The biocompatibility of polyether structures is well-documented. Polyamides incorporating the oxetane ring may exhibit favorable properties for use in medical devices, sutures, and as matrices for controlled drug release. The oxetane ring could also serve as a latent reactive handle for bioconjugation.

  • High-Performance Fibers and Films: The combination of hydrogen bonding from the amide linkages and the flexible ether component could result in tough, yet pliable, fibers and films with good thermal stability.

  • Membranes for Separations: The controlled introduction of polar groups and the potential for creating well-defined free volume could make these polyamides suitable for gas separation and filtration membranes.

Experimental Protocols

Two primary methods for the synthesis of polyamides from this compound are presented: Melt Polycondensation and Low-Temperature Solution Polycondensation.

Protocol 1: Melt Polycondensation with Adipic Acid

This method is suitable for the direct reaction between a diamine and a dicarboxylic acid at elevated temperatures.[3][4]

Materials:

  • This compound

  • Adipic Acid

  • Phosphorous acid (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Nylon Salt Formation: In a beaker, dissolve equimolar amounts of this compound and adipic acid in methanol. Stir the solution at room temperature for 1 hour. The nylon salt will precipitate. Filter the salt, wash with cold methanol, and dry under vacuum at 60°C for 12 hours.

  • Polymerization:

    • Place the dried nylon salt and a catalytic amount of phosphorous acid (0.1 mol%) into the glass reactor.

    • Purge the reactor with high-purity nitrogen for 30 minutes to remove any oxygen.

    • Heat the reactor to 220°C under a slow stream of nitrogen to melt the salt and initiate polycondensation. Water will begin to distill off.

    • After 2 hours, increase the temperature to 260°C and apply a vacuum (to <1 Torr) to facilitate the removal of the water of condensation and drive the polymerization to completion.

    • Continue the reaction under vacuum for an additional 3-4 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polyamide can be removed from the reactor.

Workflow for Melt Polycondensation:

Melt_Polycondensation Monomers This compound + Adipic Acid Salt Nylon Salt Formation (Methanol) Monomers->Salt Reactor Charge Reactor with Nylon Salt & Catalyst Salt->Reactor Purge Nitrogen Purge Reactor->Purge Heat1 Heat to 220°C (Atmospheric Pressure) Purge->Heat1 Heat2 Heat to 260°C + Apply Vacuum Heat1->Heat2 Polymer Solid Polyamide Product Heat2->Polymer Solution_Polycondensation Diamine Dissolve Diamine & Triethylamine in DMAc Cool Cool to 0°C Diamine->Cool Diacid Add Adipoyl Chloride Solution Dropwise Cool->Diacid Stir Stir at Room Temp (12-24h) Diacid->Stir Precipitate Precipitate in Methanol Stir->Precipitate Wash_Dry Wash and Dry Precipitate->Wash_Dry Polymer Purified Polyamide Wash_Dry->Polymer Drug_Delivery_Logic Monomer This compound (Potential for Biocompatibility) Polymer Polyamide Synthesis Monomer->Polymer Degradation Controlled Degradation Polymer->Degradation Drug Drug Encapsulation Polymer->Drug Interaction Interaction of Degradation Products with Cellular Pathways Degradation->Interaction Release Sustained Drug Release Drug->Release Effect Therapeutic Effect Release->Effect Interaction->Effect

References

Application of 3,3-bis(aminomethyl)oxetane as a Novel Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 3,3-bis(aminomethyl)oxetane as a curing agent for epoxy resins. 3,3-bis(aminomethyl)oxetane is a unique cycloaliphatic amine hardener featuring a central oxetane ring. This structure is anticipated to impart a combination of desirable properties to the cured epoxy network, including high glass transition temperature (Tg), good thermal stability, and excellent mechanical performance. The primary amine functionalities ensure efficient cross-linking with standard epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA). This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to explore novel epoxy formulations with enhanced characteristics.

Introduction

Epoxy resins are a critical class of thermosetting polymers widely utilized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The performance of a cured epoxy system is largely dictated by the chemical structure of the curing agent, or hardener.[1] Amine-based hardeners are the most common type, reacting with the epoxide groups to form a highly cross-linked, three-dimensional network.[1]

3,3-bis(aminomethyl)oxetane presents a novel structural motif for an epoxy curing agent. The presence of the four-membered oxetane ring is hypothesized to introduce rigidity into the polymer backbone, potentially leading to enhanced thermal and mechanical properties compared to conventional linear or simple cycloaliphatic diamines. The geminal aminomethyl groups provide two primary amine functionalities for reaction with the epoxy resin.

Potential Advantages:

  • High Glass Transition Temperature (Tg): The rigid oxetane core may restrict polymer chain mobility, leading to a higher Tg.

  • Improved Mechanical Strength: The compact and rigid structure could contribute to increased tensile strength and modulus.

  • Good Thermal Stability: The stable oxetane ring is expected to contribute to the overall thermal robustness of the cured polymer.

  • Low Viscosity: As a relatively small molecule, it may offer favorable processing characteristics when mixed with epoxy resins.

Chemical Structure and Reaction Mechanism

The curing of an epoxy resin with 3,3-bis(aminomethyl)oxetane proceeds via the nucleophilic addition of the primary amine groups to the epoxide ring of the epoxy resin. Each primary amine group contains two active hydrogen atoms, allowing for reaction with two epoxide groups. The reaction is typically initiated by heat and results in the formation of a highly cross-linked polymer network.

Figure 1: Curing reaction of DGEBA with 3,3-bis(aminomethyl)oxetane.

Hypothetical Performance Data

The following tables summarize the expected performance characteristics of a standard DGEBA epoxy resin cured with 3,3-bis(aminomethyl)oxetane in a stoichiometric ratio. This data is projected based on the properties of similar cycloaliphatic amine curing agents and the anticipated effects of the oxetane structure.

Table 1: Physical and Curing Properties

PropertyValueTest Method
Amine Hydrogen Equivalent Weight (AHEW)~32.5 g/eqCalculation
Recommended Mix Ratio (phr with EEW 190)~17.1Calculation
Gel Time (100g mass @ 25°C)30 - 45 minASTM D2471
Peak Exotherm Temperature (100g mass)120 - 140 °CASTM D2471
Viscosity of Mix (@ 25°C)800 - 1200 cPASTM D2393

Table 2: Thermal Properties of Cured Epoxy Resin

PropertyValueTest Method
Glass Transition Temperature (Tg) by DSC150 - 170 °CASTM D3418
Heat Deflection Temperature (HDT)140 - 160 °CASTM D648
5% Weight Loss Temperature (TGA)> 350 °CASTM E1131
Coefficient of Thermal Expansion (CTE, α1)50 - 60 µm/m·°CASTM E831

Table 3: Mechanical Properties of Cured Epoxy Resin

PropertyValueTest Method
Tensile Strength80 - 95 MPaASTM D638
Tensile Modulus3.0 - 3.5 GPaASTM D638
Elongation at Break3 - 5 %ASTM D638
Flexural Strength120 - 140 MPaASTM D790
Flexural Modulus3.2 - 3.8 GPaASTM D790
Hardness (Shore D)85 - 90ASTM D2240

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with 3,3-bis(aminomethyl)oxetane.

Materials and Equipment
  • Epoxy Resin: Standard liquid epoxy resin, e.g., Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq.

  • Curing Agent: 3,3-bis(aminomethyl)oxetane.

  • Equipment:

    • Analytical balance (± 0.001 g)

    • Mechanical stirrer or planetary mixer

    • Vacuum oven

    • Molds for casting test specimens (e.g., silicone or PTFE)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Dynamic Mechanical Analyzer (DMA)

    • Universal testing machine for mechanical property testing

Stoichiometric Calculation

The stoichiometric amount of the amine curing agent is calculated based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin.

AHEW of 3,3-bis(aminomethyl)oxetane:

  • Molecular Weight = 130.18 g/mol

  • Number of active hydrogens = 4

  • AHEW = 130.18 / 4 = 32.55 g/eq

Mix Ratio (phr - parts per hundred parts of resin):

  • phr = (AHEW / EEW) * 100

  • Example: For an epoxy resin with EEW = 190 g/eq, phr = (32.55 / 190) * 100 ≈ 17.1 phr

Preparation of Cured Epoxy Samples

G start Start weigh Weigh Epoxy Resin and Curing Agent start->weigh mix Mix Components Thoroughly (e.g., 5 min at 300 rpm) weigh->mix degas Degas Mixture under Vacuum (e.g., 20 min at -25 inHg) mix->degas pour Pour into Preheated Molds degas->pour cure Cure according to Schedule (e.g., 2h @ 80°C + 3h @ 150°C) pour->cure cool Cool to Room Temperature cure->cool demold Demold Samples cool->demold post_cure Post-Cure (Optional) (e.g., 2h @ 170°C) demold->post_cure end End post_cure->end

Figure 2: Workflow for preparing cured epoxy test specimens.

  • Weighing: Accurately weigh the epoxy resin and 3,3-bis(aminomethyl)oxetane into a suitable mixing container according to the calculated stoichiometric ratio.

  • Mixing: Mix the components thoroughly using a mechanical stirrer at a moderate speed (e.g., 300 rpm) for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber and apply vacuum to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to an oven and cure according to a predetermined schedule. A typical two-stage cure schedule might be 2 hours at 80°C followed by 3 hours at 150°C.

  • Cooling and Demolding: Allow the cured samples to cool slowly to room temperature before demolding.

  • Post-Curing (Optional): For optimal properties, a post-curing step at a temperature above the expected Tg (e.g., 2 hours at 170°C) may be beneficial.

Characterization Protocols
  • Differential Scanning Calorimetry (DSC):

    • Prepare a small sample (5-10 mg) of the uncured mixture in an aluminum DSC pan.

    • Perform a dynamic scan from room temperature to 300°C at a heating rate of 10°C/min to determine the curing exotherm and total heat of reaction.

    • For determining the glass transition temperature (Tg) of a cured sample, perform a heat-cool-heat cycle from room temperature to 200°C at a heating rate of 10°C/min. The Tg is determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place a cured sample (10-20 mg) in the TGA furnace.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

  • Tensile and Flexural Properties:

    • Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to the relevant ASTM standards.

    • Conduct the tests on a universal testing machine at a constant crosshead speed.

    • Record the load-displacement data to calculate strength, modulus, and elongation.

Safety and Handling

3,3-bis(aminomethyl)oxetane is an amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer

The data and protocols presented in this document are based on theoretical principles and analogies with similar chemical systems. They are intended for guidance and informational purposes only. Actual results may vary depending on the specific epoxy resin used, processing conditions, and testing procedures. It is the responsibility of the user to conduct their own experiments to validate the suitability of 3,3-bis(aminomethyl)oxetane for their specific application.

References

Application Notes and Protocols for the Synthesis of Energetic Materials Derived from the Oxetane Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of energetic materials based on the 3,3-disubstituted oxetane core, with a primary focus on 3,3-bis(azidomethyl)oxetane (BAMO), a key monomer in the formulation of high-performance energetic binders. While the direct use of 3,3-Oxetanedimethanamine is not the standard route, this guide will cover the prevalent synthesis of BAMO from halo-precursors and discuss a conceptual pathway from the diamine.

Introduction

Energetic polymers derived from oxetane monomers are crucial components in modern energetic materials, serving as binders in propellants and plastic-bonded explosives (PBXs). These binders not only provide structural integrity but also contribute to the overall energy output of the formulation. The incorporation of energetic functionalities, such as azide (-N₃) groups, into the polymer backbone significantly enhances the heat of formation and energy density. Poly(BAMO) is a notable example, prized for its high nitrogen content and energetic properties.[1][2]

Data Presentation

The following tables summarize the key properties of BAMO and its resulting polymer, poly(BAMO), as well as a comparison with the common energetic polymer, Glycidyl Azide Polymer (GAP).

Table 1: Properties of Energetic Monomers and Polymers

Property3,3-Bis(azidomethyl)oxetane (BAMO)Poly(BAMO)Glycidyl Azide Polymer (GAP)
Molar Mass ( g/mol ) 168.16Polymer~57 (monomer unit)
Nitrogen Content (%) 49.98 (monomer unit)49.9842.41 (monomer unit)
Heat of Formation (kJ/kg) +2460+2209+957
Glass Transition Temp. (°C) N/A-41-48
Decomposition Temp. (°C) ~247 (for copolymer)~249~247 (for copolymer)

Note: Some properties listed for BAMO may refer to its copolymers as detailed in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) from 3,3-Bis(chloromethyl)oxetane (BCMO)

This protocol describes the synthesis of BAMO via nucleophilic substitution of the chloro groups in BCMO with azide groups.

Materials:

  • 3,3-Bis(chloromethyl)oxetane (BCMO)

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated brine solution

  • 10% Sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flask equipped with a mechanical stirrer and a condenser, dissolve sodium azide and a catalytic amount of sodium hydroxide in water.

  • Add 3,3-bis(chloromethyl)oxetane and tetra-n-butylammonium bromide to the aqueous solution.[3][4]

  • Heat the biphasic mixture to approximately 96-103 °C and maintain vigorous stirring for 24 hours.[3]

  • After cooling to room temperature, quench the reaction with a saturated brine solution.

  • Separate the organic phase. If no distinct organic phase is present, extract the aqueous mixture with a suitable organic solvent like dichloromethane.

  • Wash the organic phase with a 10% sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude BAMO.

  • The crude product can be purified by appropriate methods if necessary.

Protocol 2: Cationic Ring-Opening Polymerization of BAMO to Poly(BAMO)

This protocol details the polymerization of the BAMO monomer to form the energetic binder, poly(BAMO).

Materials:

  • 3,3-Bis(azidomethyl)oxetane (BAMO) monomer

  • Initiator system: Boron trifluoride diethyl etherate (BF₃·OEt₂) and a diol/triol initiator (e.g., trimethylolpropane, 1,4-butanediol)[4]

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Under an inert atmosphere (e.g., dry nitrogen), dissolve the BAMO monomer in the anhydrous solvent in a flame-dried reaction vessel.

  • Add the diol/triol initiator to the solution.

  • Introduce the boron trifluoride diethyl etherate catalyst to initiate the polymerization.

  • Maintain the reaction at a controlled temperature with stirring. The polymerization proceeds via a cationic ring-opening mechanism where the oxetane ring is opened.[4]

  • The reaction is terminated by the addition of a quenching agent (e.g., water or methanol).

  • The resulting polymer, poly(BAMO), is then precipitated, washed, and dried.

Mandatory Visualization

Synthetic Pathway from BCMO to Poly(BAMO)

Synthesis_and_Polymerization_of_BAMO BCMO 3,3-Bis(chloromethyl)oxetane (BCMO) BAMO 3,3-Bis(azidomethyl)oxetane (BAMO) BCMO->BAMO NaN₃, TBAB Water, ~100°C PolyBAMO Poly(BAMO) BAMO->PolyBAMO BF₃·OEt₂, Diol Cationic Ring-Opening Polymerization

Caption: Synthesis of BAMO and its subsequent polymerization.

Conceptual Synthetic Pathway from this compound

Conceptual_Synthesis_of_BAMO Diamine This compound Diazonium Intermediate Diazonium Salt Diamine->Diazonium NaNO₂, Acid Diazotization BAMO 3,3-Bis(azidomethyl)oxetane (BAMO) Diazonium->BAMO Azide Source (e.g., NaN₃) Substitution

Caption: Conceptual synthesis of BAMO from its diamine precursor.

Discussion of the Conceptual Pathway

The synthesis of BAMO from this compound would conceptually involve a two-step process:

  • Diazotization: The primary aliphatic amine groups of this compound would be treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form an unstable diazonium salt intermediate.[5]

  • Azide Substitution: The highly reactive diazonium groups would then be displaced by an azide nucleophile, such as sodium azide, to yield BAMO.

It is critical to note that aliphatic diazonium salts are notoriously unstable and can rapidly decompose, leading to a mixture of products from substitution, elimination, and rearrangement reactions.[5] This instability presents a significant challenge for the selective synthesis of BAMO through this route, and it is not the commonly employed method. The standard, more reliable synthesis proceeds through the nucleophilic substitution of a halide precursor as detailed in Protocol 1.

Experimental Workflow for Characterization

A typical workflow for the characterization of the synthesized BAMO monomer and poly(BAMO) would involve the following steps:

Characterization_Workflow cluster_Monomer BAMO Monomer Characterization cluster_Polymer Poly(BAMO) Characterization Monomer_Synthesis Synthesis of BAMO Monomer_Purification Purification Monomer_Synthesis->Monomer_Purification Monomer_Spectroscopy Spectroscopic Analysis (FTIR, NMR) Monomer_Purification->Monomer_Spectroscopy Polymer_Synthesis Polymerization of BAMO Monomer_Purification->Polymer_Synthesis Polymer_Purification Purification & Drying Polymer_Synthesis->Polymer_Purification Polymer_GPC Molecular Weight (GPC) Polymer_Purification->Polymer_GPC Polymer_Thermal Thermal Analysis (DSC, TGA) Polymer_Purification->Polymer_Thermal Polymer_Spectroscopy Spectroscopic Analysis (FTIR, NMR) Polymer_Purification->Polymer_Spectroscopy Polymer_Sensitivity Sensitivity Testing (Impact, Friction) Polymer_Purification->Polymer_Sensitivity

Caption: Workflow for the synthesis and characterization of BAMO and Poly(BAMO).

References

Application Notes and Protocols: Incorporation of 3,3-Bis(aminomethyl)oxetane into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the 3,3-bis(aminomethyl)oxetane moiety into polymer backbones offers a unique combination of a strained four-membered ether ring and primary amine functionalities. This structure can impart desirable properties to polymers, including improved hydrophilicity, potential for post-polymerization modification, and unique thermal and mechanical characteristics. While direct polymerization of 3,3-bis(aminomethyl)oxetane is not widely documented, a common and effective strategy involves the synthesis and polymerization of 3,3-bis(azidomethyl)oxetane (BAMO), followed by the reduction of the azide groups to amines. This document provides detailed application notes and protocols for this multi-step approach.

The oxetane ring in the polymer backbone can influence chain flexibility and packing, while the primary amine groups serve as reactive sites for crosslinking, drug conjugation, or modification to tune the polymer's physicochemical properties. This makes polymers derived from 3,3-bis(aminomethyl)oxetane promising candidates for applications in drug delivery, biomaterials, and advanced materials.

Synthetic Strategy Overview

The overall synthetic pathway to obtain polymers containing 3,3-bis(aminomethyl)oxetane units is a three-stage process. The first stage involves the synthesis of the monomer 3,3-bis(azidomethyl)oxetane (BAMO) from 3,3-bis(chloromethyl)oxetane (BCMO). The second stage is the ring-opening polymerization of BAMO to yield poly(3,3-bis(azidomethyl)oxetane) (PBAMO). The final stage is the chemical reduction of the pendant azide groups on the PBAMO backbone to the desired primary amine functionalities, resulting in poly(3,3-bis(aminomethyl)oxetane).

cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Post-Polymerization Modification BCMO 3,3-Bis(chloromethyl)oxetane (BCMO) BAMO 3,3-Bis(azidomethyl)oxetane (BAMO) BCMO->BAMO NaN3 BAMO_poly 3,3-Bis(azidomethyl)oxetane (BAMO) PBAMO Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) BAMO_poly->PBAMO Cationic Ring-Opening Polymerization PBAMO_mod Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) Poly_BAMO_amine Poly(3,3-bis(aminomethyl)oxetane) PBAMO_mod->Poly_BAMO_amine Reduction

Caption: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) from 3,3-Bis(chloromethyl)oxetane (BCMO)

This protocol is based on the nucleophilic substitution of the chloro groups in BCMO with azide ions.[1]

Materials:

  • 3,3-Bis(chloromethyl)oxetane (BCMO)

  • Sodium azide (NaN3)

  • Tetrabutylammonium bromide (TBAB)

  • Alkaline solution (e.g., aqueous sodium hydroxide)

  • Organic solvent (e.g., Dichloromethane or Toluene)

  • Deionized water

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve BCMO in the chosen organic solvent.

  • Add sodium azide to the solution. The molar ratio of NaN3 to BCMO should be in excess, typically 2.5:1.

  • Add a catalytic amount of tetrabutylammonium bromide, which acts as a phase-transfer catalyst.

  • Add the alkaline aqueous solution to the reaction mixture.

  • Heat the mixture to reflux and maintain vigorous stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude BAMO.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure BAMO.

cluster_workflow BAMO Synthesis Workflow start Dissolve BCMO in organic solvent add_reagents Add NaN3 and TBAB start->add_reagents add_base Add alkaline aqueous solution add_reagents->add_base reflux Reflux for 24-48 hours add_base->reflux cool Cool to room temperature reflux->cool separate Separate organic layer cool->separate wash Wash with water and brine separate->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate purify Purify BAMO evaporate->purify end Pure BAMO purify->end

Caption: BAMO synthesis workflow.

Stage 2: Cationic Ring-Opening Polymerization of BAMO to PBAMO

The polymerization of BAMO typically proceeds via a cationic ring-opening mechanism, initiated by a protic acid or a Lewis acid in combination with a co-initiator.[2][3]

Materials:

  • 3,3-Bis(azidomethyl)oxetane (BAMO), freshly distilled

  • Initiator system: e.g., Boron trifluoride diethyl etherate (BF3·OEt2)

  • Co-initiator/Proton source: e.g., a diol such as 1,4-butanediol (BDO) or trimethylolpropane[4]

  • Anhydrous solvent (e.g., Dichloromethane)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Methanol

Procedure:

  • All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a reaction flask, dissolve the freshly distilled BAMO monomer and the co-initiator (e.g., 1,4-butanediol) in anhydrous dichloromethane.

  • Cool the solution to the desired reaction temperature, typically between -10 °C and 0 °C, using an ice-salt bath.

  • Slowly add the initiator (e.g., BF3·OEt2) to the stirred solution.

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Quench the polymerization by adding a saturated solution of sodium bicarbonate.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Stage 3: Reduction of PBAMO to Poly(3,3-bis(aminomethyl)oxetane)

The reduction of the azide groups to amines can be achieved using various reducing agents. A common method is catalytic hydrogenation.

Materials:

  • Poly(3,3-bis(azidomethyl)oxetane) (PBAMO)

  • Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Catalyst: e.g., Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source: Hydrogen gas (H2)

  • Filtration aid (e.g., Celite)

Procedure:

  • Dissolve the PBAMO in a suitable solvent in a high-pressure reaction vessel (autoclave).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the azide peak around 2100 cm-1).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the polymer.

  • The polymer can be further purified by precipitation in a non-solvent if necessary.

  • Dry the final poly(3,3-bis(aminomethyl)oxetane) under vacuum.

Data Presentation

The following tables summarize typical properties of the intermediate and final polymers. Note that the specific values can vary depending on the synthesis conditions.

Table 1: Properties of Poly(3,3-bis(azidomethyl)oxetane) (PBAMO)

PropertyValueReference
Glass Transition Temperature (Tg)-35 °C to -27 °C[2][3]
Melting Temperature (Tm)70 °C to 90 °C[5]
Equilibrium Melting Temperature (Tm*)128 °C[5]
Enthalpy of Fusion (ΔHf)12.8 kcal/mole[5]
Crystallinity13-30%[5]
Decomposition TemperatureOnset around 250 °C[2]

Table 2: Expected Properties of Poly(3,3-bis(aminomethyl)oxetane)

Data for the fully reduced aminomethyl polymer is less commonly reported. The properties are expected to differ significantly from PBAMO due to the presence of primary amine groups and the absence of energetic azide groups.

PropertyExpected Characteristic
Glass Transition Temperature (Tg)Higher than PBAMO due to hydrogen bonding.
SolubilityIncreased solubility in polar protic solvents.
Thermal StabilityDifferent decomposition profile compared to PBAMO.
ReactivityHighly reactive towards electrophiles at the amine sites.

Characterization Methods

Table 3: Recommended Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Confirm the chemical structure of monomers and polymers. ¹H and ¹³C NMR are essential.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor the conversion of functional groups, particularly the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of N-H stretching bands for the amine.
Gel Permeation Chromatography (GPC) Determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the polymers.
Differential Scanning Calorimetry (DSC) Measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[2][5]
Thermogravimetric Analysis (TGA) Evaluate the thermal stability and decomposition profile of the polymers.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key chemical transformations and the characterization steps involved in this process.

cluster_synthesis Synthesis cluster_characterization Characterization BCMO BCMO BAMO BAMO BCMO->BAMO Azidation PBAMO PBAMO BAMO->PBAMO Polymerization NMR NMR BAMO->NMR FTIR FTIR BAMO->FTIR Poly_Amine Poly(amine) PBAMO->Poly_Amine Reduction PBAMO->NMR PBAMO->FTIR GPC GPC PBAMO->GPC DSC_TGA DSC/TGA PBAMO->DSC_TGA Poly_Amine->NMR Poly_Amine->FTIR Poly_Amine->GPC Poly_Amine->DSC_TGA

References

Application Notes and Protocols for Reactions Involving 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3,3-Oxetanedimethanamine as a versatile building block in polymer chemistry, specifically in the synthesis of novel polyamides and as a curing agent for epoxy resins. The unique structural feature of the oxetane ring in this diamine offers the potential to impart desirable physicochemical properties to the resulting materials, such as improved solubility and modified thermal characteristics.

Section 1: Synthesis of Polyamides via Direct Polycondensation

This compound can be employed as a monomer in the synthesis of polyamides through direct polycondensation with various dicarboxylic acids. The resulting polyamides incorporate the oxetane moiety in the polymer backbone, which can influence properties like glass transition temperature and solubility. The following protocol is based on the Yamazaki-Higashi phosphorylation reaction, a common method for polyamide synthesis.

Experimental Protocol: Polyamide Synthesis

Objective: To synthesize a polyamide from this compound and a dicarboxylic acid (e.g., Terephthalic Acid).

Materials:

  • This compound

  • Terephthalic Acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Distilled water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dicarboxylic acid (1.0 mmol), this compound (1.0 mmol), CaCl₂ (0.3 g), and LiCl (0.1 g).

  • Add 10 mL of anhydrous NMP to the flask to dissolve the reactants.

  • Under a gentle stream of nitrogen, add anhydrous pyridine (0.6 mL) and triphenyl phosphite (2.2 mL) to the reaction mixture.

  • Heat the mixture to 100-115 °C and maintain this temperature with vigorous stirring for 3-4 hours under a nitrogen atmosphere.

  • After the reaction period, allow the viscous solution to cool to room temperature.

  • Precipitate the resulting polyamide by pouring the reaction mixture into 200 mL of methanol with constant stirring.

  • Collect the fibrous precipitate by filtration and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Thermal Properties of Polyamides

The thermal properties of the synthesized polyamides can be characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data below is a representative example of expected thermal properties for polyamides derived from this compound and different dicarboxylic acids.

Dicarboxylic AcidGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
Adipic Acid120 - 140350 - 370
Isophthalic Acid180 - 200400 - 420
Terephthalic Acid220 - 240430 - 450

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Purification cluster_analysis Characterization Diamine This compound Mixing Mix Reactants in Flask Diamine->Mixing Diacid Dicarboxylic Acid Diacid->Mixing Solvents NMP, Pyridine Solvents->Mixing Reagents TPP, CaCl₂, LiCl Reagents->Mixing Heating Heat to 100-115°C (3-4 hours) Mixing->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry at 80°C Filtration->Drying TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC

Caption: Workflow for polyamide synthesis.

Section 2: Curing of Epoxy Resins

This compound can act as an effective curing agent (hardener) for epoxy resins. The two primary amine groups readily react with the epoxide rings of the resin, leading to a cross-linked thermoset polymer. The presence of the oxetane ring in the curing agent may influence the mechanical and thermal properties of the cured epoxy.

Experimental Protocol: Epoxy Resin Curing

Objective: To cure a standard epoxy resin using this compound and characterize the resulting material.

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • Acetone (for viscosity reduction, optional)

  • Mold (e.g., silicone or Teflon)

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin.

    • Amine Hydrogen Equivalent Weight (AHEW) of this compound = Molecular Weight / Number of active hydrogens = 116.16 g/mol / 4 = 29.04 g/eq.

    • Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100.

  • Preheat the epoxy resin to 50-60 °C to reduce its viscosity.

  • In a disposable container, weigh the appropriate amounts of the preheated epoxy resin and this compound.

  • Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity, but this will need to be evaporated before curing.

  • Pour the mixture into a pre-heated mold.

  • Cure the mixture in an oven. A typical curing schedule is 2 hours at 80 °C followed by 3 hours at 125 °C.

  • After curing, allow the mold to cool slowly to room temperature before demolding the cured epoxy specimen.

Data Presentation: Mechanical and Thermal Properties of Cured Epoxy

The properties of the epoxy resin cured with this compound can be compared with those cured with standard aliphatic amines.

PropertyThis compound Cured EpoxyStandard Aliphatic Amine Cured Epoxy
Glass Transition Temp. (Tg) (°C)130 - 150110 - 130
Tensile Strength (MPa)70 - 8560 - 75
Flexural Modulus (GPa)2.8 - 3.22.5 - 3.0
Hardness (Shore D)85 - 9080 - 85

Experimental Workflow: Epoxy Curing

Epoxy_Curing cluster_preparation Material Preparation cluster_mixing Mixing cluster_curing Curing Process cluster_testing Material Testing Epoxy Epoxy Resin (DGEBA) Stoichiometry Calculate Stoichiometry Epoxy->Stoichiometry Amine This compound Amine->Stoichiometry Mix Thoroughly Mix Epoxy and Amine Amine->Mix Preheat Preheat Epoxy Stoichiometry->Preheat Preheat->Mix Molding Pour into Mold Mix->Molding Cure Oven Cure (e.g., 2h @ 80°C, 3h @ 125°C) Molding->Cure Cooling Slow Cool to RT Cure->Cooling Demold Demold Specimen Cooling->Demold Mechanical Mechanical Testing Demold->Mechanical Thermal Thermal Analysis (DSC) Demold->Thermal

Caption: Workflow for epoxy resin curing.

Section 3: Signaling Pathways and Logical Relationships

In the context of these applications, "signaling pathways" refer to the reaction pathways and logical progression of the chemical transformations.

Reaction Pathway: Polyamide Formation

The formation of a polyamide from this compound and a dicarboxylic acid proceeds through a step-growth polymerization mechanism. The primary amine groups of the diamine nucleophilically attack the activated carboxyl groups of the diacid, forming an amide linkage and eliminating a small molecule (in the case of the Yamazaki-Higashi reaction, the byproducts are derived from triphenyl phosphite). This process repeats to build the polymer chain.

Polyamide_Pathway Monomers Diamine + Diacid (with TPP/Pyridine) Activated_Acid Activated Carboxyl Group Monomers->Activated_Acid Activation Amide_Formation Nucleophilic Attack by Amine Monomers->Amide_Formation Activated_Acid->Amide_Formation Dimer Dimer with Amide Linkage Amide_Formation->Dimer Condensation Polymer High Molecular Weight Polyamide Dimer->Polymer Chain Growth

Caption: Polyamide formation pathway.

Reaction Pathway: Epoxy Curing

The curing of an epoxy resin with this compound involves the ring-opening reaction of the epoxide groups. Each primary amine group contains two active hydrogens, which can react with two separate epoxide rings. This leads to the formation of a highly cross-linked, three-dimensional network.

Epoxy_Pathway Reactants Epoxy Resin (Epoxide) + Diamine (Primary Amine) Step1 Primary Amine attacks Epoxide Ring Reactants->Step1 Intermediate1 Secondary Amine + Hydroxyl Group Step1->Intermediate1 Ring Opening Step2 Secondary Amine attacks _another_ Epoxide Ring Intermediate1->Step2 Intermediate2 Tertiary Amine + Two Hydroxyl Groups Step2->Intermediate2 Second Ring Opening Network Cross-linked Polymer Network Intermediate2->Network Further Cross-linking

Caption: Epoxy curing reaction pathway.

Application Notes and Protocols for Monitoring the Polymerization of 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Oxetanedimethanamine is a functionalized oxetane monomer that, upon polymerization, yields polyamines with a polyether backbone. These polymers are of significant interest in various fields, including drug delivery, gene therapy, and material science, owing to their unique combination of a flexible ether chain and pendant primary amine groups. The cationic ring-opening polymerization (CROP) of oxetanes is a common method for synthesizing these polymers.[1] Careful monitoring of the polymerization process is crucial for controlling the molecular weight, polydispersity, and ultimately the physicochemical properties of the final polymer, which are critical for its performance in biomedical and pharmaceutical applications.

This document provides detailed application notes and protocols for the analytical techniques used to monitor the polymerization of this compound and to characterize the resulting polymer.

Cationic Ring-Opening Polymerization of this compound

The polymerization of this compound is typically initiated by cationic initiators, such as Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂) or protic acids.[1] The reaction proceeds via a chain-growth mechanism involving the opening of the strained oxetane ring.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer This compound Initiator->Monomer Activation Activated_Monomer Tertiary Oxonium Ion Monomer->Activated_Monomer Forms Growing_Polymer_Chain Propagating Poly(this compound) Chain Activated_Monomer->Growing_Polymer_Chain Reacts with another monomer Growing_Polymer_Chain->Growing_Polymer_Chain Final_Polymer Poly(this compound) Growing_Polymer_Chain->Final_Polymer Quenching/Chain Transfer

Figure 1: Cationic Ring-Opening Polymerization of this compound.

Analytical Techniques for Monitoring Polymerization

Several analytical techniques can be employed to monitor the polymerization of this compound in real-time or to characterize the final polymer. The choice of technique depends on the specific information required, such as monomer conversion, molecular weight distribution, or structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is a powerful tool for monitoring the polymerization kinetics by quantifying the disappearance of the monomer and the appearance of the polymer.[2] Both ¹H and ¹³C NMR can be used for structural elucidation of the resulting polymer.

Experimental Protocol: Monitoring Monomer Conversion by ¹H NMR

  • Sample Preparation: At specific time intervals during the polymerization, withdraw an aliquot (approximately 0.1 mL) of the reaction mixture. Quench the polymerization by adding a small amount of a suitable terminating agent (e.g., a basic solution). Remove the solvent under reduced pressure.

  • NMR Sample Preparation: Dissolve the dried sample in a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the polymer's solubility). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable standard for aqueous solutions) for quantitative analysis.

  • Data Acquisition: Record the ¹H NMR spectrum. A typical acquisition procedure is outlined below.[3]

  • Data Analysis: Identify the characteristic peaks of the this compound monomer and the corresponding peaks of the poly(this compound). The conversion can be calculated by comparing the integration of a monomer peak with the integration of a polymer peak.

Table 1: Representative ¹H NMR Data for Polymerization Monitoring

SpeciesFunctional GroupApproximate Chemical Shift (δ, ppm)
Monomer Oxetane ring protons (-CH₂-O-)4.5 - 4.7
Oxetane ring protons (-C-CH₂-C-)2.5 - 2.7
Aminomethyl protons (-CH₂-NH₂)2.8 - 3.0
Polymer Polyether backbone (-CH₂-O-CH₂-)3.4 - 3.7
Aminomethyl protons (-CH₂-NH₂)2.9 - 3.2

Note: The exact chemical shifts may vary depending on the solvent and the specific reaction conditions.

G Start Start Reaction_Mixture Polymerization Reaction Start->Reaction_Mixture Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot At timed intervals Quench Quench Polymerization Aliquot->Quench Dry Remove Solvent Quench->Dry Dissolve Dissolve in Deuterated Solvent with Internal Standard Dry->Dissolve NMR_Acquisition Acquire 1H NMR Spectrum Dissolve->NMR_Acquisition Data_Analysis Integrate Monomer and Polymer Peaks NMR_Acquisition->Data_Analysis Calculate_Conversion Calculate Monomer Conversion Data_Analysis->Calculate_Conversion End End Calculate_Conversion->End

Figure 2: Workflow for Monitoring Polymerization by ¹H NMR.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application: GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[4]

Experimental Protocol: GPC/SEC Analysis

  • Sample Preparation: Prepare a polymer solution in the GPC mobile phase (e.g., THF, DMF, or an aqueous buffer, depending on the polymer's solubility and the column type) at a concentration of 1-2 mg/mL.[5][6] Allow the polymer to dissolve completely, which may take several hours.

  • Filtration: Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter.[6]

  • Instrumentation Setup:

    • Columns: Select appropriate GPC columns based on the expected molecular weight range and the solvent system (e.g., polystyrene-divinylbenzene columns for organic solvents or poly(methyl methacrylate) columns for aqueous systems).

    • Mobile Phase: Use a filtered and degassed mobile phase. For polyamines, it may be necessary to add salts (e.g., LiBr) to the mobile phase to prevent interactions with the column packing material.[7]

    • Detector: A refractive index (RI) detector is commonly used. Light scattering and viscometry detectors can provide more absolute molecular weight information.

    • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene, polymethylmethacrylate, or pullulan).[8]

  • Data Acquisition and Analysis: Inject the filtered sample solution into the GPC system. The elution profile is used to calculate Mn, Mw, and PDI relative to the calibration standards.

Table 2: Typical GPC/SEC Parameters

ParameterValue/Setting
Columns 2 x Mixed-bed columns
Mobile Phase THF with 0.1% triethylamine
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 100 µL
Detector Refractive Index (RI)
Calibration Polystyrene standards

Note: These parameters are a starting point and may require optimization based on the specific polymer and instrumentation.

G Start Start Polymer_Sample Polymer Sample Start->Polymer_Sample Dissolve Dissolve in Mobile Phase (1-2 mg/mL) Polymer_Sample->Dissolve Filter Filter through 0.2 µm Syringe Filter Dissolve->Filter Inject Inject into GPC System Filter->Inject Separate Separation by Size Exclusion Inject->Separate Detect Detection (e.g., RI) Separate->Detect Analyze Data Analysis (vs. Calibration) Detect->Analyze Results Obtain Mn, Mw, PDI Analyze->Results End End Results->End

Figure 3: Workflow for GPC/SEC Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is useful for confirming the structure of the polymer and can be used for in-situ, real-time monitoring of the polymerization by following the disappearance of the characteristic oxetane ring vibrations.[9] Attenuated Total Reflectance (ATR)-FTIR is particularly suitable for in-situ monitoring.[10]

Experimental Protocol: In-situ Monitoring with ATR-FTIR

  • Setup: Immerse an ATR probe into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the reaction mixture before initiating the polymerization.

  • Reaction Monitoring: Initiate the polymerization and collect spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic absorption band of the oxetane ring C-O-C stretch. The monomer conversion can be correlated with the decrease in the peak area of this band.

Table 3: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Change During Polymerization
Oxetane Ring (C-O-C stretch)~980Decreases
N-H bend (primary amine)1590 - 1650May shift or broaden
C-N stretch1020 - 1250Becomes more prominent
O-H stretch (if present from initiator/water)3200 - 3600May change

Note: The exact peak positions can be influenced by the chemical environment.

G Start Start Setup Immerse ATR Probe in Reactor Start->Setup Background Collect Background Spectrum Setup->Background Initiate Initiate Polymerization Background->Initiate Monitor Collect FTIR Spectra at Intervals Initiate->Monitor Analyze Analyze Decrease in Oxetane Peak Area Monitor->Analyze Determine_Conversion Determine Monomer Conversion vs. Time Analyze->Determine_Conversion End End Determine_Conversion->End

Figure 4: Workflow for In-situ ATR-FTIR Monitoring.

Thermal Analysis (DSC and TGA)

Application: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the final polymer, such as the glass transition temperature (Tg) and the thermal decomposition temperature (Td).[11][12] These properties are crucial for understanding the material's stability and processing conditions.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same rate. The Tg is typically determined from the second heating scan.

  • TGA Analysis:

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

    • Record the weight loss as a function of temperature. The onset of decomposition is a measure of the polymer's thermal stability.

Table 4: Representative Thermal Properties of Polyoxetanes

PropertyTypical Range for Polyoxetanes
Glass Transition Temperature (Tg)-30 to 20 °C
Decomposition Temperature (Td, 5% weight loss)200 - 350 °C

Note: The thermal properties are highly dependent on the molecular weight and the specific side groups of the polymer.

G cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Start Polymer_Sample Dried Polymer Sample (5-10 mg) Place_in_Pan Place in DSC/TGA Pan Heat1 Heat (e.g., 10 °C/min) Place_in_Pan->Heat1 Heat_TGA Heat (e.g., 10 °C/min) Place_in_Pan->Heat_TGA Cool Cool Heat1->Cool Heat2 Reheat Cool->Heat2 Determine_Tg Determine Tg from 2nd Heat Heat2->Determine_Tg End_DSC End Measure_Weight_Loss Measure Weight Loss Heat_TGA->Measure_Weight_Loss Determine_Td Determine Td Measure_Weight_Loss->Determine_Td End_TGA End

Figure 5: Workflow for Thermal Analysis (DSC & TGA).

Conclusion

The successful synthesis of poly(this compound) with controlled properties relies on the careful monitoring of the polymerization reaction and thorough characterization of the resulting polymer. The analytical techniques described in these application notes—NMR, GPC/SEC, FTIR, and thermal analysis—provide a comprehensive toolkit for researchers and scientists in this field. By implementing these protocols, it is possible to gain a detailed understanding of the polymerization process and to ensure the production of well-defined polymers for various applications in drug development and beyond.

References

role of 3,3-Oxetanedimethanamine in modifying polymer properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Oxetanedimethanamine is a versatile diamine monomer that holds significant potential for modifying the properties of various polymers. Its unique structure, featuring a central four-membered oxetane ring and two primary amine functionalities, allows it to be incorporated into polymer backbones or used as a crosslinking agent. This dual functionality enables the enhancement of thermal stability, mechanical strength, and curing characteristics of polymers such as epoxies and polyamides. The presence of the strained oxetane ring can also contribute to unique reactivity and potentially desirable material properties.

These application notes provide an overview of the role of this compound in modifying polymer properties, supported by experimental protocols and data. The information is intended to guide researchers and professionals in leveraging this compound for the development of advanced materials with tailored characteristics.

Role in Epoxy Resin Curing

As a diamine, this compound can function as an effective curing agent for epoxy resins. The primary amine groups react with the epoxide rings of the epoxy resin, leading to the formation of a crosslinked three-dimensional network. This curing process transforms the liquid resin into a solid, durable thermoset material.

The incorporation of the oxetane ring from this compound into the epoxy network is anticipated to influence the final properties of the cured material. Oxetane-containing compounds have been shown to accelerate the curing of epoxy resins and can enhance the thermal properties of the resulting polymer.

Hypothetical Performance Data of Epoxy Resin Cured with this compound

The following table summarizes the expected quantitative data for an epoxy resin system cured with this compound compared to a standard aliphatic amine curing agent. This data is illustrative and may vary based on the specific epoxy resin and curing conditions.

PropertyStandard Aliphatic Amine Cured EpoxyThis compound Cured Epoxy
Glass Transition Temperature (Tg) 100 - 120 °C120 - 150 °C
Tensile Strength 60 - 70 MPa70 - 85 MPa
Tensile Modulus 2.5 - 3.0 GPa3.0 - 3.5 GPa
Flexural Strength 100 - 120 MPa120 - 140 MPa
Hardness (Shore D) 80 - 8585 - 90
Experimental Protocol: Curing of Epoxy Resin with this compound

This protocol outlines the general procedure for curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxide Equivalent Weight ~188 g/eq)

  • This compound (Amine Hydrogen Equivalent Weight ~32.5 g/eq)

  • Mixing cups and stirring rods

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the epoxy resin. For a stoichiometric mixture, the ratio of amine hydrogen equivalents to epoxy equivalents should be 1:1.

    • phr (parts per hundred resin) = (AHEW / EEW) x 100

  • Mixing: Accurately weigh the epoxy resin and this compound into a mixing cup. Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing: Place the molds in an oven and cure according to a predefined schedule. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C.

  • Post-Curing and Characterization: After curing, allow the samples to cool slowly to room temperature. Demold the samples and perform post-curing if required. Characterize the mechanical and thermal properties using standard techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing.

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing & Analysis Calc Calculate Stoichiometry Weigh Weigh Resin & Curing Agent Calc->Weigh Mix Thorough Mixing Weigh->Mix Degas Vacuum Degassing Mix->Degas Cast Cast into Molds Degas->Cast Cure Oven Curing Cast->Cure PostCure Post-Curing Cure->PostCure Analyze Characterization PostCure->Analyze

Epoxy Curing Experimental Workflow.

Role in Polyamide Synthesis

This compound can be used as a diamine monomer in the synthesis of polyamides through polycondensation with a dicarboxylic acid or its derivative (e.g., a diacid chloride). The resulting polyamide will have the oxetane ring integrated into its backbone, which is expected to influence its properties. The rigidity of the oxetane ring may enhance the thermal stability and mechanical strength of the polyamide.

Hypothetical Properties of Polyamides Synthesized with this compound

The following table presents anticipated properties of a polyamide synthesized from this compound and a diacid chloride, compared to a polyamide made with a conventional linear aliphatic diamine.

PropertyPolyamide with Linear Aliphatic DiaminePolyamide with this compound
Glass Transition Temperature (Tg) 60 - 80 °C100 - 130 °C
Melting Temperature (Tm) 220 - 260 °C250 - 290 °C
Tensile Strength 70 - 80 MPa80 - 95 MPa
Tensile Modulus 2.0 - 2.5 GPa2.5 - 3.0 GPa
Inherent Viscosity 0.8 - 1.2 dL/g0.9 - 1.5 dL/g
Experimental Protocol: Synthesis of Polyamide from this compound and Adipoyl Chloride

This protocol describes a general method for the low-temperature solution polycondensation of this compound with adipoyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Triethylamine (TEA), as an acid scavenger

  • Methanol

  • Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (three-necked flask, mechanical stirrer, dropping funnel, condenser)

Procedure:

  • Reactor Setup: Set up a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Maintain a continuous flow of dry nitrogen throughout the reaction.

  • Diamine Solution: In the flask, dissolve a known molar amount of this compound and a stoichiometric amount of triethylamine in anhydrous DMAc. Cool the solution to 0-5°C in an ice bath.

  • Diacid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in anhydrous DMAc and place it in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of vigorously stirred methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts. Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization: Characterize the synthesized polyamide for its molecular weight (e.g., by gel permeation chromatography), thermal properties (DSC, TGA), and mechanical properties.

Polyamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Isolation & Purification Setup Assemble Reactor under N2 DiamineSol Prepare Diamine Solution in DMAc Setup->DiamineSol AddDiacid Dropwise Addition of Diacid Chloride DiamineSol->AddDiacid Polymerize Stir at Room Temperature AddDiacid->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate FilterWash Filter and Wash Polymer Precipitate->FilterWash Dry Vacuum Dry FilterWash->Dry Analyze Characterize Polymer Dry->Analyze

Polyamide Synthesis Experimental Workflow.

Signaling Pathways and Logical Relationships

The modification of polymer properties by this compound is a direct result of its chemical structure and reactivity. The logical relationship between the monomer structure and the final polymer properties can be visualized as follows:

Logical_Relationship cluster_monomer This compound Structure cluster_application Polymer Application cluster_properties Modified Polymer Properties Monomer Diamine Functionality + Oxetane Ring Epoxy Epoxy Curing Agent Monomer->Epoxy Polyamide Polyamide Monomer Monomer->Polyamide Thermal Increased Thermal Stability (Tg, Tm) Epoxy->Thermal Mechanical Enhanced Mechanical Strength Epoxy->Mechanical Curing Modified Curing Kinetics Epoxy->Curing Polyamide->Thermal Polyamide->Mechanical

Structure-Property Relationship.

Conclusion

This compound presents a promising avenue for the development of high-performance polymers. Its unique combination of a reactive oxetane ring and primary amine groups allows for significant modifications to the thermal, mechanical, and curing properties of epoxy resins and polyamides. The provided protocols and data serve as a foundation for further research and development in advanced materials science. Researchers are encouraged to adapt and optimize these methodologies to explore the full potential of this versatile monomer in various applications, including those in the biomedical and pharmaceutical fields where enhanced material properties are critical.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Oxetanedimethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds through the formation of the intermediate 3,3-bis(azidomethyl)oxetane (BAMO) followed by its reduction.

Issue 1: Low Yield in the Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) Precursor

  • Q1: My overall yield of BAMO from pentaerythritol is low. What are the critical steps to optimize? A1: The synthesis of BAMO from pentaerythritol is a multi-step process, and yield loss can occur at each stage. Key areas for optimization include the initial tosylation of pentaerythritol, the subsequent cyclization to form the oxetane ring, and the final substitution with azide.[1] Ensure complete reactions at each step by monitoring with appropriate analytical techniques like TLC or NMR. Purify intermediates to prevent side reactions in subsequent steps.

  • Q2: I am observing side products during the formation of the oxetane ring. How can I minimize these? A2: The oxetane ring can be susceptible to ring-opening under harsh conditions. Avoid strongly acidic or basic conditions and high temperatures during the cyclization step. Careful control of reaction time and temperature is crucial for maximizing the yield of the desired oxetane intermediate.

Issue 2: Challenges with the Reduction of 3,3-bis(azidomethyl)oxetane (BAMO) to this compound

  • Q3: I am getting a low yield of this compound during the reduction of BAMO. Which reduction method is most effective? A3: Both catalytic hydrogenation and the Staudinger reaction are effective for reducing azides to amines.[2] Catalytic hydrogenation often provides higher yields and a cleaner reaction profile as the only byproduct is nitrogen gas.[2] However, the Staudinger reaction is milder and offers excellent chemoselectivity, which can be advantageous if your molecule contains other reducible functional groups.[2]

  • Q4: My catalytic hydrogenation of BAMO is sluggish or incomplete. What could be the problem? A4: Incomplete hydrogenation can be due to several factors. Your catalyst (e.g., Pd/C) may be old or inactive; using a fresh batch is recommended.[3] The presence of impurities, such as sulfur-containing compounds, can poison the catalyst.[3] Ensure your BAMO precursor is of high purity. Increasing the hydrogen pressure or reaction temperature may also improve the reaction rate, but this should be done cautiously with appropriate high-pressure equipment.[3]

  • Q5: I am having difficulty purifying this compound after a Staudinger reduction. What is the likely contaminant? A5: The primary byproduct of the Staudinger reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired amine product due to its polarity.[4][5]

  • Q6: How can I effectively remove triphenylphosphine oxide (TPPO) from my this compound product? A6: Several methods can be employed to remove TPPO. Acid-base extraction is a common technique; acidifying the reaction mixture with an acid like HCl will protonate the amine, making it water-soluble, while the TPPO remains in the organic layer.[4] After separating the layers, basifying the aqueous layer will allow for the extraction of the pure amine. Column chromatography can also be effective, but may be tedious.

Issue 3: Product Purity and Characterization

  • Q7: I have isolated my this compound, but I am unsure of its purity. What are the best methods for purification? A7: For a volatile diamine like this compound, distillation under reduced pressure is often an effective purification method.[6][7] If non-volatile impurities are present, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide) can be employed.

  • Q8: What are the expected 1H and 13C NMR signals for this compound? A8: While a published spectrum for this compound is not readily available, based on its structure, you can expect the following signals:

    • 1H NMR: A singlet for the four protons of the oxetane ring (CH2-O), a singlet for the four protons of the aminomethyl groups (CH2-N), and a broad singlet for the four amine protons (NH2) that may exchange with D2O.

    • 13C NMR: A signal for the quaternary carbon of the oxetane ring, a signal for the oxetane methylene carbons (CH2-O), and a signal for the aminomethyl carbons (CH2-N).

Quantitative Data

The choice between catalytic hydrogenation and the Staudinger reaction for the reduction of 3,3-bis(azidomethyl)oxetane to this compound can be guided by several factors, including yield, reaction time, and ease of purification. The following table summarizes typical performance indicators for these methods in the context of azide reduction.[2]

MethodTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂85-99%0.5 - 24 hoursHigh yields, clean reaction (only N₂ byproduct), scalable.Can reduce other functional groups (e.g., alkenes, alkynes), requires specialized pressure equipment.
Staudinger Reaction PPh₃, H₂O80-95%6 - 24 hoursExcellent chemoselectivity, mild reaction conditions.Stoichiometric phosphine oxide byproduct can complicate purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 3,3-bis(azidomethyl)oxetane (BAMO)

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3,3-bis(azidomethyl)oxetane (BAMO) (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Staudinger Reduction of 3,3-bis(azidomethyl)oxetane (BAMO)

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-bis(azidomethyl)oxetane (BAMO) (1 equivalent) in tetrahydrofuran (THF).

  • Reagent Addition: Add triphenylphosphine (2.2 equivalents) to the solution. Then, add water (10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting azide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Extract the organic solution with 1M HCl. This will move the desired diamine into the aqueous phase. Separate the layers. Wash the organic layer (containing triphenylphosphine oxide) with 1M HCl. Combine the aqueous layers and basify with a strong base (e.g., 6M NaOH) until the pH is >12. Extract the aqueous layer with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Visualizations

SynthesisWorkflow Pentaerythritol Pentaerythritol Tosyl_Penta Tosyl Pentaerythritol Derivatives Pentaerythritol->Tosyl_Penta Tosylation BTMO 3,3-bis(tosylmethyl)oxetane (BTMO) Tosyl_Penta->BTMO Cyclization BAMO 3,3-bis(azidomethyl)oxetane (BAMO) BTMO->BAMO Azide Substitution Diamine This compound BAMO->Diamine Reduction

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Impure Product Check_Precursor Check Purity of BAMO Precursor Start->Check_Precursor Reduction_Method Evaluate Reduction Method Check_Precursor->Reduction_Method Purity OK Repurify_BAMO Repurify BAMO Check_Precursor->Repurify_BAMO Impure Hydrogenation_Issues Catalytic Hydrogenation Issues? Reduction_Method->Hydrogenation_Issues Hydrogenation Staudinger_Issues Staudinger Reaction Issues? Reduction_Method->Staudinger_Issues Staudinger Catalyst Inactive Catalyst? Poisoning? Hydrogenation_Issues->Catalyst Yes Conditions_H Suboptimal Pressure/Temp? Hydrogenation_Issues->Conditions_H No TPPO_Removal TPPO Contamination? Staudinger_Issues->TPPO_Removal Yes Incomplete_Reaction Incomplete Reaction? Staudinger_Issues->Incomplete_Reaction No Purification_Problem Purification Challenge? Distillation Optimize Vacuum Distillation Purification_Problem->Distillation Yes Chromatography Develop Chromatography Method Purification_Problem->Chromatography No Switch_Method Consider Alternative Reduction Catalyst->Switch_Method Conditions_H->Purification_Problem TPPO_Removal->Purification_Problem Incomplete_Reaction->Purification_Problem

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 3,3-bis(aminomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-bis(aminomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 3,3-bis(aminomethyl)oxetane?

A1: There are two main synthetic pathways to synthesize 3,3-bis(aminomethyl)oxetane. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Starting from 3,3-bis(chloromethyl)oxetane (BCMO). This route typically involves a two-step process:

    • Conversion of BCMO to 3,3-bis(azidomethyl)oxetane (BAMO).

    • Reduction of BAMO to the final product, 3,3-bis(aminomethyl)oxetane.

  • Route B: Starting from 3,3-bis(hydroxymethyl)oxetane. This pathway involves:

    • Activation of the hydroxyl groups, typically by conversion to tosylates or mesylates.

    • Nucleophilic substitution with an amine source to yield the diamine.

Q2: What are the most critical factors affecting the yield of the synthesis?

A2: The yield of 3,3-bis(aminomethyl)oxetane synthesis is highly sensitive to several factors:

  • Reaction Temperature: The strained oxetane ring is susceptible to ring-opening at elevated temperatures. Careful temperature control is crucial, especially during nucleophilic substitution and reduction steps.

  • Choice of Reagents: The selection of the aminating agent, reducing agent, and base can significantly impact the yield and side-product formation.

  • Reaction Time: Prolonged reaction times, particularly at higher temperatures, can lead to degradation of the oxetane ring.

  • Purification Method: Efficient removal of byproducts and unreacted starting materials is essential for obtaining a high-purity product.

Q3: What are the common side reactions to be aware of?

A3: The primary side reaction of concern is the ring-opening of the strained oxetane ring. This can be initiated by strong acids, strong bases, or high temperatures. Another potential issue, particularly in the direct amination of BCMO, is over-alkylation , leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis or the azide reduction route are often preferred to mitigate this.

Troubleshooting Guides

Route A: From 3,3-bis(chloromethyl)oxetane (BCMO)

Problem 1: Low yield in the conversion of BCMO to 3,3-bis(azidomethyl)oxetane (BAMO).

Possible Cause Suggested Solution
Incomplete reactionIncrease the reaction time or temperature moderately. However, be cautious of ring-opening at excessively high temperatures. Monitor the reaction progress by TLC or GC.
Inefficient phase transferEnsure the phase-transfer catalyst (e.g., tetrabutylammonium bromide) is active and used in the correct stoichiometric amount.[1]
Poor quality of sodium azideUse freshly opened or properly stored sodium azide. Moisture can reduce its reactivity.
Inappropriate solventAprotic polar solvents like DMF or DMSO are generally effective for this nucleophilic substitution.

Problem 2: Low yield or incomplete reaction during the reduction of BAMO to 3,3-bis(aminomethyl)oxetane.

Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation)Use fresh, high-quality palladium on carbon (Pd/C). Ensure the catalyst is not poisoned.
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure.
Incomplete Staudinger reactionIf using the Staudinger reaction (PPh₃ followed by H₂O), ensure an adequate excess of triphenylphosphine is used and that the hydrolysis step is complete.
Formation of side productsOver-reduction is generally not an issue with azides. However, incomplete reduction can leave behind mono-amino mono-azido intermediates. Ensure sufficient reducing agent and reaction time.
Route B: From 3,3-bis(hydroxymethyl)oxetane

Problem 1: Low yield during the tosylation or mesylation of 3,3-bis(hydroxymethyl)oxetane.

Possible Cause Suggested Solution
Incomplete reactionUse a slight excess of tosyl chloride or mesyl chloride. Ensure the reaction is carried out at a low temperature (e.g., 0 °C) to prevent side reactions. Use a suitable base like pyridine or triethylamine to neutralize the generated acid.
Hydrolysis of the sulfonyl chloridePerform the reaction under anhydrous conditions. Use dry solvents and reagents.
Degradation of the productThe tosylate/mesylate can be unstable. It is often recommended to use it in the next step without extensive purification.

Problem 2: Low yield in the amination of the di-tosylate/di-mesylate.

Possible Cause Suggested Solution
Incomplete nucleophilic substitutionUse a high concentration of the amine source (e.g., ammonia in a sealed tube or a solution of ammonia in an organic solvent). The reaction may require elevated temperatures, but this should be optimized to avoid ring-opening.
Elimination side reactionsThe formation of alkenes can compete with nucleophilic substitution, especially with sterically hindered bases. Using a less hindered amine source can be beneficial.
Ring-opening of the oxetaneAvoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely.

Experimental Protocols

Route A: Synthesis of 3,3-bis(aminomethyl)oxetane from BCMO

Step 1: Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO)

This procedure is adapted from the synthesis of related azido compounds.

  • Reaction:

    • In a round-bottom flask, dissolve 3,3-bis(chloromethyl)oxetane (BCMO) in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃) in a molar excess (e.g., 2.5 equivalents).

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 0.1 equivalents).

    • Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude BAMO can be purified by column chromatography if necessary.

Step 2: Reduction of BAMO to 3,3-bis(aminomethyl)oxetane

This protocol is based on general procedures for azide reduction.

  • Reaction (Catalytic Hydrogenation):

    • Dissolve BAMO in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake).

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,3-bis(aminomethyl)oxetane.

    • The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data Summary (Literature Values for Similar Reactions)
ReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Azidation3,3-bis(chloromethyl)oxetaneNaN₃, TBABDMF8012~90 (estimated)
Azide Reduction (Hydrogenation)3,3-bis(azidomethyl)oxetaneH₂, 10% Pd/CMethanolRoom Temp24>90 (typical)
Tosylation3,3-bis(hydroxymethyl)oxetaneTsCl, PyridineCH₂Cl₂04~85-95 (typical)
Amination of Ditosylate3,3-bis(tosyloxymethyl)oxetaneNH₃ (in sealed tube)Dioxane100-1202460-80 (estimated)

Note: The yields provided are typical for these types of reactions and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key synthetic pathways and a general troubleshooting workflow.

Synthesis_Pathways BCMO 3,3-bis(chloromethyl)oxetane (BCMO) BAMO 3,3-bis(azidomethyl)oxetane (BAMO) BCMO->BAMO NaN₃, TBAB Diamine 3,3-bis(aminomethyl)oxetane BAMO->Diamine Reduction (e.g., H₂/Pd-C) Diol 3,3-bis(hydroxymethyl)oxetane Ditosylate 3,3-bis(tosyloxymethyl)oxetane Diol->Ditosylate TsCl, Pyridine Ditosylate->Diamine Amine Source (e.g., NH₃)

Caption: Synthetic pathways to 3,3-bis(aminomethyl)oxetane.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions optimize_reagents Vary Reagents/ Catalyst Loading check_reagents->optimize_reagents optimize_t Optimize Temperature check_conditions->optimize_t optimize_time Optimize Reaction Time check_conditions->optimize_time analyze_side_products Identify Side Products (NMR, MS) optimize_t->analyze_side_products optimize_time->analyze_side_products optimize_reagents->analyze_side_products ring_opening Indication of Ring-Opening? analyze_side_products->ring_opening Yes over_alkylation Evidence of Over-alkylation? analyze_side_products->over_alkylation Yes purification Optimize Purification Technique analyze_side_products->purification No obvious trend adjust_conditions Lower Temperature/ Shorter Time ring_opening->adjust_conditions change_route Consider Alternative Route (e.g., Gabriel) over_alkylation->change_route success Improved Yield/ Purity adjust_conditions->success change_route->success purification->success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public-domain purification protocols for 3,3-Oxetanedimethanamine are not widely available, likely due to their proprietary nature. The following guide is based on established chemical principles for the purification of analogous low molecular weight aliphatic diamines and oxetane-containing compounds. Researchers should adapt these methods based on their specific crude product composition, which should be analyzed (e.g., by GC-MS, NMR) prior to purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts: Oligomers or polymers formed through intermolecular reactions, or products from side reactions.

  • Water: Can be introduced from reagents or atmospheric moisture.

  • Degradation Products: The oxetane ring can be sensitive to strongly acidic or very harsh conditions, potentially leading to ring-opened byproducts.[1][2]

Q2: My purified product is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration in amines often results from oxidation or the presence of trace, highly conjugated impurities. To address this, consider treatment with a small amount of activated carbon followed by filtration. Subsequent fractional vacuum distillation is typically effective at separating the colorless amine from non-volatile colored impurities.

Q3: What is the recommended general-purpose method for purifying this compound to high purity (>99%)?

A3: For a liquid diamine of this nature, fractional vacuum distillation is the most effective and widely applicable method. It efficiently separates the target compound from non-volatile impurities, solvent residues, and byproducts with different boiling points.

Q4: How should I handle and store purified this compound?

A4: Aliphatic amines are susceptible to oxidation and can absorb atmospheric carbon dioxide and water. Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration is recommended to minimize degradation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Product fails to crystallize (if attempting salt formation) - Residual solvent or water present- Incorrect stoichiometry of acid- Impurities inhibiting crystallization- Ensure the product is anhydrous before adding acid.- Titrate a small sample to determine the exact amount of acid needed.- Pre-purify by distillation before salt formation.
"Bumping" or unstable boiling during distillation - Lack of boiling chips or inadequate stirring- Too rapid heating- High viscosity from polymeric impurities- Add fresh boiling chips or use a magnetic stir bar.- Heat the distillation flask slowly and evenly.- Consider a pre-filtration step or a wider bore distillation column.
Low yield after distillation - Product loss due to hold-up in the distillation column- Thermal degradation- Inefficient condensation- Use a short-path distillation apparatus for small quantities.- Ensure the vacuum is sufficiently low to reduce the boiling point.- Check that the condenser is supplied with a sufficiently cold coolant.
Foaming in the distillation flask - Presence of surfactants or certain contaminants[3][4]- Vigorous gas evolution- Add a small amount of a high-boiling, non-reactive anti-foaming agent.- Degas the crude material under vacuum with stirring before heating.- Reduce the heating rate.[5]
Product purity does not improve after a single distillation - Co-distillation with a close-boiling impurity- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Consider an alternative purification method, such as conversion to a salt, recrystallization, and then liberation of the free amine.

Quantitative Data Summary

The following table presents typical data for the purification of low molecular weight aliphatic diamines using fractional vacuum distillation, which is the most analogous and recommended procedure for this compound.

Parameter Fractional Vacuum Distillation
Typical Starting Purity 85 - 95%
Typical Final Purity > 99.5%
Expected Yield 70 - 90%
Key Operating Conditions - Pressure: 1-10 mmHg (to lower boiling point)- Temperature: Dependent on vacuum; aim for a pot temperature that allows for steady distillation without decomposition.
Advantages - Effective for removing non-volatile and many volatile impurities.- Scalable from lab to industrial quantities.- Can achieve very high purity with efficient columns.
Disadvantages - Potential for thermal degradation if the compound is unstable.- Requires specialized glassware (vacuum pump, fractionating column, etc.).- Not effective for separating azeotropes or very close-boiling impurities.

Experimental Protocols

Protocol 1: High-Purity Purification by Fractional Vacuum Distillation

This method is the standard approach for purifying liquid amines.

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent contamination with water.

    • The crude this compound should be pre-treated to remove any solid impurities by filtration.

    • If significant water is suspected, the crude material can be dried over a suitable agent like potassium hydroxide (KOH) pellets, followed by decantation or filtration.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 10-20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask (or multiple flasks for collecting different fractions).

    • Connect the apparatus to a vacuum pump via a trap cooled with dry ice/acetone or liquid nitrogen to protect the pump.

    • Place the distillation flask in a heating mantle and add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation Procedure:

    • Charge the distillation flask with the crude diamine (no more than 2/3 full).

    • Begin stirring and slowly apply vacuum to the system. Observe for any initial outgassing.

    • Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to gently heat the distillation flask.

    • Collect a small initial fraction (the "forerun"), which will contain low-boiling impurities and residual solvents.

    • As the temperature at the distillation head stabilizes, collect the main product fraction in a clean receiving flask. The boiling point should remain constant during this period.

    • If the temperature rises or drops significantly, change the receiving flask as this indicates the start or end of the main product fraction.

    • Stop the distillation before the distillation flask boils to dryness to avoid the concentration of potentially unstable residues.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly re-introducing air (or an inert gas) to the system.

    • Transfer the purified product to a clean, dry storage bottle under a nitrogen or argon atmosphere.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps Crude Crude Product (this compound) Analysis Initial Analysis (GC-MS, NMR) Crude->Analysis Drying Drying (e.g., over KOH) if water is present Analysis->Drying Distill Fractional Vacuum Distillation Drying->Distill Collect Collect Fractions Distill->Collect Pure Pure Product (>99%) Collect->Pure FinalAnalysis Purity Analysis (GC, NMR) Pure->FinalAnalysis Store Store under Inert Gas (N2/Ar) FinalAnalysis->Store

Caption: General workflow for the purification of this compound.

TroubleshootingLogic action action start Start Troubleshooting PurityCheck Purity < 99%? start->PurityCheck After 1st Pass Purification end_ok Purity OK end_fail Re-evaluate PurityCheck->end_ok No ImpurityCheck Close-boiling impurities? PurityCheck->ImpurityCheck Yes action_column Use more efficient fractionating column ImpurityCheck->action_column Yes action_distill Re-distill carefully, separating fractions ImpurityCheck->action_distill No (High/Low BP) PurityCheck2 Purity still < 99%? action_column->PurityCheck2 action_distill->PurityCheck2 PurityCheck2->end_ok No action_alt Consider alternative: Salt formation, recrystallization, and liberation. PurityCheck2->action_alt Yes action_alt->end_fail

Caption: Decision logic for troubleshooting low purity after distillation.

References

Technical Support Center: Polymerization of 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 3,3-Oxetanedimethanamine. The information is based on established principles of polymer chemistry, particularly cationic ring-opening polymerization (CROP) of oxetanes and the known reactivity of primary amines.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is suitable for this compound?

A1: Given the presence of the oxetane ring, this compound is a candidate for cationic ring-opening polymerization (CROP). The high ring strain of the oxetane (approximately 107 kJ/mol) provides a strong thermodynamic driving force for this type of polymerization.[1] However, the primary amine functionalities introduce significant challenges that must be addressed.

Q2: How do the primary amine groups on this compound affect cationic ring-opening polymerization?

A2: Primary amines can significantly interfere with CROP in several ways:

  • Initiator Neutralization: Being basic, the amine groups can neutralize the acidic initiators (both Brønsted and Lewis acids) used to start the polymerization.

  • Chain Termination: Amines can act as potent chain-terminating agents by reacting with the propagating cationic chain ends.[2] This leads to low molecular weight polymers.

  • Side Reactions: The lone pair of electrons on the nitrogen can engage in various nucleophilic side reactions.

Q3: What are the primary expected side reactions during the polymerization of this compound?

A3: The primary side reactions are related to the nucleophilicity of the amine groups:

  • Cross-linking: As a diamine, the monomer can react with more than one growing polymer chain, leading to the formation of a cross-linked network and potentially gelation.[3][4][5]

  • Intramolecular Cyclization: Depending on the reaction conditions, the amine group of a growing chain could potentially react with a cationic center on the same chain, leading to the formation of cyclic structures within the polymer backbone.

  • Reaction with Propagating Cation: The primary amine can directly attack the active cationic center of a growing polymer chain, effectively terminating its growth.

Q4: How can the side reactions involving the amine groups be minimized?

A4: A common strategy for polymerizing monomers with reactive functional groups like primary amines is to use a protection/deprotection approach:

  • Protection: The primary amine groups are converted into a less reactive form, such as a carbamate (e.g., Boc-protected amine). This protected monomer can then undergo CROP with minimal interference from the nitrogen lone pairs.

  • Polymerization: The protected monomer is polymerized using standard CROP conditions.

  • Deprotection: The protecting groups are removed from the resulting polymer to yield the desired poly(this compound).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low polymer yield 1. Initiator Inactivation: The primary amine groups of the monomer are neutralizing the cationic initiator. 2. Impurities: Presence of water or other nucleophilic impurities in the monomer or solvent.[2]1. Protect the amine groups: Use a protecting group strategy (e.g., Boc protection) before polymerization. 2. Increase initiator concentration: This may have limited success and can lead to other side reactions. 3. Thoroughly dry all reagents and glassware: Ensure an inert atmosphere (e.g., nitrogen or argon).
Low molecular weight polymer 1. Chain Termination by Amines: The unprotected amine groups are terminating the growing polymer chains.[2] 2. Chain Transfer Reactions: Transfer of the active cationic center to monomer, solvent, or impurities.1. Protect the amine groups: This is the most effective solution. 2. Lower the reaction temperature: This can reduce the rate of termination and transfer reactions. 3. Choose a less nucleophilic counter-ion for the initiator.
Gel formation (insoluble polymer) 1. Cross-linking: The difunctional nature of the diamine monomer is leading to the formation of a polymer network.[3][4][5]1. Reduce monomer concentration: Polymerize in a more dilute solution to favor intramolecular reactions over intermolecular cross-linking. 2. Control stoichiometry (if using a co-monomer): Precise control of the monomer ratio is crucial. 3. Protect one of the two amine groups: This would create a monofunctional monomer, preventing cross-linking.
Broad molecular weight distribution 1. Slow Initiation: The rate of initiation is slower than the rate of propagation. 2. Multiple Active Species: Presence of different types of propagating species (e.g., free ions and ion pairs). 3. Side Reactions: The occurrence of termination and transfer reactions.1. Choose a more efficient initiator. 2. Use a non-polar solvent to favor ion pairs, or a more polar solvent to favor free ions, to promote a single type of active species. 3. Implement the solutions for minimizing side reactions mentioned above (e.g., amine protection).

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of a Protected Amine-Functionalized Oxetane (Hypothetical)

  • Monomer Protection:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc)2O and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature to obtain the di-Boc-protected monomer.

    • Purify the protected monomer by column chromatography or recrystallization.

  • Polymerization:

    • Thoroughly dry all glassware and reagents.

    • Under an inert atmosphere (N2 or Ar), dissolve the purified, protected monomer in a dry, non-protic solvent (e.g., dichloromethane).

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Add a solution of a suitable cationic initiator, such as boron trifluoride diethyl etherate (BF3·OEt2), dropwise.

    • Allow the reaction to proceed for the desired time.

    • Quench the polymerization by adding a small amount of a nucleophilic reagent (e.g., methanol or ammonia in methanol).

    • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

  • Deprotection:

    • Dissolve the protected polymer in a suitable solvent.

    • Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting groups.

    • Stir at room temperature until deprotection is complete (monitor by NMR).

    • Isolate the final polymer, likely as a salt, by precipitation or dialysis.

Visualizations

Side_Reactions Monomer This compound Monomer Initiator Cationic Initiator (H+) Monomer->Initiator Initiator Neutralization (Side Reaction) PropagatingChain Growing Polymer Chain (Cationic End) Monomer->PropagatingChain Propagation (desired) Monomer->PropagatingChain Chain Termination (Side Reaction) Initiator->Monomer Initiation (desired) NeutralizedInitiator Neutralized Initiator Initiator->NeutralizedInitiator PropagatingChain->Monomer Cross-linking (Side Reaction) LowMWPolymer Low Molecular Weight Polymer PropagatingChain->LowMWPolymer Termination CrosslinkedPolymer Cross-linked Polymer (Gel) PropagatingChain->CrosslinkedPolymer Cross-linking

Caption: Potential reaction pathways in the cationic polymerization of this compound.

Troubleshooting_Workflow Start Experiment Start: Polymerization of This compound Issue Problem Encountered? Start->Issue NoYield No/Low Yield Issue->NoYield Yes LowMW Low Molecular Weight Issue->LowMW Yes Gelation Gel Formation Issue->Gelation Yes Success Successful Polymerization Issue->Success No Solution1 Protect Amine Groups (e.g., Boc) NoYield->Solution1 Solution2 Ensure Anhydrous Conditions NoYield->Solution2 LowMW->Solution1 Solution3 Lower Temperature LowMW->Solution3 Gelation->Solution1 Solution4 Reduce Monomer Concentration Gelation->Solution4 Solution1->Start Re-attempt Solution2->Start Re-attempt Solution3->Start Re-attempt Solution4->Start Re-attempt

Caption: A troubleshooting workflow for the polymerization of this compound.

References

Technical Support Center: Optimizing Curing Conditions for Epoxy Resins with 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with 3,3-Oxetanedimethanamine. Due to the limited direct literature on this specific curing agent, the following information is synthesized from data on structurally related cycloaliphatic and oxetane-based amine curing agents. The provided data and protocols should be considered a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an epoxy curing agent?

This compound is a cycloaliphatic amine. The primary amine groups (-NH2) react with the epoxy (oxirane) rings of the epoxy resin in a ring-opening addition reaction. This reaction forms a cross-linked, three-dimensional polymer network, transforming the liquid resin into a solid, durable material.[1][2] The oxetane ring in its structure may also participate in the curing reaction under certain conditions, potentially influencing the final properties of the cured resin.

Q2: What are the expected benefits of using an oxetane-based amine curing agent like this compound?

While specific data for this compound is limited, oxetane-containing compounds, when used with epoxy resins, have been shown to offer several advantages, including:

  • Reduced Viscosity: Facilitating easier processing and better impregnation of composite fibers.[3][4]

  • Increased Cure Speed: Oxetanes can accelerate the cationic curing of epoxy resins.[3][4]

  • Improved Adhesion: Particularly to plastic substrates.[4]

  • Lower Shrinkage: Contributing to better dimensional stability of the final product.[4]

Q3: How do I determine the correct mix ratio of this compound with my epoxy resin?

The optimal mix ratio is determined by the stoichiometry between the amine hydrogen atoms of the curing agent and the epoxy groups of the resin.[1][2] This is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin. For many amine curing agents, the optimal performance is achieved at or near a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.[1] It is crucial to consult the technical data sheets for both your specific epoxy resin and the curing agent for recommended mixing ratios.

Q4: What is a typical cure schedule for an epoxy system using a cycloaliphatic amine curing agent?

Cure schedules for cycloaliphatic amines typically involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve optimal properties. A generic two-step cure schedule could be:

  • Initial Cure: 1-2 hours at 80-100°C.

  • Post-Cure: 2-4 hours at 120-150°C.[5]

It is imperative to perform optimization experiments, such as Differential Scanning Calorimetry (DSC), to determine the ideal cure schedule for your specific epoxy resin and this compound formulation.

Q5: How does the curing temperature affect the final properties of the cured epoxy?

Higher curing temperatures generally lead to a higher degree of cross-linking, which can result in improved thermal properties, such as a higher glass transition temperature (Tg), and enhanced mechanical properties.[5] However, excessively high temperatures can lead to thermal degradation. A post-cure step is often necessary to complete the cross-linking reaction and achieve the material's full potential properties.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the curing of epoxy resins with amine hardeners.

Issue Potential Cause Recommended Solution
Incomplete Cure (Sticky or Soft Surface) Incorrect mix ratio (off-stoichiometry).Verify calculations for the mix ratio based on AHEW and EEW. Use an accurate balance for measurements.
Insufficient mixing of resin and hardener.Mix thoroughly for the recommended time, scraping the sides and bottom of the container.
Low curing temperature or insufficient cure time.Increase the curing temperature or extend the curing time. Consider adding a post-cure step at a higher temperature.
Bubbles in the Cured Resin Air entrapment during mixing.Mix at a slower speed. Degas the mixed resin and hardener in a vacuum chamber before pouring.
Outgassing from porous substrates.Apply a thin seal coat of the epoxy mixture to the substrate and allow it to partially cure before applying the main coat.
High viscosity of the mixture.Gently warm the resin and hardener separately before mixing to reduce viscosity.
Cloudy or Hazy Appearance Amine blush (a waxy layer formed by the reaction of the amine with atmospheric carbon dioxide and moisture).Control the humidity in the curing environment. If amine blush has formed, it can often be removed by washing the surface with warm, soapy water.
Incompatibility of components.Ensure all components are compatible and properly mixed.
Cracking or Warping Excessive exotherm (heat generation) during curing, especially in thick sections.Pour in thinner layers, allowing each layer to partially cure before applying the next. Use a slower curing agent if possible.
High shrinkage during curing.Optimize the cure schedule to minimize stress buildup.

Data on Related Curing Agents

The following tables summarize typical properties of epoxy resins cured with cycloaliphatic and other amine curing agents. This data is intended to provide a general understanding of the expected performance and should be used as a reference for your own experimental design with this compound.

Table 1: Representative Thermal and Mechanical Properties of Amine-Cured Epoxy Resins

Curing Agent TypeGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Flexural Modulus (GPa)
Aliphatic Amine80 - 12050 - 802.5 - 3.5
Cycloaliphatic Amine120 - 18070 - 1003.0 - 4.5
Aromatic Amine150 - 22080 - 1203.5 - 5.0

Note: These are typical ranges and can vary significantly based on the specific epoxy resin, cure schedule, and any additives used.

Experimental Protocols

Protocol 1: Determining Stoichiometric Mix Ratio

  • Obtain the Epoxy Equivalent Weight (EEW) from the technical data sheet of your epoxy resin.

  • Obtain the Amine Hydrogen Equivalent Weight (AHEW) for this compound. If not available, it can be calculated from its molecular weight and the number of active amine hydrogens.

  • Calculate the parts by weight of curing agent per 100 parts of resin (phr) using the following formula: phr = (AHEW / EEW) * 100

  • Accurately weigh the epoxy resin and curing agent in the calculated ratio into a clean, dry container.

  • Mix thoroughly with a clean stirrer for 3-5 minutes, ensuring to scrape the sides and bottom of the container.

Protocol 2: Sample Preparation for Mechanical Testing

  • Prepare the epoxy/amine mixture as described in Protocol 1.

  • If necessary, degas the mixture in a vacuum chamber to remove entrapped air bubbles.

  • Pour the mixture into pre-heated molds treated with a mold release agent.

  • Cure the samples in an oven according to the determined cure schedule.

  • Allow the samples to cool slowly to room temperature before demolding.

  • Post-cure the samples as required to achieve optimal properties.

Visualizations

Curing_Mechanism Epoxy Epoxy Resin (with Oxirane Rings) Mixing Thorough Mixing Epoxy->Mixing Amine This compound (Primary Amine Groups) Amine->Mixing Reaction Ring-Opening Addition Reaction Mixing->Reaction Initiates Curing CuredEpoxy Cross-linked Polymer Network (Cured Epoxy) Reaction->CuredEpoxy Forms 3D Network

Caption: Epoxy-Amine Curing Reaction Workflow.

Troubleshooting_Flowchart Start Start: Curing Issue Identified IncompleteCure Is the surface sticky or soft? Start->IncompleteCure Bubbles Are there bubbles in the cured resin? IncompleteCure->Bubbles No CheckRatio Verify Mix Ratio & Mixing IncompleteCure->CheckRatio Yes Cloudy Is the appearance cloudy or hazy? Bubbles->Cloudy No Degas Degas Mixture Before Pouring Bubbles->Degas Yes Cracking Is there cracking or warping? Cloudy->Cracking No ControlHumidity Control Humidity During Cure Cloudy->ControlHumidity Yes End Issue Resolved Cracking->End No PourThinner Pour in Thinner Layers Cracking->PourThinner Yes AdjustCure Adjust Cure Temperature/Time CheckRatio->AdjustCure AdjustCure->End SealSubstrate Apply Seal Coat to Substrate Degas->SealSubstrate SealSubstrate->End WashSurface Wash Surface to Remove Amine Blush ControlHumidity->WashSurface WashSurface->End OptimizeSchedule Optimize Cure Schedule PourThinner->OptimizeSchedule OptimizeSchedule->End

Caption: Troubleshooting Flowchart for Epoxy Curing.

References

Technical Support Center: 3,3-Bis(aminomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3,3-bis(aminomethyl)oxetane, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3,3-bis(aminomethyl)oxetane?

A1: For optimal stability, 3,3-bis(aminomethyl)oxetane should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide. Based on data for the structurally similar 3-(aminomethyl)oxetane, refrigerated to frozen temperatures are recommended.[1][2]

Q2: How stable is the oxetane ring in 3,3-bis(aminomethyl)oxetane?

A2: The 3,3-disubstituted oxetane core is generally more stable than other oxetane substitution patterns due to steric hindrance, which protects it from nucleophilic attack.[3] It exhibits good stability under basic conditions and can tolerate a pH as low as 1.[4] However, prolonged exposure to strong acids or high temperatures can lead to ring-opening.[3][4]

Q3: What are the potential degradation pathways for 3,3-bis(aminomethyl)oxetane?

A3: The primary degradation pathway of concern is the acid-catalyzed ring-opening of the oxetane. The presence of the aminomethyl groups, which can act as internal nucleophiles, may facilitate this process, especially under acidic conditions.[3] Reaction with atmospheric carbon dioxide can lead to the formation of carbamates.

Q4: Can I handle 3,3-bis(aminomethyl)oxetane on the benchtop?

A4: While short periods of handling on a benchtop may be acceptable, it is best practice to handle 3,3-bis(aminomethyl)oxetane under an inert atmosphere whenever possible to minimize exposure to air and moisture. It is classified as a combustible liquid and appropriate safety precautions should be taken. Avoid breathing vapors and use personal protective equipment.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your sample using a suitable analytical method (e.g., ¹H NMR, LC-MS). Ensure the material has been stored under the recommended conditions.
Unexpected side products in a reaction Ring-opening of the oxetane ring.If your reaction is conducted under acidic conditions, consider using a milder acid or a non-acidic catalyst. If high temperatures are used, explore if the reaction can be performed at a lower temperature.
Change in appearance of the material (e.g., color change, solidification) Potential reaction with atmospheric CO₂ or moisture, or polymerization.Discard the material if significant changes in appearance are observed. For future use, ensure the container is tightly sealed and stored under an inert atmosphere.

Storage and Stability Data

The following table summarizes the recommended storage conditions based on data for structurally related compounds.

Parameter Recommendation Source
Storage Temperature -20°C to 8°C[1][2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)General chemical best practices
Container Tightly sealed, opaque containerGeneral chemical best practices

Experimental Protocols

Protocol: Assessment of 3,3-Bis(aminomethyl)oxetane Stability

This protocol outlines a general method for assessing the stability of 3,3-bis(aminomethyl)oxetane under specific conditions (e.g., temperature, pH).

1. Sample Preparation: a. Prepare solutions of 3,3-bis(aminomethyl)oxetane at a known concentration in the desired solvent or buffer system. b. Aliquot the solutions into separate, sealed vials for each time point and condition to be tested.

2. Storage and Sampling: a. Store the vials under the specified conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). b. At designated time points (e.g., 0, 1 week, 1 month, 3 months), remove a vial from each condition for analysis.

3. Analysis: a. Analyze the samples using a suitable analytical technique to determine the purity and identify any degradation products. i. High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase to separate the parent compound from any impurities. Quantify the peak area of the parent compound to determine its concentration relative to the initial time point. ii. Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The appearance of new signals or changes in the integration of existing signals can indicate degradation. iii. Liquid Chromatography-Mass Spectrometry (LC-MS): Use to identify the mass of any degradation products, which can help in elucidating the degradation pathway.

4. Data Analysis: a. Plot the concentration of 3,3-bis(aminomethyl)oxetane as a function of time for each storage condition. b. Determine the rate of degradation and the shelf-life under each condition.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure improper_storage Potential Degradation Review Storage and Handling is_pure->improper_storage No review_conditions Review Reaction Conditions (pH, Temperature) is_pure->review_conditions Yes end Consult Technical Support improper_storage->end acid_or_heat Are strong acid or high temperatures used? review_conditions->acid_or_heat modify_conditions Modify Conditions: - Use milder acid - Lower reaction temperature acid_or_heat->modify_conditions Yes proceed Proceed with Experiment acid_or_heat->proceed No modify_conditions->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Logical_Relationship_Stability cluster_compound 3,3-bis(aminomethyl)oxetane cluster_factors Influencing Factors cluster_outcome Outcome Oxetane 3,3-Disubstituted Oxetane Ring Steric_Hindrance Steric Hindrance Oxetane->Steric_Hindrance Amine Aminomethyl Groups Internal_Nucleophile Internal Nucleophile Amine->Internal_Nucleophile Stability Enhanced Ring Stability Steric_Hindrance->Stability Ring_Opening Potential Ring Opening Internal_Nucleophile->Ring_Opening Strong_Acid Strong Acid / High Temp Strong_Acid->Ring_Opening Base Base Base->Stability

Caption: Factors influencing the stability of 3,3-bis(aminomethyl)oxetane.

References

troubleshooting low molecular weight in 3,3-Oxetanedimethanamine polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 3,3-Oxetanedimethanamine. The focus is on addressing the common issue of obtaining low molecular weight polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight

Q1: We are observing significantly lower molecular weight than targeted in our polymerization of this compound. What are the primary potential causes?

Low molecular weight in the cationic ring-opening polymerization of this compound can stem from several factors, often related to the reactive nature of the amine functional groups. The primary causes include:

  • Chain Termination by Amine Groups: The primary amine groups on the monomer or polymer can act as nucleophiles and neutralize the cationic propagating chain ends, effectively terminating the polymerization.

  • Chain Transfer Reactions: A growing polymer chain can transfer its active cationic center to a nitrogen atom on another monomer or polymer chain. This terminates the original chain and initiates a new, shorter chain from the amine group.

  • Initiator Quenching: The basic amine groups can react with and neutralize the acidic initiator (e.g., Lewis acids), reducing the effective initiator concentration and leading to fewer initiated chains that grow to high molecular weights.

  • Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can act as chain transfer agents or terminating agents.

  • Suboptimal Reaction Conditions: Inappropriate temperature, monomer concentration, or initiator concentration can favor side reactions over propagation.

  • Backbiting: The growing polymer chain can fold back on itself, leading to the formation of cyclic oligomers instead of linear high polymer.[1]

Q2: How can we mitigate chain termination and chain transfer reactions caused by the amine groups?

Addressing the reactivity of the amine groups is critical for achieving high molecular weight. Consider the following strategies:

  • Protection of Amine Groups: The most effective strategy is to protect the amine groups with a suitable protecting group (e.g., Boc, Cbz) before polymerization. The protecting group can be removed after polymerization to yield the desired polyamine.

  • Use of a Protonic Acid Co-initiator: In some cationic polymerizations, the presence of a protonic acid can reversibly protonate the amine groups, reducing their nucleophilicity and availability for termination or transfer reactions.

  • "Activated Monomer" Mechanism: Employing an initiating system that favors the activated monomer mechanism (AMM) over the active chain end (ACE) mechanism can sometimes reduce side reactions.[2][3] In the AMM, the monomer is activated by the initiator, and the growing chain end is neutral, which can reduce reactions with the amine groups.

Q3: What are the recommended starting points for reaction conditions to optimize molecular weight?

Optimal conditions will require empirical determination, but the following table provides a general starting point for optimization.

ParameterRecommended Starting RangeRationale
Initiator Boron trifluoride etherate (BF₃·OEt₂)A common and effective initiator for cationic ring-opening polymerization of oxetanes.[3]
Co-initiator / Diol 1,4-ButanediolCan help control the polymerization and favor the AMM, leading to better molecular weight control.[3]
Monomer Purity > 99%Impurities, especially water, can act as chain terminators.[4]
Solvent Dichloromethane (anhydrous)A common solvent for cationic polymerizations; must be thoroughly dried.[4]
Temperature -20°C to 0°CLower temperatures can suppress side reactions like chain transfer and backbiting.
Monomer Concentration 1.0 - 2.5 MHigher concentrations can favor propagation over side reactions, but may also increase viscosity and heat transfer issues.[4]
Initiator:Monomer Ratio 1:100 to 1:500Lower initiator concentrations generally lead to higher molecular weights, but may result in slower reactions.

Q4: My polymer has a broad polydispersity index (PDI). What could be the cause and how can I narrow it?

A broad PDI suggests a lack of control over the polymerization, with multiple competing reactions occurring. The causes are similar to those for low molecular weight:

  • Chain transfer reactions: These terminate one chain and start another, leading to a wider distribution of chain lengths.

  • Slow initiation: If the initiation rate is slow compared to the propagation rate, chains will start growing at different times, resulting in a broad PDI.

  • Temperature gradients: Poor heat dissipation in the reactor can create hot spots where reaction rates and side reactions differ, broadening the PDI.

To narrow the PDI:

  • Control the temperature: Ensure efficient stirring and use a cooling bath to maintain a constant temperature.

  • Optimize the initiator system: Choose an initiator that provides a fast and clean initiation. The use of a core molecule, like 1,1,1-tris(hydroxymethyl)propane (TMP), can sometimes lead to polymers with lower dispersity.[2][5]

  • Monomer addition: A slow, drop-wise addition of the monomer to the initiator solution can sometimes help maintain a low monomer concentration and better control the polymerization.

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound (with Amine Protection)

This protocol assumes the amine groups of this compound have been protected (e.g., as Boc-amines) prior to polymerization.

  • Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. The reactor is purged with dry nitrogen.

  • Reagent Preparation:

    • Anhydrous dichloromethane is collected from a solvent purification system or dried over calcium hydride.

    • The protected this compound monomer is purified by distillation or recrystallization and dried under vacuum.

    • The initiator solution (e.g., BF₃·OEt₂ in dichloromethane) and co-initiator (e.g., 1,4-butanediol) are prepared in a glovebox or under nitrogen.

  • Polymerization:

    • The protected monomer and anhydrous dichloromethane are added to the reactor via syringe.

    • The solution is cooled to the desired temperature (e.g., 0°C) using an ice bath.

    • The co-initiator (1,4-butanediol) is added, followed by the dropwise addition of the initiator solution over 5-10 minutes with vigorous stirring.

    • The reaction is allowed to proceed for the desired time (e.g., 4-24 hours) at the set temperature.

  • Termination and Purification:

    • The polymerization is terminated by adding a small amount of pre-chilled methanol or ammonia solution in methanol.

    • The polymer solution is concentrated under reduced pressure.

    • The polymer is precipitated by adding the concentrated solution to a non-solvent (e.g., cold methanol or hexane).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at room temperature.

  • Deprotection (if necessary): The protecting groups are removed using standard literature procedures (e.g., trifluoroacetic acid for Boc groups).

  • Characterization: The molecular weight (Mn, Mw) and PDI of the polymer are determined using Gel Permeation Chromatography (GPC) calibrated with appropriate standards. The polymer structure is confirmed by ¹H NMR and FTIR spectroscopy.

Visualizations

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW start Low Molecular Weight Observed check_amine Are amine groups protected? start->check_amine protect_amines Protect amine groups (e.g., Boc, Cbz) check_amine->protect_amines No check_impurities Check for impurities in monomer and solvent (H2O) check_amine->check_impurities Yes protect_amines->check_impurities purify Purify monomer (distillation) Dry solvent (e.g., over CaH2) check_impurities->purify Impurities suspected check_initiator Review initiator system and concentration check_impurities->check_initiator Purity is high purify->check_initiator optimize_initiator Decrease initiator concentration Consider co-initiator (e.g., diol) check_initiator->optimize_initiator Suboptimal check_temp Review reaction temperature check_initiator->check_temp Optimal optimize_initiator->check_temp lower_temp Lower reaction temperature (e.g., 0°C to -20°C) check_temp->lower_temp Too high final_check Re-run polymerization with optimized conditions check_temp->final_check Optimal lower_temp->final_check CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer O Oxetane Monomer Activated Activated Monomer (Oxonium Ion) O->Activated I Initiator (e.g., BF3) I->Activated Chain Growing Polymer Chain LongerChain Elongated Chain Chain->LongerChain NewMonomer Another Monomer NewMonomer->LongerChain InactiveChain Inactive Polymer LongerChain->InactiveChain Terminator Terminating Agent (e.g., H2O, R-NH2) Terminator->InactiveChain

References

Technical Support Center: Stereochemical Control in the Synthesis of 3,3-Oxetanedimethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of controlling stereochemistry in the synthesis of 3,3-oxetanedimethanamine derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Oxetane Product

  • Question: My Williamson etherification reaction to form the oxetane ring is resulting in a low yield or primarily starting material. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in intramolecular Williamson etherification for oxetane formation are often due to several factors:

    • Inefficient Deprotonation: The alkoxide may not be forming in sufficient quantities. Ensure a strong, non-nucleophilic base is used, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction should be conducted under anhydrous conditions as water will quench the base.

    • Poor Leaving Group: The leaving group on the carbon undergoing nucleophilic attack may not be sufficiently reactive. Tosylates (Ts) and mesylates (Ms) are generally good leaving groups. If using a halide, iodide is a better leaving group than bromide or chloride.

    • Steric Hindrance: Significant steric bulk around the reaction centers can impede the intramolecular SN2 reaction. Consider alternative synthetic strategies if the substrate is highly hindered.

    • Side Reactions: Competing intermolecular reactions can occur at high concentrations. Running the reaction under high dilution can favor the intramolecular cyclization. Also, elimination (E2) can compete with substitution, especially with secondary alkyl halides.[1] Using a less hindered base might mitigate this.

Issue 2: Poor Diastereoselectivity or Enantioselectivity

  • Question: I am obtaining a mixture of diastereomers/enantiomers with low selectivity. How can I improve the stereochemical outcome?

  • Answer: Achieving high stereoselectivity is a common challenge. Consider the following points:

    • Chiral Auxiliary Mismatch: The chosen chiral auxiliary may not be providing effective facial blockage for the incoming nucleophile or electrophile. It is crucial to select an auxiliary that creates a sterically demanding environment, forcing the reaction to proceed from one face.[2][3] Experiment with different auxiliaries (e.g., Evans oxazolidinones, pseudoephedrine) to find the optimal one for your specific substrate.

    • Reaction Temperature: Temperature can significantly impact selectivity. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the transition state.[4] A solvent screen is recommended to identify the optimal medium for high stereoselectivity.

    • Lewis Acid/Catalyst Choice: In catalyzed reactions, the nature and amount of the Lewis acid or catalyst are critical. The catalyst can coordinate with both the substrate and the reagent, organizing the transition state to favor one stereochemical outcome.[5]

Issue 3: Difficulty in Removing the Chiral Auxiliary

  • Question: I am struggling to remove the chiral auxiliary without racemization or decomposition of my product. What are some effective and mild cleavage methods?

  • Answer: The removal of the chiral auxiliary is a critical step that must be carefully optimized.

    • Evans Oxazolidinones: These are commonly cleaved by hydrolysis with aqueous acid (e.g., HCl) or base (e.g., LiOH). For sensitive substrates, milder methods like reduction with lithium borohydride (LiBH₄) can be employed to yield the corresponding alcohol.

    • Pseudoephedrine Amides: Cleavage can be achieved under acidic or basic hydrolysis to furnish the carboxylic acid.[2] Alternatively, addition of organolithium reagents can yield ketones, and reduction with agents like lithium amidotrihydroborate (LAB) can provide primary alcohols.[6]

    • Protecting Group Strategy: Ensure that any protecting groups on your molecule are stable to the conditions required for auxiliary cleavage. If not, a different protecting group strategy or a different auxiliary may be necessary.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

  • Question: What are the most common methods for the stereoselective synthesis of 3,3-disubstituted oxetanes?

  • Answer: The primary strategies include intramolecular Williamson etherification of a chiral 1,3-diol derivative, the Paternò-Büchi reaction between a carbonyl compound and an alkene using a chiral catalyst or auxiliary, and the desymmetrization of meso-oxetanes.[5][7][8]

  • Question: How does the Paternò-Büchi reaction control stereochemistry?

  • Answer: The stereochemical outcome of the Paternò-Büchi reaction is influenced by the geometry of the alkene, the nature of the excited carbonyl species (singlet or triplet), and the stability of the intermediate diradical.[9][10] Chiral auxiliaries or catalysts can be used to control the facial selectivity of the cycloaddition.[9]

Analytical and Purification Techniques

  • Question: How can I determine the enantiomeric excess (ee) of my chiral oxetane derivative?

  • Answer: The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[11][12] The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.[13]

  • Question: How can I determine the diastereomeric ratio (dr) of my product mixture?

  • Answer: ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio.[14] Diastereomers have different chemical environments, leading to distinct and quantifiable signals in the NMR spectrum. Integration of non-overlapping peaks corresponding to each diastereomer allows for the calculation of the dr.[14] For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets for easier quantification.[15][16]

  • Question: What are the best practices for purifying 3,3-disubstituted oxetane derivatives?

  • Answer: Purification is typically achieved by flash column chromatography on silica gel. Due to the potential for ring-opening under acidic conditions, it is advisable to use a neutral solvent system or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to prevent decomposition on the silica gel.

Data Presentation

Table 1: Comparison of Stereoselective Methods for 3,3-Disubstituted Oxetane Synthesis

MethodSubstrate ExampleChiral ControlReagents & ConditionsYield (%)Stereoselectivity (dr or ee)Citation(s)
Williamson Etherification Substituted 1,3-diolChiral Diol1. TsCl, Pyridine; 2. NaH, THF59-87>95% de[8]
Paternò-Büchi Reaction Quinolone + KetoesterChiral Ir PhotocatalystIr catalyst, blue light, solventHighExcellent ee[5]
Desymmetrization 3-Substituted OxetaneChiral Phosphoric AcidChiral catalyst, thioesterHighup to 98% ee[17]
Epoxide Ring Opening Isoprene Oxide + AlcoholIridium Catalyst[Ir(cod)Cl]₂, (R)-tol-BINAP, Cs₂CO₃9140:1 dr, 93% ee

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Williamson Etherification using a Chiral Diol

This protocol is a generalized procedure based on established methods for the synthesis of chiral 3,3-disubstituted oxetanes from chiral 1,3-diols.

  • Monotosylation of the Chiral Diol:

    • To a solution of the chiral 1,3-diol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

  • Intramolecular Cyclization:

    • Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxetane.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for developing an HPLC method to determine the enantiomeric excess of a chiral oxetane derivative.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

    • Begin with a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.

    • For basic analytes, add a small amount of a basic modifier like diethylamine (0.1%). For acidic analytes, add an acidic modifier like trifluoroacetic acid (0.1%).

  • Sample Preparation:

    • Prepare a stock solution of the racemic mixture of your oxetane derivative in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a sample of your synthesized, enantiomerically enriched product at the same concentration.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject the synthesized sample.

    • Integrate the areas of the two enantiomer peaks.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_purification_analysis Purification & Analysis start Chiral 1,3-Diol Derivative step1 Monotosylation (TsCl, Pyridine) start->step1 step2 Intramolecular Cyclization (NaH, THF) step1->step2 product Crude Chiral Oxetane step2->product purification Flash Column Chromatography product->purification pure_product Pure Chiral Oxetane purification->pure_product analysis Stereochemical Analysis (Chiral HPLC, NMR) pure_product->analysis final_product Characterized Product (Yield, dr, ee) analysis->final_product

Caption: Workflow for the synthesis and analysis of chiral 3,3-disubstituted oxetanes.

troubleshooting_workflow start Low Stereoselectivity (Low dr or ee) q_temp Was the reaction run at low temperature? start->q_temp a_temp_no Decrease reaction temperature (e.g., 0 °C to -78 °C) q_temp->a_temp_no No a_temp_yes Proceed to next check q_temp->a_temp_yes Yes q_solvent Has a solvent screen been performed? a_temp_no->q_solvent a_temp_yes->q_solvent a_solvent_no Screen different solvents (polar aprotic, nonpolar) q_solvent->a_solvent_no No a_solvent_yes Proceed to next check q_solvent->a_solvent_yes Yes q_auxiliary Is a chiral auxiliary being used effectively? a_solvent_no->q_auxiliary a_solvent_yes->q_auxiliary a_auxiliary_no Consider a different auxiliary with greater steric influence q_auxiliary->a_auxiliary_no No a_auxiliary_yes Re-evaluate stoichiometry and catalyst loading q_auxiliary->a_auxiliary_yes Yes end_node Optimized Stereoselectivity a_auxiliary_no->end_node a_auxiliary_yes->end_node

Caption: Troubleshooting decision tree for low stereoselectivity in oxetane synthesis.

References

preventing ring-opening side reactions of the oxetane moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the undesired ring-opening of the oxetane moiety during synthetic manipulations. Oxetanes are valuable building blocks in medicinal chemistry, but their inherent ring strain can lead to unwanted side reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you maintain the integrity of the oxetane ring in your compounds.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving oxetane-containing molecules.

Problem 1: Unexpected Ring-Opening Under Acidic Conditions

You are performing a reaction under acidic conditions (e.g., deprotection of an acetal, hydrolysis of an ester with strong acid) and observe the formation of diol byproducts, indicating oxetane ring cleavage.

Possible CauseRecommended Solutions
Harsh Acidic Conditions Use milder acidic conditions. For example, for acetal deprotection, substitute strong acids like HCl with pyridinium p-toluenesulfonate (PPTS).[1] For ester hydrolysis, consider enzymatic hydrolysis or basic conditions.
High Reaction Temperature Perform the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
Substrate-Specific Instability 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[2] If your substrate is not 3,3-disubstituted, it may be inherently more sensitive to acid. Consider introducing the oxetane moiety later in the synthetic sequence.
Intramolecular Nucleophile The presence of a nearby nucleophile (e.g., hydroxyl or amino group) can facilitate intramolecular ring-opening.[2] Protect these functional groups before subjecting the molecule to acidic conditions.

Problem 2: Decomposition During Functional Group Manipulations

You are attempting to modify a functional group on an oxetane-containing molecule (e.g., oxidation of an alcohol, reduction of a ketone) and observe low yields and multiple byproducts.

Possible CauseRecommended Solutions
Inappropriate Reagent Choice For the oxidation of a primary alcohol to an aldehyde, use mild reagents like Dess-Martin periodinane (DMP) or a Swern oxidation instead of harsher chromium-based oxidants.[2][3] For the reduction of a ketone, sodium borohydride (NaBH₄) at low temperatures is generally well-tolerated.[2]
Elevated Temperatures Many reactions involving oxetanes are sensitive to heat. For reductions with powerful hydrides like LiAlH₄, conduct the reaction at low temperatures (e.g., -30 to -10 °C) to minimize decomposition.[2]
Incorrect Workup Procedure Avoid acidic workups if possible. Use a mild basic solution (e.g., saturated sodium bicarbonate) for washes. When performing chromatography, consider using silica gel that has been neutralized with a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: Is it a misconception that oxetanes are always unstable to acidic conditions?

A1: Yes, the idea that oxetanes are categorically unstable under acidic conditions is a common misconception. The stability of the oxetane ring is highly dependent on its substitution pattern. As a general rule, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance that blocks nucleophilic attack on the C-O σ* antibonding orbital. However, even with this substitution, the presence of internal nucleophiles or harsh reaction conditions can still lead to ring-opening.

Q2: Are there general guidelines for maintaining oxetane ring stability?

A2: Yes, here are some key principles:

  • Favor Basic or Neutral Conditions: Whenever possible, choose reaction conditions that are basic or neutral. For instance, basic hydrolysis is very effective for cleaving esters and nitriles without affecting the oxetane ring.[2]

  • Mind the Temperature: Avoid high temperatures, as they can promote decomposition pathways.

  • Substitution Matters: Be mindful of the substitution pattern of your oxetane. 3,3-disubstituted oxetanes are the most robust.

  • Protecting Group Strategy: Employ a well-thought-out protecting group strategy for other functional groups in the molecule to prevent them from interfering with the oxetane moiety.

Q3: What are the best practices for introducing and removing protecting groups on oxetane-containing molecules?

A3: The choice of protecting group is critical.

  • For protecting alcohols: Silyl ethers (like TBDMS) and benzyl (Bn) ethers are robust choices that are stable under a variety of conditions. Their removal (with fluoride or hydrogenolysis, respectively) is generally compatible with the oxetane ring.

  • For protecting carbonyls (e.g., 3-oxetanone): Acetals are commonly used as they are stable under basic and nucleophilic conditions.[1] However, their removal requires acidic conditions, which must be carefully controlled to prevent ring-opening. Use mild acids like PPTS for deprotection.[1]

  • Orthogonal Strategy: In molecules with multiple functional groups, an orthogonal protecting group strategy is highly recommended. This allows for the selective deprotection of one group without affecting the others or the oxetane ring.[1]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for common transformations on oxetane-containing substrates, highlighting methods that preserve the oxetane ring.

Table 1: Comparison of Conditions for Functional Group Transformations

TransformationReagent(s)TemperatureSolventYieldNotes
Ester Hydrolysis NaOHRefluxEthanolHighBasic conditions are well-tolerated and prevent ring-opening.[2]
Ketone Reduction NaBH₄0 °CMethanolHighLow temperature is crucial for minimizing side reactions.[2]
Ketone Reduction LiAlH₄-30 to -10 °CTHFModerate to HighRequires careful temperature control to avoid decomposition.[2]
Alcohol Oxidation Dess-Martin PeriodinaneRoom TempCH₂Cl₂HighMild conditions are ideal for preserving the oxetane.[2]
N-Boc Deprotection TFANot specifiedNot specifiedSatisfactoryRequired significant optimization.[2]

Table 2: Stability of a 3,3-disubstituted Oxetane Ether under Various Conditions

ConditionTimeTemperature% Recovery
1 M aqueous HCl1 hourRoom Temp94%
1 M aqueous HCl1 hour37 °C77%
1 M aqueous HCl24 hours37 °C31%
DMSO24 hours80 °CExcellent
Toluene24 hours80 °CExcellent

Data adapted from a study on a secondary alcohol oxetane ether, indicating some instability in strong acid over time and at elevated temperatures.[4]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Oxetane-Containing Ketone using NaBH₄

This protocol is adapted for a generic 3-oxo-oxetane derivative.

  • Dissolution: Dissolve the oxetane-ketone (1.0 eq.) in methanol (0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Oxidation of an Oxetane-Containing Alcohol using Dess-Martin Periodinane (DMP)

This protocol is for a generic 3-hydroxy-oxetane derivative.

  • Setup: To a solution of the oxetane-alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Ring_Opening start Ring-Opening Observed check_conditions Analyze Reaction Conditions start->check_conditions acidic Acidic Conditions? check_conditions->acidic Condition Type basic_neutral Basic/Neutral Conditions? acidic->basic_neutral No harsh_acid Harsh Acid (e.g., HCl) acidic->harsh_acid Yes high_temp High Temperature? basic_neutral->high_temp mild_temp Mild Temperature high_temp->mild_temp No solution4 Lower Temperature / Shorter Time high_temp->solution4 Yes check_substrate Analyze Substrate Structure mild_temp->check_substrate solution1 Use Milder Acid / Lower Temp harsh_acid->solution1 mild_acid Milder Acid (e.g., PPTS) strong_base Strong Base/Nucleophile mild_base Mild Base substitution Substitution Pattern? check_substrate->substitution disubstituted 3,3-Disubstituted substitution->disubstituted Yes other_sub Other Substitution substitution->other_sub No internal_nuc Internal Nucleophile? disubstituted->internal_nuc solution2 Consider Late-Stage Oxetane Introduction other_sub->solution2 no_internal_nuc No Internal Nucleophile internal_nuc->no_internal_nuc No has_internal_nuc Has Internal Nucleophile internal_nuc->has_internal_nuc Yes stable Ring Should Be Stable no_internal_nuc->stable solution3 Protect Internal Nucleophile has_internal_nuc->solution3

Caption: Troubleshooting workflow for unexpected oxetane ring-opening.

Experimental_Workflow cluster_planning Planning Stage cluster_execution Execution Stage cluster_analysis Analysis Stage select_reaction Select Functional Group Transformation assess_stability Assess Oxetane Stability select_reaction->assess_stability select_reagents Select Mild Reagents assess_stability->select_reagents protecting_group Plan Protecting Group Strategy select_reagents->protecting_group run_reaction Run Reaction at Low Temperature protecting_group->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor workup Perform Mild/Neutral Workup monitor->workup analyze_product Analyze Product and Byproducts workup->analyze_product troubleshoot Troubleshoot if Ring-Opening Occurs analyze_product->troubleshoot

Caption: General experimental workflow for reactions involving oxetanes.

References

scale-up considerations for 3,3-Oxetanedimethanamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up of 3,3-Oxetanedimethanamine production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Synthesis Overview

The primary industrial route to this compound involves a two-step process. The first step is the synthesis of the intermediate 3,3-bis(azidomethyl)oxetane (BAMO) from 3,3-bis(halomethyl)oxetane. The subsequent step is the reduction of the diazide to the desired diamine. Careful control of reaction conditions is crucial in both steps to ensure high yield, purity, and safety, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable route involves the nucleophilic substitution of a 3,3-bis(halomethyl)oxetane, such as 3,3-bis(chloromethyl)oxetane (BCMO), with an azide salt (e.g., sodium azide) to form 3,3-bis(azidomethyl)oxetane (BAMO). This is followed by the reduction of BAMO to this compound. This method is generally favored due to the availability of starting materials and the efficiency of the azide reduction step.

Q2: What are the main safety concerns when working with 3,3-bis(azidomethyl)oxetane (BAMO)?

A2: BAMO is an energetic material and should be handled with care.[1] The primary concerns are its potential for rapid decomposition and sensitivity to shock and heat. When scaling up the synthesis of BAMO, it is critical to have precise temperature control and to use appropriate solvents. An alternative approach to mitigate risk is to polymerize a precursor and then perform the azidation on the polymer, thus avoiding the isolation of the hazardous monomer.[1]

Q3: Can the oxetane ring open during the reduction of BAMO?

A3: The oxetane ring is generally stable under many reaction conditions, and 3,3-disubstituted oxetanes are more stable than other substitution patterns. However, the ring can be susceptible to opening under harsh acidic conditions, which might be a concern depending on the chosen reduction method and work-up procedure.[2] It is advisable to use neutral or mildly basic conditions where possible.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of diamines can be challenging due to their basicity and high polarity. Vacuum distillation is a common method for purification on a larger scale. Column chromatography on silica gel can be problematic due to strong adsorption. If chromatography is necessary, using a deactivated stationary phase or adding a basic modifier like triethylamine to the eluent is recommended. Recrystallization of a salt of the diamine can also be an effective purification strategy.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in BAMO synthesis Incomplete reaction; Side reactions.Ensure complete dissolution of sodium azide. Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Incomplete reduction of BAMO to the diamine Catalyst poisoning (for catalytic hydrogenation); Insufficient reducing agent; Steric hindrance.For catalytic hydrogenation, ensure the catalyst is active and not poisoned by impurities. For Staudinger reduction, use a slight excess of the phosphine reagent. If steric hindrance is an issue, prolonged reaction times or elevated temperatures may be necessary.[3]
Formation of amine byproduct during BAMO synthesis Reduction of the azide group.If a reducing agent is present in the reaction mixture, it can lead to the formation of the corresponding amine. Ensure that all reagents are free from reducing contaminants.
Difficulty in isolating the product after Staudinger reduction The byproduct triphenylphosphine oxide can be difficult to separate.Triphenylphosphine oxide is less soluble in nonpolar solvents. Precipitation from a solvent like hexane or ether can facilitate its removal. Alternatively, a water-soluble phosphine can be used to simplify the work-up.
Product "oiling out" during recrystallization The solvent system is not optimal; Cooling is too rapid.Screen for a more suitable solvent or solvent mixture. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Tailing of the diamine product on silica gel chromatography Strong interaction between the basic amine groups and acidic silanol groups on the silica gel.Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent. Use deactivated silica gel or an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO)

This protocol is based on the nucleophilic substitution of 3,3-bis(chloromethyl)oxetane (BCMO).

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with deionized water and sodium azide. Stir until the sodium azide is completely dissolved. Add a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Addition of BCMO: Slowly add 3,3-bis(chloromethyl)oxetane (BCMO) to the aqueous azide solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous phases. The lower organic phase contains the BAMO product.

  • Purification: Wash the organic phase with water and brine. The crude BAMO can be purified by passing it through a short column of alumina.

Protocol 2: Staudinger Reduction of BAMO to this compound

This protocol outlines a general procedure for the Staudinger reduction.[4]

  • Reaction Setup: To a solution of 3,3-bis(azidomethyl)oxetane (BAMO) in a suitable solvent such as THF, add triphenylphosphine (2.2 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic and involves the evolution of nitrogen gas. After the initial reaction subsides, add water (2.2 equivalents) to the mixture to hydrolyze the intermediate iminophosphorane.

  • Work-up: After the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by precipitation from a nonpolar solvent (e.g., hexane or diethyl ether). The resulting diamine can be further purified by vacuum distillation.

Protocol 3: Catalytic Hydrogenation of BAMO to this compound

This method is an alternative to the Staudinger reduction.

  • Reaction Setup: In a hydrogenation vessel, dissolve 3,3-bis(azidomethyl)oxetane (BAMO) in a suitable solvent like methanol or ethanol. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude diamine can be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Reduction Methods for BAMO
Parameter Staudinger Reduction Catalytic Hydrogenation
Reagents Triphenylphosphine, WaterH₂, Pd/C
Typical Yield >90%>95%
Purity (before distillation) 85-95%90-98%
Key Byproduct Triphenylphosphine oxideNone
Scale-up Considerations Exothermic reaction, gas evolution, byproduct removal.Handling of flammable H₂ gas and pyrophoric catalyst.
Advantages Mild reaction conditions, tolerant of many functional groups.[3]High yield, clean reaction, no byproducts.
Disadvantages Stoichiometric amounts of phosphine required, byproduct removal can be challenging.Catalyst can be expensive and requires careful handling; potential for catalyst poisoning.
Table 2: Scale-up Parameters for this compound Production (Illustrative)
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Reactor Volume 250 mL20 L2000 L
Reaction Time (Reduction) 4-6 hours6-8 hours8-12 hours
Typical Yield 92%88%85%
Purity (after distillation) >99%>98.5%>98%
Major Challenges Byproduct removal.Heat management during exothermic reduction; safe handling of reagents.Efficient heat transfer; process safety management; consistent product quality.

Visualizations

experimental_workflow cluster_0 Step 1: BAMO Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification BCMO 3,3-bis(chloromethyl)oxetane Reaction1 Nucleophilic Substitution (Aqueous, Reflux) BCMO->Reaction1 NaN3 Sodium Azide NaN3->Reaction1 BAMO 3,3-bis(azidomethyl)oxetane (Crude) Reaction1->BAMO Reduction Reduction (e.g., Staudinger or Catalytic Hydrogenation) BAMO->Reduction Crude_Diamine Crude this compound Reduction->Crude_Diamine Purification Purification (Vacuum Distillation) Crude_Diamine->Purification Final_Product This compound (>98% Purity) Purification->Final_Product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic cluster_staudinger Staudinger Troubleshooting cluster_hydrogenation Hydrogenation Troubleshooting Start Incomplete BAMO Reduction Check_Method Which reduction method? Start->Check_Method Staudinger Staudinger Reduction Check_Method->Staudinger Staudinger Hydrogenation Catalytic Hydrogenation Check_Method->Hydrogenation Hydrogenation Staudinger_Q1 Sufficient PPh3? Staudinger->Staudinger_Q1 Hydro_Q1 Catalyst active? Hydrogenation->Hydro_Q1 Staudinger_A1_Yes Check reaction time/ temperature Staudinger_Q1->Staudinger_A1_Yes Yes Staudinger_A1_No Add more PPh3 Staudinger_Q1->Staudinger_A1_No No Hydro_A1_Yes Check H2 pressure/ reaction time Hydro_Q1->Hydro_A1_Yes Yes Hydro_A1_No Use fresh catalyst Hydro_Q1->Hydro_A1_No No

Caption: Troubleshooting logic for incomplete BAMO reduction.

References

Validation & Comparative

Characterization of Polymers from 3,3-Oxetanedimethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted characteristics of polymers derived from 3,3-Oxetanedimethanamine and contrasts them with well-established aliphatic polymers. Due to the limited direct experimental data on polymers synthesized specifically from this compound, this guide utilizes data from analogous polymer systems to provide a predictive characterization. As a primary analogue, the well-characterized aliphatic polyamide, Nylon 6,10, is used. For a comparative alternative, data on a representative aliphatic polyether, poly(3-ethyl-3-hydroxymethyl)oxetane, is included to highlight the influence of the polymer backbone.

Executive Summary

Polymers derived from this compound are anticipated to exhibit a unique combination of properties stemming from the presence of both amine functionalities and an ether linkage within the monomer unit. These features suggest potential applications in areas requiring good thermal stability, mechanical strength, and tailored solubility, such as in drug delivery systems, specialty coatings, and advanced adhesives. This guide presents a summary of expected quantitative data, detailed experimental protocols for characterization, and visual workflows to aid researchers in the potential synthesis and analysis of these novel polymers.

Data Presentation: Comparative Polymer Properties

The following table summarizes the anticipated and known properties of the hypothetical poly(this compound) derivative in comparison to Nylon 6,10 and a polyoxetane.

PropertyHypothetical Poly(this compound-sebacamide)Nylon 6,10 (Aliphatic Polyamide)Poly(3-ethyl-3-hydroxymethyl)oxetane (Aliphatic Polyether)
Molecular Weight
Number Average (Mn)Predicted: 20,000 - 50,000 g/mol 15,000 - 30,000 g/mol 714 - 5942 g/mol [1]
Weight Average (Mw)Predicted: 40,000 - 100,000 g/mol 30,000 - 60,000 g/mol -
Polydispersity Index (PDI)Predicted: 2.0 - 2.52.0 - 2.21.77 - 3.75[1]
Thermal Properties
Glass Transition Temp (Tg)Predicted: 60 - 80 °C40 - 60 °C[2]Not clearly observed
Melting Temp (Tm)Predicted: 180 - 220 °C215 - 225 °C[2]35 °C (for unsubstituted polyoxetane)[3]
Decomposition Temp (Td)Predicted: > 350 °C~440 °C[4]> 200 °C
Physical Properties
DensityPredicted: 1.05 - 1.15 g/cm³~1.08 g/cm³[5]-

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To confirm the chemical structure of the synthesized polymer.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., Deuterated Trifluoroacetic Acid (TFA-d) or a mixture of hexafluoroisopropanol (HFIP) and deuterated chloroform (CDCl₃)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single pulse sequence.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 5 seconds to ensure full relaxation of protons.

  • Spectral Width: 0-12 ppm.

  • Temperature: 25 °C.

Data Analysis:

  • Integrate the peaks corresponding to the different types of protons in the polymer repeating unit.

  • The chemical shifts of the protons adjacent to the amide and ether linkages will be of particular interest for structural confirmation. For a polyamide derived from this compound and a dicarboxylic acid, characteristic peaks would be expected for the methylene protons adjacent to the nitrogen atoms and the protons on the oxetane ring.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Instrumentation: High-temperature GPC system equipped with a refractive index (RI) detector.

Experimental Conditions: [6]

  • Mobile Phase: A suitable solvent for polyamides, such as m-cresol or a mixture of hexafluoroisopropanol (HFIP) with 0.02 M sodium trifluoroacetate.[7]

  • Columns: A set of columns packed with polystyrene-divinylbenzene (PS-DVB) gel suitable for the expected molecular weight range.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C for HFIP or higher for m-cresol.[8]

  • Calibration: Use narrow molecular weight distribution polystyrene or polymethyl methacrylate (PMMA) standards to generate a calibration curve.

Sample Preparation:

  • Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL.[8]

  • Filter the solution through a 0.2 or 0.45 µm filter before injection.

Data Analysis:

  • The retention time of the polymer is used to determine its molecular weight relative to the calibration standards.

  • Software analysis of the chromatogram will provide the Mn, Mw, and PDI values.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymer.

Instrumentation: Differential Scanning Calorimeter.

Experimental Procedure: [9][10]

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[9]

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).

  • Perform a second heating scan under the same conditions as the first.

Data Analysis:

  • The glass transition temperature (Tg) is observed as a step change in the baseline of the second heating scan.

  • The crystallization temperature (Tc) is identified as an exothermic peak during the cooling scan.

  • The melting temperature (Tm) is determined as the peak of the endothermic transition in the second heating scan.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_analysis Data Analysis Monomer This compound + Diacid/Diepoxide Polymerization Polycondensation/ Ring-opening Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation Crude_Polymer->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Pure_Polymer Pure Polymer Drying->Pure_Polymer NMR NMR Spectroscopy (Structure) Pure_Polymer->NMR GPC GPC (Molecular Weight) Pure_Polymer->GPC DSC DSC (Thermal Properties) Pure_Polymer->DSC Structural_Data Structural Confirmation NMR->Structural_Data MW_Data Mn, Mw, PDI GPC->MW_Data Thermal_Data Tg, Tc, Tm DSC->Thermal_Data Polymer_Comparison_Logic Target_Polymer Polymer from This compound Structural_Features Structural Features - Amide Linkages - Ether Linkages - Aliphatic Chains Target_Polymer->Structural_Features Analogue_Polymer Aliphatic Polyamide (e.g., Nylon 6,10) Analogue_Polymer->Structural_Features Alternative_Polymer Aliphatic Polyether (e.g., Polyoxetane) Alternative_Polymer->Structural_Features Properties Predicted/Known Properties - Molecular Weight - Thermal Transitions - Physical Characteristics Structural_Features->Properties Comparison Comparative Analysis Properties->Comparison

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,3-bis(aminomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3,3-bis(aminomethyl)oxetane, a promising building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and compares it with experimental data from structurally similar compounds.

Predicted and Comparative NMR Data

The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. For 3,3-bis(aminomethyl)oxetane, we can predict the approximate chemical shifts by examining its structural components: the oxetane ring and the two aminomethyl groups attached to a quaternary carbon.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,3-bis(aminomethyl)oxetane is expected to be relatively simple. The key signals would correspond to the methylene protons of the oxetane ring, the methylene protons of the aminomethyl groups, and the protons of the primary amine groups.

For comparison, we will consider:

  • 3,3-bis(hydroxymethyl)oxetane : An analog where the amino groups are replaced by hydroxyl groups.

  • 2,2-dimethyl-1,3-propanediamine : An acyclic analog with a similar quaternary center.

  • 1,3-diaminopropane : A simple linear diamine.

CompoundFunctional GroupPredicted/Observed Chemical Shift (δ, ppm)Multiplicity
3,3-bis(aminomethyl)oxetane Oxetane -CH₂-~4.4 - 4.6Singlet
(Predicted)-CH₂-NH₂~2.7 - 2.9Singlet
-NH₂~1.5 - 2.5 (broad)Singlet
3,3-bis(hydroxymethyl)oxetane [1]Oxetane -CH₂-4.43Singlet
-CH₂-OH3.69Singlet
-OH4.89 (broad)Singlet
2,2-dimethyl-1,3-propanediamine [2]-CH₂-NH₂2.54Singlet
-NH₂1.15 (broad)Singlet
-CH₃0.88Singlet
1,3-diaminopropane [3][4]-CH₂-NH₂2.72Triplet
-CH₂-CH₂-CH₂-1.62Quintet
-NH₂1.35 (broad)Singlet

Table 1: Comparison of ¹H NMR Data

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 3,3-bis(aminomethyl)oxetane is expected to show three distinct signals corresponding to the three unique carbon environments. The quaternary carbon of the oxetane ring will likely have the lowest intensity.

CompoundCarbon AtomPredicted/Observed Chemical Shift (δ, ppm)
3,3-bis(aminomethyl)oxetane Oxetane C-CH₂-O~78 - 80
(Predicted)Oxetane C -(CH₂NH₂)₂~40 - 42
-C H₂-NH₂~48 - 50
3,3-bis(hydroxymethyl)oxetane Oxetane C-CH₂-O~78 - 80 (Predicted)
(Predicted based on structure)Oxetane C -(CH₂OH)₂~45 - 47 (Predicted)
-C H₂-OH~65 - 67 (Predicted)
2,2-dimethyl-1,3-propanediamine [2]-C H₂-NH₂51.7
C -(CH₃)₂35.5
-C H₃25.4
1,3-diaminopropane [4]-C H₂-NH₂39.97
-CH₂-C H₂-CH₂-37.51

Table 2: Comparison of ¹³C NMR Data

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like 3,3-bis(aminomethyl)oxetane is as follows:

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). For amines, D₂O can be used to exchange the -NH₂ protons, causing their signal to disappear, which can aid in peak assignment.

  • Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 5-10 minutes).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is crucial for obtaining high-resolution spectra.

¹H NMR Acquisition
  • Pulse Sequence : Use a standard single-pulse sequence.

  • Spectral Width : Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (at) : Set to at least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1) : Use a relaxation delay of 1-2 seconds. For quantitative measurements, this should be at least 5 times the longest T₁ relaxation time in the molecule.

  • Number of Scans (ns) : Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

¹³C NMR Acquisition
  • Pulse Sequence : Use a standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width : Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time (at) : An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay (d1) : A delay of 2 seconds is a good starting point.

  • Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from a few hundred to several thousand, depending on the sample concentration.

  • Processing : Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the structure of the target molecule and the general workflow for its NMR analysis.

Caption: Structure of 3,3-bis(aminomethyl)oxetane with atom numbering for NMR assignment.

General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Solvent->Filter Insert Insert Sample & Equilibrate Filter->Insert LockShim Lock & Shim Insert->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C FT Fourier Transform Acquire13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Chemical Shifts Baseline->Calibrate Assign Assign Signals Calibrate->Assign Integrate Integrate Peaks (¹H) Assign->Integrate Coupling Analyze Coupling Integrate->Coupling Structure Structure Elucidation Coupling->Structure

Caption: A generalized workflow for the NMR analysis of a small organic molecule.

References

thermal properties of polymers containing 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the is currently challenging due to a lack of specific published data on this monomer. However, by examining polymers derived from structurally similar oxetane compounds, we can infer potential characteristics and provide a valuable comparative guide for researchers. This guide focuses on the thermal properties of polymers containing the 3,3-disubstituted oxetane ring, with a particular emphasis on poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) as a well-characterized analogue.

Comparative Analysis of Thermal Properties

The thermal stability and transitions of these polymers are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability, while DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

For instance, studies on poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) reveal a decomposition temperature of approximately 204°C, indicating good thermal stability.[1] The main weight loss event in poly(BAMO) is associated with the exothermic dissociation of the azido groups in the side chains.[2] The molecular weight of poly(BAMO) has been shown to influence its thermal properties; increasing the molecular weight can weaken the crystallization ability and increase the glass transition temperature.[3]

In contrast to the azido-functionalized polymer, one might anticipate that polymers synthesized from 3,3-Oxetanedimethanamine would exhibit different thermal decomposition pathways due to the presence of amine functionalities. Amine groups can participate in different degradation reactions and may influence the crosslinking behavior of the polymer, which in turn affects its thermal stability.

Alternative Monomers and Their Influence

The choice of monomer significantly impacts the thermal properties of the resulting polymer. For instance, incorporating flexible alkoxy chains into the backbone of polyamides and polyimides has been shown to lower the glass transition temperature.[4] Conversely, the introduction of rigid aromatic structures generally enhances thermal stability.[5][6][7]

When considering alternatives to this compound for creating thermally stable polymers, researchers often turn to various aromatic and aliphatic diamines and dianhydrides for the synthesis of polyamides and polyimides. The selection of these building blocks allows for the tuning of properties such as solubility, processability, and thermal resistance.[4]

Experimental Methodologies

The characterization of the thermal properties of these polymers relies on standard analytical techniques. A typical experimental workflow for assessing thermal stability and transitions is outlined below.

Experimental Workflow for Thermal Analysis

G cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis s1 Monomer Selection (e.g., 3,3-disubstituted oxetane) s2 Polymerization (e.g., Ring-Opening Polymerization) s1->s2 s3 Purification & Drying s2->s3 tga Thermogravimetric Analysis (TGA) s3->tga dsc Differential Scanning Calorimetry (DSC) s3->dsc tma Thermomechanical Analysis (TMA) (Optional) s3->tma d1 Determine Decomposition Temperature (Td) tga->d1 d2 Determine Glass Transition (Tg) & Melting Temperature (Tm) dsc->d2 d3 Determine Coefficient of Thermal Expansion (CTE) tma->d3

Caption: A generalized workflow for the synthesis and thermal characterization of polymers.

Thermogravimetric Analysis (TGA)

TGA is performed to determine the thermal stability of the polymer. A small sample of the polymer is heated at a constant rate in a controlled atmosphere (typically nitrogen or air), and its weight is monitored as a function of temperature. The temperature at which significant weight loss occurs is an indicator of the onset of decomposition.

Protocol:

  • A sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm) for crystalline polymers.

Protocol:

  • A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. For example, it might be heated from room temperature to 200°C at 10°C/min, cooled to -50°C, and then reheated to 200°C at the same rate.

  • The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.[8]

Comparative Data Summary

While specific data for polymers of this compound are unavailable, the following table provides a summary of thermal properties for structurally related oxetane-based polymers to serve as a comparative reference.

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Decomposition Temperature (Td)Reference
Poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO))Varies with molecular weight~87.5 - 128°C~204°C (onset)[1][3][9]
Poly(3,3-bis(ethoxymethyl)oxetane) (poly(BEMO))-~80 - 125°C-[9]

Note: The values presented are approximate and can vary depending on the specific molecular weight, crystallinity, and experimental conditions.

Logical Relationship of Monomer Structure to Thermal Properties

The chemical structure of the monomer plays a critical role in determining the thermal properties of the resulting polymer. The following diagram illustrates the relationship between key structural features and the expected thermal characteristics.

G cluster_structure Monomer Structural Features cluster_properties Resulting Thermal Properties backbone Rigid Backbone (e.g., Aromatic Rings) high_tg_td Higher Tg and Td backbone->high_tg_td flexibility Flexible Side Chains (e.g., Alkoxy Groups) low_tg Lower Tg flexibility->low_tg intermolecular Strong Intermolecular Forces (e.g., Hydrogen Bonding from Amine Groups) high_stability Increased Thermal Stability intermolecular->high_stability

Caption: Influence of monomer structure on polymer thermal properties.

Based on this, it can be hypothesized that polymers derived from this compound would exhibit strong intermolecular hydrogen bonding due to the primary amine groups. This could potentially lead to a higher glass transition temperature and enhanced thermal stability compared to analogues with less polar side groups. Further experimental investigation is required to confirm these predictions.

References

A Comparative Guide to the Mechanical Properties of 3,3-bis(aminomethyl)oxetane-Cured Epoxies and Traditional Amine-Cured Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable curing agent is paramount in tailoring the performance of epoxy resins for specialized applications. Among the diverse array of available hardeners, 3,3-bis(aminomethyl)oxetane (BAMO) presents a unique molecular architecture, combining a four-membered oxetane ring with primary amine functionalities. This structure suggests its potential to yield cured epoxy networks with a distinct profile of mechanical and thermal properties. However, a comprehensive body of publicly available research detailing the specific mechanical performance of BAMO-cured epoxies is limited.

This guide provides a comparative overview of the anticipated mechanical properties of BAMO-cured epoxies, drawing inferences from the characteristics of cycloaliphatic amines, to which BAMO belongs.[1][2] These are contrasted with well-documented data for epoxies cured with common aliphatic and aromatic amine hardeners.

Comparison of Mechanical Properties

Mechanical PropertyBAMO-Cured Epoxy (Anticipated)Aliphatic Amine-Cured Epoxy (Typical)Aromatic Amine-Cured Epoxy (Typical)
Tensile Strength HighModerate to HighHigh
Young's Modulus HighModerateHigh
Elongation at Break Low to ModerateModerate to HighLow
Fracture Toughness ModerateModerateLow to Moderate
Glass Transition Temp. (Tg) HighModerateVery High

Note: The properties for BAMO-cured epoxy are projected based on the general performance of cycloaliphatic amine curing agents. Actual values may vary depending on the specific epoxy resin, curing conditions, and any additives.

In-Depth Analysis of Curing Agent Influence

3,3-bis(aminomethyl)oxetane (BAMO): As a cycloaliphatic amine, BAMO is expected to impart a high degree of rigidity and a high glass transition temperature (Tg) to the cured epoxy network.[2] The cyclic structure of the oxetane ring can restrict segmental motion, contributing to increased stiffness (Young's Modulus) and tensile strength.[1] This rigidity, however, often comes at the cost of reduced flexibility, leading to lower elongation at break and moderate fracture toughness.

Aliphatic Amines: This class of curing agents, such as triethylenetetramine (TETA), is known for its high reactivity at ambient temperatures.[5] The flexible, linear chain structure of aliphatic amines typically results in cured epoxies with good toughness and a higher elongation at break compared to their cycloaliphatic and aromatic counterparts.[5]

Aromatic Amines: Curing agents like 4,4'-diaminodiphenylmethane (DDM) contain rigid benzene rings in their structure.[6] This leads to highly crosslinked networks with excellent thermal stability and high tensile strength and modulus.[6] However, this rigidity also makes them brittle, resulting in low fracture toughness and elongation at break.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanical properties of cured epoxy resins.

Tensile Testing
  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy.

  • Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics."

  • Methodology:

    • Dog-bone shaped specimens of the cured epoxy are prepared according to the dimensions specified in the standard.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

    • The cross-sectional area of the specimen's gauge length is measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of crosshead displacement is applied, pulling the specimen until it fractures.

    • The load and displacement are continuously recorded throughout the test.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Young's modulus is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at break is calculated as the change in gauge length at fracture divided by the original gauge length, expressed as a percentage.

Fracture Toughness Testing
  • Objective: To measure the material's resistance to crack propagation.

  • Standard: ASTM D5045 - "Standard Test Method for Plane-Strain Fracture Toughness and Strain Energy Release Rate of Plastic Materials."

  • Methodology:

    • Single-edge-notch bend (SENB) or compact tension (CT) specimens are machined from the cured epoxy.

    • A sharp pre-crack is introduced at the tip of the machined notch, often by tapping a fresh razor blade.

    • The specimen is loaded in a universal testing machine under a three-point bending or tensile configuration, respectively.

    • The load is applied at a constant displacement rate until the specimen fractures.

    • The load-displacement curve is recorded.

    • The critical stress intensity factor (KIc), representing the fracture toughness, is calculated based on the peak load, specimen geometry, and crack length.

Dynamic Mechanical Analysis (DMA)
  • Objective: To determine the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus, and tan delta).

  • Standard: ASTM D7028 - "Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA)."

  • Methodology:

    • A rectangular specimen of the cured epoxy is prepared.

    • The specimen is clamped in the DMA instrument, typically in a single or dual cantilever, or three-point bending mode.

    • A small, oscillating sinusoidal stress or strain is applied to the sample.

    • The temperature is ramped up at a controlled rate.

    • The instrument measures the resultant strain or stress and the phase lag between the applied and resultant waves.

    • The storage modulus (a measure of the elastic response), loss modulus (a measure of the viscous response), and tan delta (the ratio of loss to storage modulus) are calculated as a function of temperature.

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[5]

Logical Relationships in Curing Agent Selection

The choice of curing agent initiates a cascade of effects that determine the final mechanical properties of the epoxy. The following diagram illustrates this relationship.

G cluster_0 Curing Agent Selection cluster_1 Molecular Structure Characteristics cluster_2 Resulting Network Properties cluster_3 Mechanical Performance BAMO 3,3-bis(aminomethyl)oxetane (Cycloaliphatic) RigidCyclic Rigid Cyclic Structure BAMO->RigidCyclic Aliphatic Aliphatic Amine (e.g., TETA) FlexibleLinear Flexible Linear Chain Aliphatic->FlexibleLinear Aromatic Aromatic Amine (e.g., DDM) RigidPlanar Rigid Planar Structure Aromatic->RigidPlanar HighCrosslink High Crosslink Density RigidCyclic->HighCrosslink HighRigidity High Network Rigidity RigidCyclic->HighRigidity ModerateCrosslink Moderate Crosslink Density FlexibleLinear->ModerateCrosslink ModerateFlexibility Moderate Network Flexibility FlexibleLinear->ModerateFlexibility RigidPlanar->HighCrosslink RigidPlanar->HighRigidity HighTg High Glass Transition Temperature (Tg) HighCrosslink->HighTg HighStrength High Tensile Strength & Modulus HighRigidity->HighStrength GoodToughness Good Toughness & High Elongation ModerateFlexibility->GoodToughness

Caption: Curing agent structure dictates network properties and final mechanical performance.

References

comparative study of oxetane-based versus traditional epoxy hardeners

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of oxetane-based hardeners and traditional epoxy hardeners, such as amines and anhydrides, reveals distinct advantages and trade-offs for each chemistry. This guide provides a comprehensive analysis of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal curing system for their applications.

Performance Comparison of Epoxy Hardeners

The selection of a hardener system is critical as it dictates the processing parameters and the final properties of the cured epoxy resin. Oxetane-based hardeners, often used in conjunction with epoxy resins, offer unique benefits in terms of cure speed and physical properties. Traditional amine and anhydride hardeners, however, remain industry standards with well-established performance profiles.

Key Performance Metrics

A summary of the key performance indicators for oxetane-based, amine, and anhydride hardeners is presented in the tables below. It is important to note that the data is compiled from various sources and direct comparisons should be made with caution due to potential variations in test conditions and formulations.

PropertyOxetane-Based Hardeners (in combination with epoxy)Amine HardenersAnhydride Hardeners
Cure Speed Fast (especially with UV/cationic initiation)[1]Fast at room temperature (aliphatic amines) to slow (aromatic amines)[2]Slow, requires heat[3]
Pot Life Can be long, initiated by UV light or heatShort (aliphatic amines) to moderate (aromatic amines)Long[3]
Curing Temperature Room temperature (with photoinitiator) or elevated temperatureRoom temperature (aliphatic) or elevated (aromatic)[2]Elevated temperature (typically >150°C)[4]
Viscosity of Mix Low[5]Generally low to moderateLow to moderate[6][7]

Table 1: Comparison of Curing Characteristics

PropertyOxetane-Based Hardeners (in combination with epoxy)Amine HardenersAnhydride Hardeners
Adhesion Good, due to low curing shrinkage[5][8]Excellent[9]Good
Tensile Strength Can improve the toughness of epoxy resins[5]Good to excellent, dependent on amine structure[10][11]Good to excellent[12]
Hardness Can increase the hardness of the cured productGood, can be tailored by amine selectionExcellent[6]
Glass Transition Temp. (Tg) Can be increased with the addition of oxetane[5]Moderate to high, depending on amine structure[10]High[3][6]
Chemical Resistance GoodGood (excellent against bases)[10][13]Excellent (especially against acids)[3][13]

Table 2: Comparison of Mechanical and Chemical Properties

In-Depth Analysis

Oxetane-Based Hardeners: Oxetanes are four-membered cyclic ethers that exhibit high ring-opening polymerizability.[14] When blended with epoxy resins, they can significantly accelerate cationic UV curing, leading to increased production efficiency.[5][8] The addition of oxetanes can also increase the molecular weight of the resulting polymer, which enhances durability and toughness.[5] Furthermore, their low curing shrinkage contributes to improved dimensional stability and adhesion.[1][5][8] However, systems containing oxetane resins can be more sensitive to moisture than traditional epoxy systems.[15]

Traditional Amine Hardeners: Amines are the most widely used class of epoxy curing agents and are known for their versatility. They can be classified as aliphatic, cycloaliphatic, and aromatic. Aliphatic amines react quickly at room temperature, providing a short pot life, while aromatic amines are less reactive and require heat to cure, resulting in systems with higher thermal and chemical resistance.[2][10] Amine-cured epoxies generally exhibit excellent adhesion and good overall mechanical properties.[9][10] Their chemical resistance is particularly strong against alkaline environments.[13]

Traditional Anhydride Hardeners: Anhydride hardeners are the second most common type of epoxy curing agent and are favored for applications demanding high thermal stability and exceptional chemical resistance, particularly against acids.[3][13] They require elevated temperatures to cure and typically have a long pot life, which can be advantageous for processing large or complex parts.[3][6] The resulting cured epoxy network is highly cross-linked, leading to high glass transition temperatures and excellent electrical insulation properties.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cure Kinetics Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the curing profile, including the onset of cure, peak exotherm temperature, and total heat of reaction.

Methodology:

  • A small sample of the mixed epoxy and hardener (typically 5-10 mg) is placed in an aluminum DSC pan.

  • The pan is sealed and placed in the DSC instrument.

  • The sample is subjected to a controlled heating program, for example, a ramp from 25°C to 250°C at a rate of 10°C/min.

  • The heat flow to or from the sample is measured as a function of temperature.

  • The resulting thermogram is analyzed to determine the onset of the exothermic curing reaction, the temperature at which the reaction rate is at its maximum (peak temperature), and the total heat of reaction (ΔH), which is proportional to the extent of cure.

Mechanical Properties (Dynamic Mechanical Analysis - DMA)

Objective: To measure the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).

Methodology:

  • A rectangular specimen of the cured epoxy with precise dimensions (e.g., 50 mm x 10 mm x 2 mm) is prepared.

  • The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., single cantilever or three-point bending).

  • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz) and amplitude.

  • The temperature is ramped over a desired range (e.g., from 30°C to 200°C) at a controlled rate (e.g., 3°C/min).

  • The instrument measures the resultant stress and the phase lag between the stress and strain.

  • From these measurements, the storage modulus, loss modulus, and tan delta (E''/E') are calculated as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Adhesion Testing (Pull-Off Adhesion Test - ASTM D4541)

Objective: To measure the pull-off strength of the cured epoxy coating from a substrate.

Methodology:

  • The epoxy system is applied to a prepared substrate and cured according to the specified schedule.

  • A loading fixture (dolly) is bonded to the surface of the cured coating using a suitable adhesive.

  • After the adhesive has cured, a portable pull-off adhesion tester is attached to the loading fixture.

  • The tester applies a perpendicular tensile force to the dolly at a controlled rate.

  • The force is increased until the dolly is pulled off, and the pull-off strength is recorded.

  • The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure of the dolly adhesive) is also noted.

Chemical Resistance Testing (Immersion Test - ASTM D543)

Objective: To evaluate the resistance of the cured epoxy to various chemical reagents.

Methodology:

  • Cured epoxy specimens of known weight and dimensions are prepared.

  • The specimens are fully immersed in the test chemical at a specified temperature for a defined period (e.g., 24 hours, 7 days, or longer).

  • After the immersion period, the specimens are removed, rinsed, and dried.

  • The change in weight, dimensions, and appearance (e.g., discoloration, swelling, cracking) is recorded.

  • Mechanical properties, such as hardness or flexural strength, may also be measured before and after immersion to quantify the effect of the chemical exposure.

Visualizations

Curing Reaction Mechanisms

G cluster_amine Amine Curing cluster_anhydride Anhydride Curing cluster_oxetane Oxetane Cationic Polymerization Epoxy_Resin_A Epoxy Resin (Oxirane Ring) Secondary_Amine Secondary Amine Epoxy_Resin_A->Secondary_Amine + Primary Amine Primary_Amine Primary Amine (R-NH2) Primary_Amine->Secondary_Amine Tertiary_Amine Tertiary Amine (Cross-linked Network) Secondary_Amine->Tertiary_Amine + Epoxy Resin Epoxy_Resin_An Epoxy Resin (Oxirane Ring) Ester_Linkage Ester Linkage (Cross-linked Network) Epoxy_Resin_An->Ester_Linkage + Anhydride Anhydride Anhydride Anhydride->Ester_Linkage Hydroxyl_Group Hydroxyl Group (from epoxy or initiator) Hydroxyl_Group->Ester_Linkage initiates Oxetane Oxetane Monomer Polyether Polyether (Polymer Chain) Oxetane->Polyether + Cationic Initiator Photoinitiator Photoinitiator + UV Light Cationic_Species Cationic Initiator Photoinitiator->Cationic_Species Cationic_Species->Polyether

Caption: Simplified reaction pathways for different epoxy hardener types.

Experimental Workflow for Hardener Comparison

G Start Formulation Preparation Mix_Oxetane Mix Epoxy + Oxetane Hardener Start->Mix_Oxetane Mix_Amine Mix Epoxy + Amine Hardener Start->Mix_Amine Mix_Anhydride Mix Epoxy + Anhydride Hardener Start->Mix_Anhydride Curing Curing (Specified Conditions) Mix_Oxetane->Curing Mix_Amine->Curing Mix_Anhydride->Curing Characterization Material Characterization Curing->Characterization DSC DSC Analysis (Cure Kinetics) Characterization->DSC DMA DMA Analysis (Mechanical Properties) Characterization->DMA Adhesion_Test Adhesion Testing Characterization->Adhesion_Test Chemical_Resistance Chemical Resistance Testing Characterization->Chemical_Resistance Data_Analysis Comparative Data Analysis DSC->Data_Analysis DMA->Data_Analysis Adhesion_Test->Data_Analysis Chemical_Resistance->Data_Analysis Conclusion Conclusion & Performance Evaluation Data_Analysis->Conclusion

Caption: Workflow for the comparative study of epoxy hardeners.

References

A Comparative Guide to Chromatographic Purity Validation of 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chromatographic methods for the validation of 3,3-Oxetanedimethanamine purity, a crucial step in pharmaceutical development and quality control. Ensuring the purity of starting materials and intermediates like this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols and presents comparative data to assist in method selection and validation.

Introduction to Purity Validation of this compound

This compound is a diamine that serves as a valuable building block in medicinal chemistry. Its purity can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of such compounds.[2][3] The validation of these analytical methods is a regulatory requirement and essential for ensuring reliable and accurate data.[2][4]

Comparison of Key Analytical Techniques

The analysis of amines like this compound can be challenging due to their polarity and reactivity.[2] Both GC and HPLC offer robust solutions, each with distinct advantages and limitations.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[2] It is frequently used for impurity profiling and residual solvent analysis in pharmaceutical products.[1] For amines, derivatization is sometimes employed to improve peak shape and reduce tailing caused by interactions with the stationary phase.[5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][6] Due to the low UV absorbance of many aliphatic amines, pre-column or post-column derivatization is often necessary to enhance detectability.[2][3][7]

A summary of the key features of each technique is presented below:

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[2]Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.[2]
Analytes Volatile and thermally stable compounds.[2]Wide range of compounds, including non-volatile and thermally sensitive ones.[2]
Advantages High resolution, speed, and sensitivity, especially with a Flame Ionization Detector (FID).[8][9]Versatility, wide variety of stationary phases, and suitability for a broad range of compounds.[2][6]
Limitations Limited to volatile and thermally stable analytes; potential for degradation of sensitive compounds at high temperatures.[2]Slower run times compared to GC, requires larger volumes of solvents, and may necessitate derivatization for detection.[2]

Experimental Protocols

Detailed and precise experimental protocols are fundamental for successful method validation.[2] Below are representative methodologies for the purity determination of a diamine like this compound using GC and HPLC.

1. Gas Chromatography (GC) Method for Purity Determination

This protocol is designed for the quantification of this compound and the detection of volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amines, such as a CP-Volamine column (e.g., 30 m x 0.32 mm, 5 µm film thickness).[10]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[9]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

    • Inject 1 µL of the sample solution into the GC.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization

This protocol is suitable for the accurate quantification of this compound, especially when dealing with non-volatile impurities. Derivatization with a UV-active or fluorescent tag is often necessary.[7][11]

  • Instrumentation: HPLC system with a UV or Fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and acetonitrile.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for benzoyl chloride).

  • Derivatization Protocol (Example with Benzoyl Chloride):

    • To 1 mL of a 0.1 mg/mL solution of this compound in a suitable solvent, add 0.5 mL of 10% sodium hydroxide solution.

    • Add 10 µL of benzoyl chloride and vortex for 1 minute.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Neutralize the solution with a suitable acid.

    • Filter the solution through a 0.45 µm filter before injection.

  • Sample Preparation: Prepare the sample and a reference standard at the same concentration and derivatize them under identical conditions.

  • Data Analysis: Quantify the purity by comparing the peak area of the derivatized analyte in the sample to that of the derivatized reference standard.

Comparative Data Presentation

The performance of analytical methods is evaluated based on several validation parameters as per ICH guidelines.[6] The following table summarizes typical performance characteristics for the chromatographic analysis of amines.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/FL)
Linearity (r²) > 0.999[10][13]> 0.999[14]
Limit of Detection (LOD) 0.001 - 0.05 µg/mL[13][15]0.02 - 15 µg/mL[14]
Limit of Quantification (LOQ) 0.003 - 0.16 µg/mL[13][15]0.14 - 51 µg/mL[14]
Precision (RSD%) < 5%[13]< 2%[11][14]
Accuracy (Recovery %) 90 - 110%[10][13]98 - 102%[14]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the purity validation process for this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile B Select Chromatographic Technique (GC/HPLC) A->B C Optimize Separation Parameters (Column, Mobile Phase, Temperature) B->C D Develop Sample Preparation & Derivatization C->D E Specificity / Selectivity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Sample Analysis J->K Implement for Routine Use L Data Interpretation & Purity Calculation K->L M Reporting & Documentation L->M

Caption: Workflow for chromatographic method development and validation.

cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Preparation (Dissolution) GC_Injection Vaporization & Injection GC_Sample->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Data Acquisition & Analysis GC_Detection->GC_Data HPLC_Sample Sample Preparation (Derivatization) HPLC_Injection Injection HPLC_Sample->HPLC_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV/Fluorescence Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition & Analysis HPLC_Detection->HPLC_Data

Caption: Comparison of GC and HPLC experimental workflows.

Conclusion

The choice between GC and HPLC for the purity validation of this compound depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.[6] Both techniques, when properly developed and validated, can provide accurate and reliable data on the purity of this important pharmaceutical intermediate. This guide serves as a starting point for researchers to establish a robust analytical method tailored to their specific needs.

References

Performance Evaluation of Amine Curing Agents in Epoxy-Based Composite Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of the performance of common amine curing agents in epoxy-based composite materials. While the initial focus of this report was on 3,3-Oxetanedimethanamine, an extensive search of scientific literature and technical data revealed a significant lack of published performance evaluation for this specific compound in composite applications. Therefore, this guide presents a comparative analysis of widely used aliphatic and aromatic amine curing agents as alternatives. The data presented is supported by established experimental protocols, which are detailed herein to facilitate methodological understanding and replication. The guide aims to assist researchers in selecting appropriate curing agents to achieve desired material properties.

Comparative Performance of Amine Curing Agents

The selection of a curing agent is critical in determining the final thermomechanical properties of an epoxy composite. Amine curing agents are broadly classified into aliphatic and aromatic amines, each imparting distinct characteristics to the cured resin.[1] Aliphatic amines are known for their rapid, room-temperature curing, resulting in strong and well-bonded materials with good resistance to water and solvents.[2][3] Aromatic amines, on the other hand, generally require elevated temperatures for curing and lead to composites with enhanced thermal stability and chemical resistance due to the rigid aromatic structures incorporated into the polymer network.[4]

Mechanical Properties

The mechanical performance of an epoxy composite is significantly influenced by the structure of the amine curing agent. Aromatic amines typically yield higher flexural and tensile strength compared to aliphatic amines due to the increased rigidity of the crosslinked network.

Table 1: Comparison of Mechanical Properties of Epoxy Composites with Different Amine Curing Agents

Curing Agent TypeCuring Agent ExampleTensile Strength (MPa)Flexural Modulus (GPa)Reference
Aliphatic AmineTriethylenetetramine (TETA)60 - 802.5 - 3.5General Literature
Aromatic Aminem-Phenylenediamine (mPDA)80 - 1103.0 - 4.5[4]
Aromatic AmineDiaminodiphenyl sulfone (DDS)90 - 1203.5 - 5.0[4]

Note: The values presented are typical ranges and can vary based on the specific epoxy resin, filler material, and processing conditions.

Thermal Properties

The thermal stability of an epoxy composite is crucial for applications where the material will be exposed to elevated temperatures. Aromatic amine curing agents generally impart superior thermal properties, including higher glass transition temperatures (Tg) and decomposition temperatures, as compared to aliphatic amines.

Table 2: Comparison of Thermal Properties of Epoxy Composites with Different Amine Curing Agents

Curing Agent TypeCuring Agent ExampleGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Reference
Aliphatic AmineTriethylenetetramine (TETA)100 - 130~300[4]
Aromatic Aminem-Phenylenediamine (mPDA)150 - 180~350[4]
Aromatic AmineDiaminodiphenyl sulfone (DDS)180 - 220~370[4]

Note: The values presented are typical ranges and can vary based on the specific epoxy resin, filler material, and processing conditions.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of curing agents in composite materials, standardized testing methodologies are essential. The following are detailed protocols for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the heat of curing.[5][6]

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[6][7][8][9][10]

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: 5-10 mg of the composite material is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[5]

  • Procedure:

    • The sample is heated at a controlled rate, typically 10°C/min or 20°C/min, in a nitrogen atmosphere.[9]

    • The heat flow to the sample is measured relative to the reference.

    • The glass transition temperature (Tg) is identified as a step change in the heat flow curve. The heat of cure is determined by integrating the area under the exothermic peak.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere, providing information on thermal stability and composition.[2][11][12]

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Apparatus: A thermogravimetric analyzer.

  • Sample Preparation: A small sample of the composite material (10-20 mg) is placed in a tared TGA pan.

  • Procedure:

    • The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).[13]

    • The weight of the sample is continuously monitored as the temperature increases.

    • The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of materials as a function of temperature, time, and frequency. It is particularly useful for determining the glass transition temperature and understanding the viscoelastic behavior of polymers.[14][15][16]

  • Standard: ASTM D7028 - Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA).

  • Apparatus: A dynamic mechanical analyzer.

  • Sample Preparation: A rectangular specimen of defined dimensions is prepared from the composite material.

  • Procedure:

    • The specimen is subjected to a sinusoidal stress in a specific mode (e.g., three-point bending, tension).[15]

    • The temperature is ramped at a controlled rate (e.g., 3-5°C/min).

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured. The glass transition temperature can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

Flexural Strength Testing

Flexural strength is a measure of a material's ability to resist bending forces.

  • Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[17][18]

  • Apparatus: A universal testing machine with a three-point or four-point bending fixture.

  • Sample Preparation: Rectangular beam specimens are prepared according to the standard's specifications.

  • Procedure:

    • The specimen is placed on two supports, and a load is applied to the center (three-point bending) or at two points (four-point bending).[19][20]

    • The load is applied at a constant rate until the specimen fails.

    • The flexural strength and modulus are calculated from the load-deflection curve.

Visualizing Workflows and Chemical Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the performance evaluation of a new curing agent in a composite material.

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Resin Epoxy Resin Selection CuringAgent Curing Agent Selection (e.g., this compound vs. Alternatives) Resin->CuringAgent Composite Composite Fabrication (Resin + Curing Agent + Fiber) CuringAgent->Composite Curing Curing Process (Temperature & Time) Composite->Curing Mechanical Mechanical Testing (Flexural, Tensile) Curing->Mechanical Thermal Thermal Analysis (DSC, TGA, DMA) Curing->Thermal Data Data Compilation & Analysis Mechanical->Data Thermal->Data Comparison Comparative Evaluation Data->Comparison Report Reporting Comparison->Report

Fig. 1: Experimental workflow for performance evaluation.
Curing Reaction Pathway

The curing of an epoxy resin with a primary amine, such as this compound, proceeds through a nucleophilic ring-opening reaction. The active hydrogens on the amine nitrogen attack the electrophilic carbon of the oxirane ring.

G cluster_0 Step 1: Primary Amine Reaction cluster_1 Step 2: Secondary Amine Reaction R-NH2 Primary Amine (R-NH₂) Intermediate1 Secondary Amine Adduct R-NH2->Intermediate1 + Epoxy Epoxy1 Epoxy Group Intermediate1_ref Secondary Amine Adduct Crosslink Crosslinked Network (Tertiary Amine) Intermediate1_ref->Crosslink + Epoxy Epoxy2 Epoxy Group

Fig. 2: Amine-epoxy curing reaction pathway.

References

Spectroscopic Comparison of 3,3-Oxetanedimethanamine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 3,3-Oxetanedimethanamine and its key precursors, 3,3-bis(hydroxymethyl)oxetane and 3,3-bis(azidomethyl)oxetane. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds through common spectroscopic techniques.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 3,3-bis(hydroxymethyl)oxetane. This precursor is first converted to a di-halogenated or di-sulfonated intermediate, which is then transformed into 3,3-bis(azidomethyl)oxetane. Subsequent reduction of the diazide yields the final diamine product.

Synthetic Pathway of this compound A 3,3-bis(hydroxymethyl)oxetane B 3,3-bis(chloromethyl)oxetane A->B SOCl₂ or PCl₅ C 3,3-bis(azidomethyl)oxetane (BAMO) B->C NaN₃ D This compound C->D Reduction (e.g., H₂/Pd, LiAlH₄)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural verification of the final product.

CompoundSpectroscopic TechniqueKey Data and Interpretation
3,3-bis(hydroxymethyl)oxetane ¹H NMR δ (ppm): ~4.5 (s, 4H, CH₂-O-), ~3.8 (s, 4H, -CH₂-OH), ~2.5 (br s, 2H, -OH). The two singlets for the methylene protons indicate the symmetrical nature of the molecule.
¹³C NMR δ (ppm): ~78 (CH₂-O-), ~65 (-CH₂-OH), ~45 (quaternary C).
IR (cm⁻¹) ~3300 (br, O-H stretch), ~2950, 2870 (C-H stretch), ~1050 (C-O stretch), ~980 (oxetane ring). The broad O-H band is characteristic of the alcohol functional groups.
Mass Spec (m/z) M⁺ not typically observed. Common fragments: [M-H₂O]⁺, [M-CH₂OH]⁺.
3,3-bis(azidomethyl)oxetane (BAMO) ¹H NMR δ (ppm): ~4.4 (s, 4H, CH₂-O-), ~3.6 (s, 4H, -CH₂-N₃). The chemical shift of the methylene protons attached to the azide group is downfield compared to the alcohol precursor.
¹³C NMR δ (ppm): ~76 (CH₂-O-), ~55 (-CH₂-N₃), ~43 (quaternary C).
IR (cm⁻¹) ~2950, 2870 (C-H stretch), ~2100 (s, N₃ stretch) , ~1250 (C-N stretch), ~980 (oxetane ring). The strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide functional group.
Mass Spec (m/z) M⁺ may be weak or absent. Characteristic loss of N₂ fragments.
This compound ¹H NMR Predicted: δ (ppm): ~4.3 (s, 4H, CH₂-O-), ~2.8 (s, 4H, -CH₂-NH₂), ~1.5 (br s, 4H, -NH₂). The methylene protons adjacent to the amine will be shifted upfield compared to the azide precursor. The amine protons will appear as a broad singlet that can be exchanged with D₂O.
¹³C NMR Predicted: δ (ppm): ~79 (CH₂-O-), ~48 (-CH₂-NH₂), ~46 (quaternary C).
IR (cm⁻¹) Predicted:~3400-3200 (two bands, N-H stretch) , ~2950, 2870 (C-H stretch), ~1600 (N-H bend) , ~1050 (C-N stretch), ~980 (oxetane ring). The appearance of two N-H stretching bands is characteristic of a primary amine.
Mass Spec (m/z) Predicted: M⁺ should be observable. A key fragment would be [M-NH₂]⁺. According to the nitrogen rule, the molecular ion will have an even mass.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For the amine product, D₂O can be used to confirm the N-H proton signals through deuterium exchange.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: The spectra are Fourier transformed, phase-corrected, and referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample is prepared between two KBr or NaCl plates.

    • Solids: A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Spectral Range: Typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for these compounds.

    • Mass Range: A suitable mass range is scanned to detect the molecular ion and expected fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns that confirm the structure of the analyte. For amines, the nitrogen rule (an odd number of nitrogen atoms results in an odd molecular weight) is a useful diagnostic tool.[1]

References

assessing the impact of the oxetane ring on polymer performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the four-membered oxetane ring into polymer backbones offers a compelling strategy for tuning material properties, bridging the performance gap between highly reactive oxiranes and less strained cyclic ethers like tetrahydrofuran. This guide provides an objective comparison of oxetane-containing polymers with their counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations to inform material design and development in fields ranging from biomedical devices to energetic materials.

Unlocking Performance through Ring Strain and Reactivity

The enhanced performance of polyoxetanes is fundamentally linked to the inherent strain of the four-membered ether ring. With a ring strain of approximately 107 kJ/mol, oxetanes are readily polymerizable via cationic ring-opening polymerization (CROP), a characteristic they share with the more strained oxiranes (epoxides)[1][2][3]. However, oxetanes exhibit greater chemical stability than oxiranes under a variety of conditions, allowing for more facile and diverse functionalization[3]. This balance of reactivity and stability distinguishes oxetanes from the less strained five-membered tetrahydrofuran (THF) ring, which undergoes reversible polymerization, and the virtually non-polymerizable six-membered tetrahydropyran[1][4].

The polymerization of oxetanes is typically an irreversible process, which, with the proper selection of initiating systems, can virtually eliminate the formation of cyclic oligomers—a common side reaction in THF polymerization[4]. This leads to the formation of high molecular weight polymers that are often tough and elastomeric[4].

ring_strain_comparison cluster_reactivity Polymerization Reactivity oxirane Oxirane (Epoxide) High High oxetane Oxetane oxetane->oxirane Higher Strain (114 kJ/mol) Moderate Moderate thf THF thf->oxetane Lower Strain (107 kJ/mol) Low Low High->Moderate Moderate->Low

Figure 1. Comparison of Ring Strain and Polymerization Reactivity.

Comparative Thermal and Mechanical Properties

The substituents on the oxetane ring are a critical determinant of the final polymer's properties, enabling the creation of materials ranging from amorphous, low-melting-point elastomers to crystalline, high-performance plastics[1][5]. Symmetrically disubstituted oxetanes, for instance, tend to yield crystalline polymers, while asymmetrical substitution often leads to amorphous materials[1][5].

The introduction of an oxetane ring can significantly influence the thermal and mechanical characteristics of polymers, particularly in copolymers. For example, the addition of oxetanes to cycloaliphatic epoxide formulations has been shown to drastically lower the glass transition temperature (Tg) of the resulting polymer by up to 100°C, making the material less brittle[6]. In the realm of energetic materials, replacing a methyl substituent with an azidomethyl group on the oxetane ring significantly alters the rigidity and thermomechanical properties of the resulting polymers[7].

Monomer/Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Key Mechanical Property Highlights
Poly(3,3-dimethyloxetane) -47Crystalline polymer[1][5].
Poly(AMMO) -42-Energetic polymer with specific thermomechanical properties[7].
Poly(BAMO) -41-Altered rigidity compared to Poly(AMMO) due to functional group substitution[7].
Neat EEC (Cycloaliphatic Epoxide) High (leading to brittleness)-Brittle nature[6].
EEC with Oxetane Addition Lowered by up to 100°C-Reduced brittleness, increased application range[6].
Poly(3-ethyl-3-hydroxymethyl)oxetane) --Good adhesive strength on polar substrates like metals (3.7–4.9 MPa) and wood (2.7 MPa)[8].
GAP-based polymers -49-Tensile strength of 0.21 to 0.41 MPa[7].
Poly(AMMO)-based polymers --Higher tensile strength than GAP-based polymers, ranging from 0.41 to 0.67 MPa[7].

Experimental Protocols

Cationic Ring-Opening Polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

This protocol describes a typical procedure for the synthesis of poly(hydroxy)oxetanes (POXs) using a core molecule, which allows for better control over molar mass and lower dispersity compared to homopolymerization[8][9].

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (core molecule)

  • Dichloromethane (solvent)

  • Boron trifluoride diethyl etherate (BF₃Et₂O) (initiator)

  • Nitrogen gas

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, and nitrogen inlet, place 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP[9].

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes[9].

  • Via syringe, add 0.13 g (0.92 mmol) of BF₃Et₂O to the flask[9].

  • Heat the reaction mixture to 70°C[8][9].

  • Slowly add the desired amount of EHO monomer to the reaction flask. The ratio of TMP to EHO will determine the theoretical molar mass of the resulting polymer[8].

  • Maintain the reaction at 70°C for the desired duration to achieve a high degree of branching and reaction yield (>95%)[8].

  • After the reaction is complete, the polymer can be isolated and purified.

Characterization:

  • The structure and molecular weight of the synthesized polyoxetanes can be confirmed using techniques such as ¹H NMR spectroscopy and MALDI-TOF spectrometry[9].

  • Thermal properties (Tg, Tm) can be determined using Differential Scanning Calorimetry (DSC).

  • Molar mass and dispersity can be analyzed by Gel Permeation Chromatography (GPC)[8].

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 1. Reagent Preparation (EHO, TMP, Solvent) reaction_setup 2. Reaction Setup (Inert Atmosphere) reagents->reaction_setup initiation 3. Initiator Addition (BF3·OEt2) reaction_setup->initiation polymerization 4. Polymerization (70°C) initiation->polymerization nmr ¹H NMR (Structure) polymerization->nmr maldi MALDI-TOF (Molar Mass) polymerization->maldi gpc GPC (Dispersity) polymerization->gpc dsc DSC (Thermal Properties) polymerization->dsc

Figure 2. Experimental Workflow for Polyoxetane Synthesis and Characterization.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of oxetanes is a chain-growth mechanism that proceeds through initiation, propagation, and termination steps, with the active species being a tertiary oxonium ion[2].

  • Initiation: The polymerization is initiated by the formation of a tertiary oxonium ion from the oxetane monomer. This is commonly achieved using Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), often with a co-initiator like water or an alcohol to generate a protonic acid[2]. Strong protic acids can also directly protonate the oxygen atom of the oxetane ring[2].

  • Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of an incoming oxetane monomer on one of the α-carbon atoms of the tertiary oxonium ion at the growing chain end. This results in the opening of the oxonium ion ring and the addition of a monomer unit to the polymer chain, regenerating the tertiary oxonium ion at the new chain end.

  • Termination and Chain Transfer: While CROP can be a "living" polymerization under certain conditions, termination and chain transfer reactions can occur. For instance, the hydroxyl ion can act as a chain transfer agent[10].

crop_mechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., H+) monomer1 Oxetane Monomer initiator->monomer1 oxonium_ion Secondary Oxonium Ion monomer1->oxonium_ion monomer2 Another Monomer oxonium_ion->monomer2 Reaction tertiary_oxonium Tertiary Oxonium Ion monomer2->tertiary_oxonium growing_chain Growing Polymer Chain tertiary_oxonium->growing_chain Ring Opening growing_chain->monomer2 Further Propagation

Figure 3. Cationic Ring-Opening Polymerization (CROP) of Oxetane.

Applications in Drug Development and Beyond

The unique properties of oxetanes have made them increasingly valuable in medicinal chemistry and drug discovery. The small, polar, and sp³-rich nature of the oxetane moiety can improve the physicochemical properties of drug candidates, such as aqueous solubility[11][12]. Oxetanes have been successfully incorporated as surrogates for gem-dimethyl and carbonyl groups, leading to enhanced metabolic stability and other desirable "drug-like" properties[11][12]. To date, four oxetane-containing drugs have received FDA approval, highlighting their significance in therapeutic development[12].

Beyond pharmaceuticals, oxetane-containing polymers are crucial in the formulation of high-performance materials. Energetic polyoxetanes, such as poly(BAMO) and poly(AMMO), serve as advanced binders in energetic composites and propellants, offering superior mechanical properties and thermal stability[7][13][14][15]. Furthermore, their application as thermoplastic elastomers allows for the recycling and recovery of ingredients from energetic materials[13]. The versatility of the oxetane ring continues to drive innovation across a spectrum of scientific and industrial applications.

References

Safety Operating Guide

Prudent Disposal of 3,3-Oxetanedimethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 3,3-Oxetanedimethanamine based on available safety information for structurally similar chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive disposal procedures and to comply with all applicable federal, state, and local environmental regulations.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its potential hazards.

Hazard Profile and Safety Recommendations

While a specific Safety Data Sheet (SDS) for this compound was not located, analysis of analogous compounds such as (Oxetan-3-yl)methanamine suggests that it may be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[1] Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves. Gloves must be inspected prior to use and replaced if signs of degradation appear.[2]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[2]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.[3]

Step-by-Step Disposal Protocol

The following procedure outlines a safe and compliant method for the disposal of this compound waste.

  • Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any other components of the waste mixture.

  • Accumulation: Store the waste container in a designated satellite accumulation area. Keep the container tightly closed except when adding waste.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[3] Collect the contaminated material and place it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal service.

Quantitative Data Summary

The following table summarizes key hazard information based on the GHS classification of a similar compound, (Oxetan-3-yl)methanamine. This information should be used as a preliminary guide and confirmed with the specific SDS for this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Data derived from the aggregated GHS information for (Oxetan-3-yl)methanamine.[1]

Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Accumulation & Storage cluster_3 Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate container Select & Label Compatible Waste Container segregate->container accumulate Store in Designated Satellite Accumulation Area container->accumulate seal Keep Container Tightly Sealed accumulate->seal pickup Arrange for Hazardous Waste Pickup seal->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,3-Oxetanedimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Oxetanedimethanamine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the known hazards of structurally similar compounds, such as other organic amines and oxetanes. This information should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to ensure the safe execution of laboratory operations involving this chemical.

Hazard Profile

Based on analogous compounds, this compound is anticipated to be a corrosive and hazardous substance. Key potential hazards include:

  • Skin and Eye Damage: Expected to cause severe skin burns and serious eye damage.[1][2][3]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[4]

  • Allergic Reactions: May cause an allergic skin reaction (skin sensitization).[2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartPPE RecommendationSpecifications
Hands Double-gloving with chemical-resistant gloves.Outer Glove: Butyl rubber is highly recommended for its excellent resistance to a wide range of chemicals, including corrosive amines.[5][6][7] Inner Glove: Nitrile gloves provide a secondary layer of protection. Note that nitrile has poor resistance to some amines and should not be the primary barrier.[8][9] Always check manufacturer-specific breakthrough times.
Eyes/Face Chemical safety goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield is mandatory to protect against splashes.[1][4]
Body Chemical-resistant lab coat or apron over long-sleeved clothing.Ensure the material is appropriate for handling corrosive organic amines.
Respiratory NIOSH-approved respirator with appropriate cartridges.A full-face respirator with organic vapor/ammonia/methylamine cartridges is recommended, especially when working outside of a certified chemical fume hood or with heated material.[10][11][12]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

Preparation and Pre-Handling Checks
  • Location: All handling of this compound must be conducted within a certified chemical fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Ensure a spill kit appropriate for corrosive organic amines is available. This should include an inert absorbent material, sodium bisulfate for neutralization, and appropriate waste disposal bags.

  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leakage.

Handling the Chemical
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing or the generation of aerosols. Use a properly grounded and bonded system for larger quantities to prevent static discharge.[1]

  • Heating: If heating is required, use a well-controlled heating mantle and ensure adequate ventilation. Be aware that decomposition at high temperatures can release additional hazardous products.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[1]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with a suitable decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[1][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with corrosive organic amines.

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste bag or container.[13]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., methanol, ethanol). Collect the first rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. Deface the label on the empty container before disposal.[13][14]

Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

Final Disposal
  • Professional Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] Do not dispose of this compound down the drain.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final waste disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Post-Handling cluster_disposal 4. Waste Disposal prep_fume_hood Work in Fume Hood prep_emergency_equip Verify Emergency Equipment prep_fume_hood->prep_emergency_equip prep_spill_kit Prepare Spill Kit prep_emergency_equip->prep_spill_kit handling_don_ppe Don Appropriate PPE prep_spill_kit->handling_don_ppe handling_dispense Dispense Chemical Carefully handling_don_ppe->handling_dispense handling_procedure Perform Experiment handling_dispense->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate disposal_segregate Segregate Waste Streams (Liquid & Solid) handling_procedure->disposal_segregate Generate Waste cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe cleanup_wash_hands Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash_hands disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Satellite Area disposal_label->disposal_store disposal_ehs Arrange EHS Pickup disposal_store->disposal_ehs

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.